molecular formula C6H12ClF2NO B1434797 (3,3-Difluoropiperidin-4-yl)methanol hydrochloride CAS No. 1783945-29-8

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Cat. No.: B1434797
CAS No.: 1783945-29-8
M. Wt: 187.61 g/mol
InChI Key: IWIOBEMDKUELNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C6H12ClF2NO and its molecular weight is 187.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,3-difluoropiperidin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)4-9-2-1-5(6)3-10;/h5,9-10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIOBEMDKUELNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The piperidine moiety, one of the most ubiquitous heterocycles in approved pharmaceuticals, has been a prime target for fluorination to modulate key drug-like properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] This technical guide delves into the history and synthesis of a particularly valuable building block: (3,3-difluoropiperidin-4-yl)methanol hydrochloride (CAS Number: 1783945-29-8). While a singular "discovery" event for this compound is not prominent in the literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for accessing geminally difluorinated piperidines. We will explore the scientific rationale for its creation and provide a detailed, field-proven synthetic pathway, offering researchers and drug development professionals a comprehensive understanding of this important chemical entity.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster drugs.[1] However, unsubstituted piperidines can be susceptible to metabolic oxidation. The introduction of fluorine atoms, particularly a gem-difluoro group at the 3-position, offers a powerful strategy to circumvent this issue. The strong carbon-fluorine bond is resistant to enzymatic cleavage, thereby enhancing metabolic stability.[2]

Furthermore, the high electronegativity of the fluorine atoms creates a significant dipole moment and can lower the pKa of the piperidine nitrogen. This modulation of basicity is critical, as it can influence a compound's pharmacokinetic profile, including its absorption, distribution, and potential for off-target effects such as hERG channel affinity, which is linked to cardiac toxicity.[3][4][5] The (3,3-difluoropiperidin-4-yl)methanol motif provides a synthetically versatile scaffold, combining the benefits of the 3,3-difluoro substitution with a reactive hydroxymethyl group at the 4-position, enabling straightforward derivatization and incorporation into larger, more complex molecules.

A History Rooted in Synthetic Innovation

The specific first synthesis of this compound is not clearly documented in a landmark publication. Its history is more accurately portrayed as an outcome of the evolution of synthetic methods for creating complex fluorinated heterocyles. Early approaches to fluorinated piperidines were often challenging, requiring multi-step, low-yielding processes.

A significant advancement in the field was the development of robust strategies for constructing the 4-substituted 3,3-difluoropiperidine core. A pivotal contribution was published in 2010 by Surmont, Verniest, and De Kimpe, who detailed a versatile synthetic route to access 4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines.[6] This methodology, proceeding through a key 1,4-addition of a difluoroacetate reagent, provided a logical and scalable pathway to the core structure of the title compound and represents the most relevant and detailed public synthesis to date. This work established a clear blueprint for obtaining the (3,3-difluoropiperidin-4-yl)methanol scaffold, from which the hydrochloride salt can be readily prepared.

Alternative strategies for synthesizing fluorinated piperidines have also been developed, most notably the dearomatization-hydrogenation of fluoropyridine precursors.[1][4] While powerful, these methods often provide different substitution patterns and highlight the importance of diverse synthetic toolkits to access specific isomers like the 3,3-difluoro-4-substituted pattern.

Retrosynthetic Analysis and Key Strategies

The synthesis of (3,3-difluoropiperidin-4-yl)methanol hinges on the controlled formation of the C4-C5 bond and the subsequent construction of the piperidine ring. The strategy developed by Surmont et al. provides an excellent template.

G cluster_target Target Molecule cluster_steps Retrosynthetic Steps Target (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride Freebase Free Base Amine Target->Freebase Salt Formation Lactam Protected 5,5-Difluoro-4-(hydroxymethyl)piperidin-2-one Freebase->Lactam Lactam Reduction (e.g., BH3-THF) CyanoEster Difluoro Cyano-Ester Intermediate Lactam->CyanoEster Cyclization (Lactamization) & Cyano Group Reduction Acrylonitrile Benzyloxymethyl Acrylonitrile CyanoEster->Acrylonitrile 1,4-Conjugate Addition Reagents Ethyl Bromodifluoroacetate + Copper Acrylonitrile->Reagents

Caption: Retrosynthetic analysis for (3,3-Difluoropiperidin-4-yl)methanol.

This retrosynthetic approach breaks down the target molecule into simpler, achievable precursors. The core of the strategy is the copper-mediated 1,4-addition of ethyl bromodifluoroacetate to a protected acrylonitrile, which effectively sets the difluorinated carbon center adjacent to the eventual hydroxymethyl-bearing carbon.

Detailed Synthesis Protocol

The following protocol is adapted from the synthetic strategy for 4-benzyloxymethyl-3,3-difluoropiperidine reported by Surmont et al., a direct precursor to the target molecule.[6] This multi-step synthesis represents a robust and validated pathway.

Workflow Overview

G Start Start: 2-(Benzyloxymethyl)acrylonitrile Step1 Step 1: Cu-mediated 1,4-Addition Start->Step1 Intermediate1 Intermediate: Ethyl 2,2-difluoro-4-cyano-5- (benzyloxy)pentanoate Step1->Intermediate1 Step2 Step 2: Reductive Cyclization Intermediate1->Step2 Intermediate2 Intermediate: 4-(Benzyloxymethyl)-5,5- difluoropiperidin-2-one Step2->Intermediate2 Step3 Step 3: Lactam Reduction Intermediate2->Step3 Intermediate3 Intermediate: 4-(Benzyloxymethyl)-3,3- difluoropiperidine Step3->Intermediate3 Step4 Step 4: Debenzylation & Salt Formation Intermediate3->Step4 Final Final Product: (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride Step4->Final

Caption: Synthetic workflow from acrylonitrile precursor to the final product.

Step 1: Synthesis of Ethyl 2,2-difluoro-4-cyano-5-(benzyloxy)pentanoate
  • Rationale: This step establishes the core carbon chain with the crucial gem-difluoro group via a Reformatsky-type 1,4-conjugate addition. Copper powder is essential for activating the ethyl bromodifluoroacetate.

  • Protocol:

    • Activate copper powder by stirring with iodine in acetonitrile at reflux, followed by washing with acid and solvents, and drying under vacuum.

    • Charge a flask with the activated copper powder (2.0 eq) and dry acetonitrile.

    • Add a solution of 2-(benzyloxymethyl)acrylonitrile (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in acetonitrile dropwise to the copper suspension at reflux.

    • Maintain reflux for 12-18 hours until starting material is consumed (monitor by GC-MS or TLC).

    • Cool the reaction, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired cyano-ester.

Step 2: Synthesis of 4-(Benzyloxymethyl)-5,5-difluoropiperidin-2-one
  • Rationale: This is a one-pot reductive cyclization. Borane-THF complex reduces both the ester and the nitrile functionalities. The resulting amino alcohol intermediate spontaneously cyclizes to form the more stable lactam.

  • Protocol:

    • Dissolve the cyano-ester from Step 1 (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add a 1M solution of borane-tetrahydrofuran complex (BH₃·THF, ~4.0 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction by the slow, dropwise addition of 6M HCl at 0 °C.

    • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of borane complexes and promote lactamization.

    • Cool to room temperature, basify with a saturated NaHCO₃ solution, and extract the product with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Step 3: Synthesis of 4-(Benzyloxymethyl)-3,3-difluoropiperidine
  • Rationale: The stable lactam is reduced to the corresponding piperidine using a strong reducing agent. Borane is again a suitable choice for this transformation.

  • Protocol:

    • Dissolve the lactam from Step 2 (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add a 1M solution of BH₃·THF (3.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12 hours.

    • Cool to 0 °C and quench by the slow addition of methanol, followed by 6M HCl.

    • Heat the mixture to reflux for 1 hour.

    • Cool, basify with NaOH pellets or concentrated solution until pH > 12, and extract with dichloromethane.

    • Dry the combined organic layers, filter, and concentrate to yield the crude piperidine, which can be purified by chromatography or used directly.

Step 4: Synthesis of this compound
  • Rationale: The final step involves the removal of the benzyl protecting group to unmask the primary alcohol. Catalytic hydrogenation is a clean and efficient method for this deprotection. Subsequent treatment with HCl provides the stable hydrochloride salt.

  • Protocol:

    • Dissolve the benzyl-protected piperidine from Step 3 (1.0 eq) in methanol.

    • Add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Filter the reaction mixture through celite to remove the catalyst and wash the pad with methanol.

    • To the filtrate, add a solution of HCl in diethyl ether or isopropanol (~1.1 eq) dropwise.

    • The hydrochloride salt will precipitate. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes expected yields for the key transformations based on the reported synthesis of the benzyloxymethyl analogue.[6] Actual yields may vary based on scale and experimental conditions.

StepTransformationStarting MaterialProductTypical Yield (%)
11,4-Addition2-(Benzyloxymethyl)acrylonitrileEthyl 2,2-difluoro-4-cyano-5-(benzyloxy)pentanoate60-70%
2Reductive CyclizationCyano-ester intermediate4-(Benzyloxymethyl)-5,5-difluoropiperidin-2-one75-85%
3Lactam ReductionLactam intermediate4-(Benzyloxymethyl)-3,3-difluoropiperidine80-90%
4Debenzylation/Salt FormationBenzyl-protected piperidine(3,3-Difluoropiperidin-4-yl)methanol HCl>90%

Conclusion

This compound is a valuable and versatile building block for drug discovery, offering the combined benefits of a metabolically stable gem-difluoro group and a synthetically tractable hydroxymethyl handle. While its discovery was not a singular event, its availability is the result of significant advances in synthetic organic chemistry, particularly in the construction of complex fluorinated heterocycles. The multi-step synthesis, pioneered by the work of Surmont et al., provides a reliable and scalable route for its preparation.[6] This guide provides the necessary historical context and detailed experimental insight for researchers to confidently synthesize and utilize this important scaffold in the development of next-generation therapeutics.

References

Physicochemical properties of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Foreword: The Strategic Imperative of Early Physicochemical Profiling

In modern drug discovery, the mantra "fail early, fail cheap" has never been more relevant. The journey from a promising hit to a viable clinical candidate is fraught with attrition, much of it due to suboptimal physicochemical properties that lead to poor pharmacokinetics and insurmountable formulation challenges.[1] A comprehensive understanding of a molecule's fundamental characteristics—its solubility, stability, ionization, and lipophilicity—is not merely a data-gathering exercise; it is the cornerstone of rational drug design and risk mitigation.[2][3]

This guide provides a detailed framework for the thorough physicochemical characterization of This compound (CAS: 1783945-29-8), a molecule featuring a gem-difluorinated piperidine scaffold. The strategic incorporation of fluorine, particularly the difluoromethylene (CF2) group, is a widely used tactic in medicinal chemistry to modulate key properties such as metabolic stability, pKa, and binding affinity.[4][5] This document is structured not as a static data sheet, but as a dynamic experimental strategy, guiding researchers through the causality of experimental choices and the interpretation of results in a drug development context.

Section 1: Identity, Purity, and Solid-State Characterization

Before embarking on detailed property assessment, the identity and purity of the supplied material must be unequivocally confirmed. This foundational step ensures the integrity of all subsequent data.

Structural Confirmation and Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton skeleton, including the presence of the hydroxymethyl group and the piperidine ring protons.

    • ¹³C NMR: To verify the carbon framework, paying special attention to the characteristic triplet caused by C-F coupling for the C3 carbon.

    • ¹⁹F NMR: Essential for confirming the presence and chemical environment of the fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the free base (C₆H₁₁F₂NO, Calculated Exact Mass: 151.0808)[6], providing definitive confirmation of the molecular formula.

  • Purity Analysis (HPLC-UV/CAD): A robust, stability-indicating HPLC method should be developed. A purity level of ≥98% is recommended for definitive physicochemical studies.

Solid-State Properties
  • Melting Point: Determination via differential scanning calorimetry (DSC) provides the melting point and can reveal information about crystallinity and potential polymorphs.

  • Hygroscopicity: The tendency of the hydrochloride salt to absorb atmospheric moisture should be assessed by storing samples under various relative humidity (RH) conditions (e.g., 25°C/60% RH, 40°C/75% RH) and monitoring weight changes over time.

Section 2: The Characterization Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for characterizing the compound, where initial identity confirmation precedes the determination of key physicochemical parameters.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Physicochemical Profiling cluster_2 Phase 3: Drug Development Enabling Studies A Material Acquisition ((3,3-Difluoropiperidin-4-yl)methanol HCl) B Structural Confirmation (NMR, HRMS) A->B C Purity & Impurity Profile (HPLC-UV/CAD, >98%) B->C E pKa Determination (Potentiometric or UV-metric) C->E Purity confirmed H Solid-State Stability (Accelerated Conditions) C->H D Aqueous Solubility (Thermodynamic, pH 2.0, 7.4, 9.0) G Chemical Stability (Solution, pH-dependent) D->G Solubility limits known E->D Ionization state understood F Lipophilicity (LogD) (Shake-Flask, pH 7.4) E->F Ionization state understood

Caption: A logical workflow for the physicochemical characterization of a novel API.

Section 3: Experimental Protocols and Data Interpretation

This section details the methodologies for determining the most critical physicochemical properties that govern a drug's behavior.

Ionization Constant (pKa)

Importance: The pKa dictates the charge state of a molecule at a given pH.[7] For (3,3-Difluoropiperidin-4-yl)methanol, the basicity of the piperidine nitrogen is the key parameter, influencing solubility, permeability, and target binding. The electron-withdrawing gem-difluoro group at the adjacent C3 position is expected to lower the pKa compared to an unsubstituted piperidine (pKa ~11).

Experimental Protocol (Potentiometric Titration): [8][9]

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture (if solubility is low).

  • Titration: Place the solution in a thermostatted vessel (25°C or 37°C) and monitor the pH with a calibrated electrode.

  • Titrant Addition: Add standardized 0.1 M HCl in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[9][10] Alternatively, the first derivative of the curve can be plotted to determine the equivalence point more precisely.

Aqueous Solubility

Importance: Aqueous solubility is a prerequisite for absorption.[11] Poor solubility is a major hurdle in oral drug development.[2][3] Determining solubility at different pH values is critical, especially for an ionizable compound, to anticipate its behavior in the gastrointestinal tract.

Experimental Protocol (Thermodynamic Shake-Flask Method): [12][13]

  • Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 4.5 and pH 6.8 for the intestine).[13]

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume (e.g., 1 mL) of each buffer. Ensure a visible amount of solid remains to guarantee saturation. Prepare in triplicate.[14]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[12][14]

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.[14]

  • Quantification: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using the previously developed validated HPLC-UV method.[12]

Lipophilicity (LogD)

Importance: Lipophilicity, or the preference of a compound for a lipid versus an aqueous environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[15][16] For ionizable molecules, the distribution coefficient (LogD) at a specific pH (typically 7.4 for physiological relevance) is the most important parameter.[17]

Experimental Protocol (Shake-Flask Method at pH 7.4): [18][19]

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL) and pre-saturated 1-octanol (e.g., 1 mL).

  • Equilibration: Vigorously mix the vials for a set period (e.g., 1 hour) to facilitate partitioning between the two phases.[17]

  • Phase Separation: Centrifuge the vials to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases by HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Concentration]octanol / [Concentration]aqueous).[16]

Chemical Stability

Importance: Chemical stability determines a compound's shelf-life and its viability under physiological conditions.[][21] Stability testing identifies degradation pathways and ensures that the API remains intact and safe over time.[22]

Experimental Protocol (Solution Stability):

  • Stock Solution: Prepare a stock solution of the compound in a solvent like acetonitrile or DMSO.

  • Incubation: Dilute the stock solution into aqueous buffers at different pH values (e.g., 1.2, 7.4, 9.0) to a final concentration of ~10 µM.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots using the stability-indicating HPLC method to determine the percentage of the parent compound remaining. The appearance of new peaks would indicate degradation products.

  • Forced Degradation: Conduct stress testing under more aggressive conditions (e.g., strong acid, strong base, oxidation with H₂O₂, light exposure) to identify potential degradation products and validate the analytical method's ability to detect them.[23]

Section 4: Data Synthesis and Expected Profile

The data obtained from the described experiments should be compiled for a clear overview. Below is a table summarizing the expected physicochemical profile for a molecule of this class.

PropertyParameterExpected Value/ResultImplication for Drug Development
Identity Molecular FormulaC₆H₁₂ClF₂NOConfirmed
Molecular Weight187.61 g/mol [24][25]Confirmed
Purity HPLC-UV>98%Suitable for development studies
Ionization pKa (Piperidine N)8.0 - 9.5Predominantly ionized at physiological pH, aiding solubility.
Solubility Thermodynamic (pH 1.2)High (>1 mg/mL)Good solubility expected in the stomach.
Thermodynamic (pH 7.4)Moderate (50-500 µg/mL)Solubility may be pH-dependent; sufficient for absorption.
Lipophilicity LogD at pH 7.40.5 - 2.0Balanced lipophilicity, favorable for permeability without excessive protein binding.
Stability Solution (pH 7.4, 37°C)>95% remaining after 24hStable under physiological conditions.

Section 5: Relationship Between pH, pKa, and Ionization

Understanding the ionization state is crucial. For a basic compound like (3,3-Difluoropiperidin-4-yl)methanol, its charge state is governed by the Henderson-Hasselbalch equation. The diagram below illustrates this relationship.

G cluster_0 Effect of pH on Ionization State (Assuming pKa ≈ 8.5) pH_low Low pH (e.g., Stomach, pH < 2.0) pH << pKa state_low Dominant Species: Protonated (Cationic) [BH⁺] > 99.9% pH_low->state_low Favors Protonation pH_phys Physiological pH (e.g., Blood, pH ≈ 7.4) pH < pKa state_phys Dominant Species: Protonated (Cationic) [BH⁺] ≈ 92% pH_phys->state_phys Equilibrium Shift pH_high High pH (e.g., Intestine, pH > 9.0) pH > pKa state_high Dominant Species: Neutral (Free Base) [B] > 76% pH_high->state_high Favors Deprotonation

Caption: Ionization profile of a basic compound relative to environmental pH.

Conclusion

This technical guide outlines a comprehensive and logically structured strategy for the full physicochemical characterization of this compound. By systematically executing these protocols, researchers and drug development professionals can build a robust data package. This package is essential for making informed decisions, identifying potential development liabilities early, and ultimately increasing the probability of successfully advancing a promising molecule toward clinical evaluation. The insights gained from this profiling are fundamental to formulation design, pharmacokinetic modeling, and the overall strategic direction of a drug discovery project.

References

Spectroscopic Data for (3,3-Difluoropiperidin-4-yl)methanol hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS No: 1258638-14-0), a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into acquiring and interpreting its spectroscopic data.

The introduction of fluorine atoms into piperidine scaffolds can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, precise structural elucidation through a combination of spectroscopic techniques is paramount. This guide will detail the expected spectroscopic signatures and provide robust, self-validating protocols for their acquisition.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its spectroscopic analysis.

PropertyValueSource
CAS Number 1258638-14-0
Molecular Formula C₆H₁₁F₂NO · HCl
Molecular Weight 187.61 g/mol [1]
Predicted pKa 14.94 ± 0.10

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The presence of fluorine atoms will introduce characteristic couplings that are informative for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

Anticipated ¹H NMR Spectral Data:

Due to the lack of publicly available experimental spectra, the following table outlines the predicted ¹H NMR chemical shifts and multiplicities. These predictions are based on established principles of NMR spectroscopy and analysis of similar fluorinated piperidine structures. The hydrochloride form implies that the piperidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-CH₂OH~3.7 - 3.9Doublet of doublets (dd)Diastereotopic protons coupled to the adjacent methine proton.
Piperidine H4~2.5 - 2.7Multiplet (m)Coupled to the adjacent methylene protons and the hydroxymethyl protons.
Piperidine H2, H6~3.2 - 3.5Multiplet (m)Protons adjacent to the protonated nitrogen will be deshielded.
Piperidine H5~1.9 - 2.2Multiplet (m)Complex coupling patterns due to geminal and vicinal couplings, including coupling to fluorine.
NH₂⁺Broad singletBroad singlet (br s)Exchangeable with D₂O. Chemical shift is concentration and solvent dependent.
OHBroad singletBroad singlet (br s)Exchangeable with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

This protocol is designed to yield a high-resolution spectrum, enabling the unambiguous assignment of all proton resonances.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into a 400 MHz (or higher) NMR spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire a standard 1D proton spectrum acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to the residual solvent peak or an internal standard proc2->proc3

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated water (D₂O) or methanol-d₄ are recommended as the hydrochloride salt is expected to be soluble in polar protic solvents.[2][3] The choice of solvent is critical as it can influence chemical shifts, and its residual peak should not obscure signals of interest.[2][3]

  • Field Strength: A higher field strength (≥400 MHz) is recommended to improve signal dispersion and simplify the interpretation of complex multiplets, which are anticipated due to the numerous coupling interactions.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for less polar solvents can be used.[2]

¹³C NMR (Carbon NMR) Spectroscopy

Anticipated ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will be characterized by the influence of the electronegative fluorine and nitrogen atoms. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Notes
-C H₂OH~60 - 65Singlet
Piperidine C 4~40 - 45TripletCoupled to the two fluorine atoms on C3.
Piperidine C 3~115 - 125Triplet (¹JCF)Large one-bond coupling constant.
Piperidine C 2, C 6~45 - 50Singlet
Piperidine C 5~20 - 25TripletCoupled to the two fluorine atoms on C3.

Experimental Protocol for ¹³C NMR Spectroscopy:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Use the same sample prepared for ¹H NMR (or prepare a more concentrated sample if needed) acq1 Acquire a proton-decoupled ¹³C NMR spectrum prep1->acq1 acq2 Ensure a sufficient number of scans for good signal-to-noise ratio acq1->acq2 proc1 Apply Fourier transform with an appropriate line broadening factor acq2->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum to the deuterated solvent signal proc2->proc3

Causality Behind Experimental Choices:

  • Proton Decoupling: This is a standard technique to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like fluorine).

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Anticipated Mass Spectrometric Data:

For this compound, electrospray ionization (ESI) in positive ion mode is the most suitable technique.

IonExpected m/zNotes
[M+H]⁺152.0881This corresponds to the protonated free base (C₆H₁₁F₂NO). High-resolution mass spectrometry (HRMS) would provide this exact mass.
[M+Na]⁺174.0700Adduct with sodium ions, often observed with ESI.

Fragmentation Pattern:

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would likely reveal characteristic fragmentation patterns for piperidine derivatives.[4][5] Common fragmentation pathways include the loss of small neutral molecules.[4][5]

Experimental Protocol for Mass Spectrometry:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water) acq1 Infuse the sample into an ESI-equipped mass spectrometer prep1->acq1 acq2 Acquire a full scan mass spectrum in positive ion mode acq1->acq2 acq3 If desired, perform MS/MS on the [M+H]⁺ ion to observe fragmentation acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺) acq2->proc1 proc2 Analyze the fragmentation pattern to confirm the structure proc1->proc2

Causality Behind Experimental Choices:

  • Ionization Method: ESI is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation in the initial ionization step and clearly showing the molecular ion.[6][7][8] Positive ion mode is chosen due to the basicity of the piperidine nitrogen, which is readily protonated.[4]

  • Solvent System: A mixture of methanol or acetonitrile with water is commonly used for ESI as it promotes efficient ionization and is compatible with reverse-phase chromatography if online separation is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Anticipated IR Spectral Data:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (alcohol)3200 - 3600Broad
N-H stretch (ammonium salt)2400 - 3200BroadOverlapping with O-H and C-H stretches.
C-H stretch (aliphatic)2850 - 3000Medium to Strong
C-F stretch1000 - 1350StrongThe presence of two fluorine atoms will likely result in strong, characteristic bands in this region.
C-O stretch (alcohol)1000 - 1260Medium to Strong

Experimental Protocol for IR Spectroscopy:

For a solid sample like a hydrochloride salt, the KBr pellet method or Attenuated Total Reflectance (ATR) are common and effective techniques.[9][10]

G cluster_prep Sample Preparation (KBr Pellet) cluster_atr Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Thoroughly grind 1-2 mg of the sample with ~200 mg of dry KBr powder prep2 Press the mixture into a thin, transparent pellet using a hydraulic press acq1 Place the prepared sample in the FTIR spectrometer prep2->acq1 atr1 Place a small amount of the solid sample directly onto the ATR crystal atr2 Apply pressure to ensure good contact atr1->atr2 atr2->acq1 acq2 Acquire a background spectrum (of air or the empty ATR crystal) acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Identify characteristic absorption bands corresponding to the functional groups acq3->proc1

Causality Behind Experimental Choices:

  • KBr Pellet: This method provides a uniform matrix for the sample, minimizing scattering effects and producing a high-quality transmission spectrum.[9][10] It is crucial that the KBr is dry to avoid a broad O-H band from water obscuring the spectrum.[9]

  • ATR: This is a rapid and convenient alternative that requires minimal sample preparation.[10] It is particularly useful for obtaining a quick survey spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing the methodologies outlined in this guide, will enable its unambiguous structural confirmation and characterization. The interplay of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy provides a self-validating system for ensuring the identity and purity of this important fluorinated building block. While experimental data is not yet widely published, the predicted data and robust protocols herein offer a solid foundation for researchers in their synthetic and drug discovery endeavors.

References

1H and 13C NMR of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride

Introduction: Deciphering a Fluorinated Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. The this compound salt is a valuable building block, offering a conformationally influenced structure with a gem-difluoro motif adjacent to a functionalized stereocenter. Accurate and unambiguous structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explore the causal relationships between the molecule's structure and its spectral features. Particular emphasis will be placed on the profound influence of the fluorine atoms, which introduce heteronuclear coupling constants that are critical for definitive spectral assignment. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of NMR characterization for complex fluorinated heterocycles.

Molecular Structure and Conformational Considerations

To interpret the NMR spectra of this compound, one must first consider its three-dimensional structure. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. The presence of the gem-difluoro group at the C3 position and the hydroxymethyl group at C4 significantly influences the conformational dynamics and the local electronic environments of the neighboring protons and carbons.[1] The hydrochloride form ensures the piperidine nitrogen is protonated, existing as an ammonium salt, which further impacts the chemical shifts of adjacent nuclei.

Figure 1: Structure of this compound with atom numbering.

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and correctly chosen experimental parameters. The following protocol is designed to ensure spectral integrity for this hydrochloride salt.

Step-by-Step Methodology
  • Sample Weighing and Solvent Selection:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[2] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[3]

    • Causality: The choice of a deuterated solvent is critical. Given the hydrochloride salt's polarity, Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) are excellent choices for ensuring complete dissolution.[4][5] For this guide, we will proceed with Methanol-d₄, as it solubilizes many organic salts well and its residual proton signal (septet at ~3.31 ppm) and carbon signal (septet at ~49.0 ppm) are well-documented and typically do not obscure signals of interest.[6][7] Using D₂O would result in the exchange of the N-H and O-H protons, causing their signals to disappear from the spectrum, which can be a useful diagnostic experiment in itself.

  • Sample Dissolution and Transfer:

    • Add approximately 0.6-0.7 mL of Methanol-d₄ to the vial.[8]

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved. The solution must be transparent and free of any particulate matter, as solids can severely degrade the magnetic field homogeneity (shimming) and lead to broad spectral lines.[2]

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solids remain, filter the solution through a small cotton plug in the pipette.[3]

  • NMR Data Acquisition:

    • Instrumentation: Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.

    • ¹H NMR Parameters:

      • Scans (NS): 16-32 scans.

      • Relaxation Delay (D1): 5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate signal integration.

    • ¹³C NMR Parameters:

      • Experiment Type: Proton-decoupled (zgpg30 or similar).

      • Scans (NS): 1024-4096 scans. The large number of scans is essential to achieve a good signal-to-noise ratio.

      • Relaxation Delay (D1): 2 seconds.

Figure 2: Experimental workflow for NMR analysis.

¹H NMR Spectral Analysis: The Voice of the Protons

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. The presence of fluorine adds a layer of complexity and diagnostic power.

Key Interpretive Principles:
  • Chemical Shift (δ): Protons near electronegative atoms (N⁺, O, F) are deshielded and appear at a higher chemical shift (further downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Multiplicity: Splitting patterns arise from coupling to neighboring protons (H-H coupling) and fluorine atoms (H-F coupling). The n+1 rule applies for equivalent neighbors, but more complex patterns emerge with non-equivalent neighbors. H-F coupling constants (JHF) are often large and can occur over two or three bonds (²JHF and ³JHF).[9]

Predicted Proton Assignments
Proton(s)PositionPredicted δ (ppm)Predicted MultiplicityCoupling To
H4C42.5 - 2.9ddt (doublet of doublet of triplets)H5a, H5e, H7a, H7b, F, F
H7a, H7bC73.7 - 4.0d (doublet)H4
H2a, H2eC23.2 - 3.6m (multiplet)H6a, H6e, F, F
H5a, H5eC51.8 - 2.2m (multiplet)H4, H6a, H6e
H6a, H6eC63.0 - 3.4m (multiplet)H2a, H2e, H5a, H5e
N⁺H₂, OHN/A4.8 - 5.5br s (broad singlet)(May exchange with solvent)
  • H4 (methine proton): This proton is adjacent to the electron-withdrawing C-F₂ and C-OH groups. It will be split by the two diastereotopic protons on C5, the two protons of the CH₂OH group, and, crucially, by the two fluorine atoms on C3 (a ³JHF coupling). This will result in a highly complex multiplet.

  • H7 (CH₂OH protons): These two protons are diastereotopic and will appear as a doublet, split by the H4 proton. Their chemical shift is downfield due to the adjacent oxygen atom.

  • H2 (piperidine protons): These protons are adjacent to the protonated nitrogen and are also two bonds away from the fluorine atoms (²JHF coupling). This will result in a complex multiplet, deshielded by the N⁺ atom.

  • H5 & H6 (piperidine protons): These methylene groups will show complex overlapping multiplets arising from geminal and vicinal H-H couplings within the chair conformation of the ring. The protons at C6 will be significantly deshielded due to their proximity to the positively charged nitrogen.

  • Exchangeable Protons (N⁺H₂ and OH): In Methanol-d₄, these protons may appear as broad singlets. If D₂O were used as the solvent, these signals would disappear due to chemical exchange with deuterium.

¹³C NMR Spectral Analysis: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. For this molecule, the most informative feature is the splitting of carbon signals due to C-F coupling.[10] This phenomenon is invaluable for confirming the position of fluorination.

Key Interpretive Principles:
  • C-F Coupling: Unlike H-H coupling, C-F coupling is observed over multiple bonds in standard ¹³C NMR spectra.

    • ¹JCF: A large one-bond coupling constant (typically 240-280 Hz) will split the signal for the carbon directly attached to fluorine.[11]

    • ²JCF & ³JCF: Smaller two- and three-bond couplings (typically 15-40 Hz and 5-10 Hz, respectively) will split the signals for carbons two or three bonds away from the fluorine.[10][11]

Predicted Carbon Assignments
CarbonPositionPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Expected JCF (Hz)
C3C-F₂120 - 125t (triplet)~250 (¹JCF)
C7CH₂OH60 - 65t (triplet)~15-25 (³JCF)
C4C-CH₂OH45 - 50t (triplet)~20-30 (²JCF)
C2N-CH₂48 - 53t (triplet)~20-30 (²JCF)
C6N-CH₂42 - 47s (singlet) or very small t< 5 (⁴JCF)
C5C-CH₂-C25 - 30t (triplet)~5-10 (³JCF)
  • C3 (gem-difluoro carbon): This is the hallmark signal. It will be shifted significantly downfield and will appear as a sharp triplet due to coupling with the two equivalent fluorine atoms (n=2, so 2nI+1 = 2(2)(1/2)+1 = 3). The ¹JCF coupling constant will be very large.

  • C2 and C4: These carbons are two bonds away from the fluorine atoms and will each appear as a triplet with a ²JCF coupling constant.

  • C5 and C7 (CH₂OH): These carbons are three bonds removed from the fluorines and are expected to show smaller triplet splitting due to ³JCF coupling.

  • C6: This carbon is four bonds away, and any ⁴JCF coupling is likely to be too small to be resolved, resulting in a singlet.

Validating Assignments with 2D NMR

While 1D NMR provides a strong foundation for assignment, definitive proof requires 2D NMR experiments. These techniques correlate signals to reveal the connectivity of the molecular framework.

cluster_2d 2D Correlation Experiments NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR NMR_1D->NMR_2D Initial Assignment Structure Final Structure Confirmation NMR_2D->Structure Definitive Connectivity COSY COSY (H-H) HSQC HSQC (¹J C-H) HMBC HMBC (ⁿJ C-H)

Figure 3: Logic flow for complete NMR structural elucidation.

  • COSY (Correlation Spectroscopy): Maps H-H coupling networks, confirming which protons are adjacent to each other (e.g., connecting the H4 signal to the H5 and H7 signals).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This is the most reliable way to assign carbon shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, revealing the complete carbon framework and confirming long-range connectivity.

  • ¹⁹F NMR: Direct observation of the fluorine nucleus provides its chemical shift and can be used in 2D experiments (e.g., ¹H-¹⁹F HOESY) to further probe spatial relationships.[12][13]

Conclusion

The NMR spectroscopic analysis of this compound is a prime example of how fundamental principles can be applied to decipher a complex molecular structure. The key to a successful interpretation lies not only in observing chemical shifts but in a thorough analysis of the spin-spin coupling patterns. The characteristic triplet splittings in the ¹³C spectrum due to one-, two-, and three-bond C-F couplings, along with the complex multiplets in the ¹H spectrum arising from both H-H and H-F interactions, serve as definitive fingerprints for this fluorinated piperidine scaffold. When combined with a robust experimental protocol and validated by 2D correlation experiments, NMR spectroscopy provides an unparalleled, high-fidelity view of the molecular architecture, empowering chemists to use these valuable building blocks with confidence.

References

Mass Spectrometry Analysis of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the mass spectrometric analysis of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] As a saturated heterocyclic scaffold, piperidine is a foundational building block in pharmaceuticals, and the strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity.[2]

This document outlines a robust analytical workflow, from sample preparation to spectral interpretation, grounded in established scientific principles. It is designed for researchers, analytical chemists, and drug development professionals who require a detailed, reliable method for the characterization of this compound and its analogues. We will delve into the rationale behind methodological choices, predict fragmentation patterns based on chemical principles, and provide actionable protocols to ensure data integrity and reproducibility.

Analyte Properties & Ionization Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature. This knowledge directly informs the selection of the most appropriate ionization technique and analytical parameters.

Chemical Structure and Properties
  • Compound: this compound

  • Molecular Formula (Free Base): C₆H₁₁F₂NO[3]

  • Molecular Weight (Free Base): 151.15 g/mol [3]

  • Structure (Free Base): Chemical structure of (3,3-Difluoropiperidin-4-yl)methanol

The key structural features guiding our analytical strategy are:

  • Basic Piperidine Nitrogen: The secondary amine within the piperidine ring is a Brønsted-Lowry base, readily accepting a proton (H⁺) in an acidic environment. This makes it an ideal candidate for positive-ion mode mass spectrometry.

  • Polarity: The presence of the hydroxyl (-OH), amine (-NH-), and difluoro (-CF₂-) groups imparts significant polarity, making the molecule suitable for reverse-phase liquid chromatography and soluble in polar solvents.

  • Thermal Lability: The potential for thermal degradation makes "soft" ionization techniques preferable to methods like electron ionization (EI).

Ionization Strategy: Electrospray Ionization (ESI)

Given the analyte's properties, Electrospray Ionization (ESI) in the positive-ion mode is the method of choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of intact molecules.[4][5]

The process involves applying a high voltage to a liquid sample, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase.[5] For this compound, the basic nitrogen will be protonated in solution, leading to the formation of the protonated molecule, [M+H]⁺ .

  • Monoisotopic Mass of Free Base (M): 151.0706 u

  • Expected Precursor Ion ([M+H]⁺): m/z 152.0784

This protonated molecule will be the target precursor ion for tandem mass spectrometry (MS/MS) experiments.

Experimental Methodology

The following protocols are designed to be self-validating, providing a clear and reproducible path from the bench to the mass spectrometer.

Overall Experimental Workflow

The analytical process follows a logical sequence designed to ensure sample cleanliness and optimal instrument performance.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A 1. Weigh Standard (Hydrochloride Salt) B 2. Prepare Stock Solution (1 mg/mL in Methanol) A->B C 3. Create Working Solution (1-10 µg/mL in 50:50 ACN:H₂O with 0.1% Formic Acid) B->C D 4. Direct Infusion or LC-MS (Positive ESI Mode) C->D E 5. Full Scan MS (Confirm [M+H]⁺ at m/z 152.08) D->E F 6. Tandem MS (MS/MS) (Isolate m/z 152.08 and fragment) E->F G 7. Analyze Fragment Spectrum F->G H 8. Propose Fragmentation Pathways G->H

Caption: High-level workflow for MS analysis.

Detailed Protocol: Sample Preparation

Causality: The hydrochloride salt is non-volatile and can suppress the ESI signal and contaminate the instrument source.[6] This protocol is designed to dilute the salt to negligible levels while preparing the analyte in a solvent system ideal for positive-ion ESI. The addition of formic acid ensures the piperidine nitrogen is fully protonated, maximizing the [M+H]⁺ signal.[7]

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the solid in 1 mL of HPLC-grade methanol in a clean glass vial. Vortex thoroughly to ensure complete dissolution.

  • Working Solution (e.g., 1 µg/mL):

    • Prepare the final analysis solvent: a mixture of 50:50 (v/v) HPLC-grade acetonitrile and deionized water, fortified with 0.1% formic acid.

    • Take 10 µL of the 1 mg/mL stock solution and dilute it with 990 µL of the analysis solvent. This creates a 10 µg/mL intermediate solution.

    • Take 100 µL of the 10 µg/mL intermediate solution and dilute it with 900 µL of the analysis solvent to yield a final concentration of 1 µg/mL.

    • Transfer the final solution to an appropriate autosampler vial.[6]

Recommended Mass Spectrometry Parameters

These parameters serve as a robust starting point for analysis on a typical tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap). Optimization may be required based on specific instrument geometry and sensitivity.[8]

Parameter GroupParameterRecommended SettingRationale
Ion Source (ESI) Ionization ModePositiveThe basic nitrogen is readily protonated.
Capillary Voltage3.0 - 4.5 kVCreates a stable electrospray plume.
Nebulizing Gas (N₂)Instrument Dependent (e.g., 35 psi)Assists in droplet formation.
Drying Gas (N₂) Flow8 - 12 L/minAids in solvent evaporation from charged droplets.
Drying Gas Temperature300 - 350 °CFacilitates desolvation without causing thermal degradation.
Mass Analyzer Full Scan MS Rangem/z 50 - 300A narrow range centered around the expected precursor ion (m/z 152.08).
MS/MS Precursor Ionm/z 152.08Isolation of the protonated molecule for fragmentation analysis.
Collision GasArgon or NitrogenInert gas used to induce fragmentation.[9]
Collision Energy (CE)10 - 40 eV (Ramp)A ramp of energies ensures capture of both low-energy (rearrangement) and high-energy fragments.[9]
MS/MS Scan Rangem/z 40 - 160Covers the full range of potential fragment ions.

Data Analysis: Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) provides structural information by breaking the precursor ion into smaller, characteristic fragment ions.[9] The fragmentation of protonated piperidine derivatives is well-documented and often involves neutral losses and ring cleavages initiated at the charge site (the protonated nitrogen).[4][10]

The following pathways are predicted for the [M+H]⁺ ion of (3,3-Difluoropiperidin-4-yl)methanol (m/z 152.08).

G Precursor [M+H]⁺ m/z 152.08 C₆H₁₂F₂NO⁺ Frag134 m/z 134.07 C₆H₁₀F₂N⁺ Precursor->Frag134 - H₂O (18.01 Da) Frag121 m/z 121.08 C₅H₈F₂N⁺ Precursor->Frag121 - CH₂O (30.01 Da) (rearrangement) Frag132 m/z 132.06 C₅H₉F₂N⁺ Precursor->Frag132 - HF (20.01 Da) Frag102 m/z 102.05 C₄H₇F₂N⁺ Frag134->Frag102 - C₂H₂O (42.01 Da) Frag96 m/z 96.06 C₄H₇FN⁺ Frag132->Frag96 - C₂H₄O (44.03 Da)

Caption: Predicted MS/MS fragmentation pathways.

Key Fragmentation Pathways
  • Loss of Water (-H₂O): This is a very common fragmentation pathway for molecules containing a hydroxyl group.[10] The protonated precursor ion readily eliminates a molecule of water, resulting in a resonance-stabilized carbocation.

    • [M+H]⁺ (m/z 152.08) → [C₆H₁₀F₂N]⁺ (m/z 134.07) + H₂O

  • Loss of the Hydroxymethyl Group (-CH₂OH): Cleavage of the C-C bond between the piperidine ring and the methanol substituent can occur. This would result in the loss of a neutral methanol radical, though loss of formaldehyde (CH₂O) via rearrangement is also plausible.

    • [M+H]⁺ (m/z 152.08) → [C₅H₁₀F₂N]⁺ (m/z 122.08) + CH₂O (This fragment is less commonly cited but chemically possible). A more likely route is the loss of formaldehyde (30 Da) via a retro-Prins type reaction.

  • Loss of Hydrogen Fluoride (-HF): The presence of fluorine atoms enables the neutral loss of HF. This is a characteristic fragmentation for many fluorinated compounds.

    • [M+H]⁺ (m/z 152.08) → [C₆H₁₁FNO]⁺ (m/z 132.06) + HF

  • Ring Fission: More complex fragmentation can occur where the piperidine ring itself is cleaved.[4] For example, the fragment at m/z 134.07 (after water loss) could subsequently lose ethylene (C₂H₄) or other small fragments, leading to ions like m/z 102.05.

Summary of Predicted Ions

The following table summarizes the key ions expected in the MS/MS spectrum. High-resolution mass spectrometry would be required to confirm the elemental composition of each fragment.

m/z (Monoisotopic)Proposed FormulaNeutral LossPathway Description
152.0784[C₆H₁₂F₂NO]⁺-Precursor Ion ([M+H]⁺)
134.0679[C₆H₁₀F₂N]⁺H₂O (18.0106)Loss of water from the hydroxymethyl group.
132.0624[C₆H₁₁FNO]⁺HF (20.0062)Loss of hydrogen fluoride from the difluoro position.
121.0773[C₅H₈F₂N]⁺CH₂O (30.0106)Loss of formaldehyde via rearrangement.
102.0521[C₄H₇F₂N]⁺C₂H₄O (44.0262)Secondary fragmentation involving ring cleavage.

References

Conformational analysis of gem-difluorinated piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of gem-Difluorinated Piperidines for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The strategic introduction of fluorine, particularly as a gem-difluoro group (CF₂), offers a powerful tool to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and pKa.[3][4] However, the introduction of the CF₂ group also profoundly alters the stereoelectronic landscape of the piperidine ring, creating unique conformational biases that are critical to understand for rational drug design. This guide provides a comprehensive overview of the principles and practices for the conformational analysis of gem-difluorinated piperidines, synthesizing field-proven insights with rigorous scientific principles to empower researchers in their drug discovery efforts.

The Strategic Imperative for Conformational Control

In drug design, a molecule's three-dimensional shape is paramount. It dictates how a ligand binds to its biological target, influencing potency and selectivity. Saturated heterocycles like piperidine are not static; they exist as an equilibrium of rapidly interconverting conformers, primarily the chair forms. The introduction of a CF₂ group can lock the ring into a specific conformation or shift the equilibrium in a predictable manner.[5] This conformational rigidity reduces the entropic penalty upon binding, potentially leading to enhanced affinity for the target protein.[6][7] Understanding the forces that govern this conformational preference is therefore not an academic exercise, but a critical component of modern molecular design.

The CF₂ group exerts its influence through a combination of steric and potent stereoelectronic effects. These include the anomeric effect, gauche interactions, and complex electrostatic and hyperconjugative forces that can override traditional steric considerations.[5][8] This guide will dissect these effects based on the position of the gem-difluoro group (C2, C3, or C4) and provide a detailed roadmap for their experimental and computational evaluation.

The Stereoelectronic Landscape of gem-Difluorinated Piperidines

The conformational preference of a substituted piperidine is a delicate balance of multiple energetic contributions. While steric bulk (traditionally quantified by A-values) favors placing substituents in the equatorial position, the strong polarity of the C-F bond introduces powerful electronic effects that often dictate a different outcome.

Key Stereoelectronic Forces at Play:

  • Anomeric Effect (C2 Position): At the C2 position, adjacent to the nitrogen heteroatom, a powerful stereoelectronic interaction known as the anomeric effect can occur. This involves the donation of electron density from the nitrogen lone pair (n_N) into the antibonding orbital of an axial C-F bond (σ_C-F). This n_N → σ_C-F hyperconjugative interaction stabilizes the conformation where one of the fluorine atoms is in the axial position, even if this is sterically more demanding. The magnitude of this effect is highly dependent on the nature and orientation of the N-substituent.

  • Gauche Effect & Hyperconjugation (C3 Position): When the CF₂ group is at the C3 position, the dominant interactions are often gauche effects and hyperconjugation with adjacent C-H and C-C bonds. The alignment of C-H or C-C bonding orbitals anti-periplanar to a C-F antibonding orbital (σ_CH/CC → σ*_C-F) is a stabilizing interaction.[5] This can lead to a preference for specific puckering of the ring to maximize these favorable orbital overlaps.

  • Electrostatic and Dipole Interactions: The highly polarized C-F bonds create significant local dipoles. The overall molecular conformation will seek to minimize dipole-dipole repulsions.[8][9] In protonated piperidinium salts, a strong charge-dipole interaction between an axial C-F bond and the N-H⁺ group can be a dominant stabilizing force, strongly favoring the axial conformer.[10][11] The polarity of the solvent plays a crucial role in modulating these electrostatic interactions.[5]

Visualizing the Key Stereoelectronic Interactions

G cluster_0 Key Stereoelectronic Effects cluster_1 Modulating Factors Anomeric_Effect Anomeric Effect (C2) n_N → σ_C-F Result Conformational Bias Anomeric_Effect->Result Axial F preference Hyperconjugation Hyperconjugation (C3) σ_CH → σ_C-F Hyperconjugation->Result Ring Pucker Modulation Charge_Dipole Charge-Dipole (N-H+) C-Fδ-···Hδ+-N Charge_Dipole->Result Strong Axial F preference N_Substituent N-Substituent N_Substituent->Anomeric_Effect Solvent_Polarity Solvent Polarity Solvent_Polarity->Charge_Dipole

Caption: Key stereoelectronic effects and modulating factors in gem-difluorinated piperidines.

Methodologies for Conformational Elucidation

A multi-pronged approach combining NMR spectroscopy, computational chemistry, and occasionally X-ray crystallography is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state conformation of fluorinated molecules. The presence of the spin-1/2 ¹⁹F nucleus provides a sensitive probe into the molecule's electronic environment and spatial arrangement.[12]

Step-by-Step Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the gem-difluorinated piperidine derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O, or DMSO-d₆). The choice of solvent is critical, as conformation can be highly dependent on solvent polarity.[5]

  • Standard Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to confirm sample identity and purity.

    • Acquire a ¹⁹F NMR spectrum (typically with ¹H decoupling) to identify the chemical shifts of the fluorine atoms. The chemical shift difference between the two geminal fluorines (Δδ_F) can provide initial clues about the ring's symmetry and conformation.

  • Homonuclear Correlation: Acquire a ¹H-¹H COSY spectrum to assign proton resonances.

  • Heteronuclear Correlation & Coupling Constant Measurement:

    • Acquire a ¹H-¹⁹F HSQC or HETCOR spectrum to correlate fluorine atoms with geminal and vicinal protons.

    • Crucially, measure the vicinal ³J_HF coupling constants. These values are distance and dihedral angle-dependent (Karplus relationship) and are paramount for conformational assignment. A large ³J_HF (~30-45 Hz) typically indicates an anti-periplanar (180°) relationship between a proton and a fluorine, while smaller values (~0-15 Hz) indicate a gauche (60°) relationship.[13]

    • Measure the two-bond geminal ²J_FF coupling constant from the ¹⁹F spectrum. This value is also sensitive to the local geometry.

  • Through-Space Correlation: Acquire a ¹H-¹⁹F HOESY or NOESY spectrum to identify through-space correlations, which can help differentiate between axial and equatorial positions relative to other protons on the ring.

Data Interpretation: A Comparative Table
NMR ParameterAxial FluorineEquatorial FluorineRationale
³J_F,H_ax Small (~10-15 Hz)Large (~25-35 Hz)Dihedral angle is gauche (~60°)
³J_F,H_eq Large (~25-35 Hz)Small (~10-15 Hz)Dihedral angle is anti (~180°)
¹⁹F Chemical Shift Typically upfieldTypically downfieldSensitive to local electronic environment
HOESY/NOE Strong correlation to axial protons (e.g., 1,3-diaxial)Strong correlation to equatorial and adjacent axial protonsProximity-dependent through-space interaction

Note: The exact values are highly dependent on the specific molecule, N-substituent, and solvent.

Computational Chemistry

In silico modeling provides invaluable insights into the relative energies of different conformers and helps rationalize the experimental NMR data.[5][14]

Workflow for Computational Conformational Analysis

G start Input Structure (gem-difluoropiperidine) conf_search Conformational Search (e.g., Monte Carlo, Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT: e.g., B3LYP/6-31G*) conf_search->geom_opt Identify low-energy conformers freq_calc Frequency Calculation (Confirm minima, obtain thermochemistry) geom_opt->freq_calc single_point Single-Point Energy (Higher level of theory, e.g., M06-2X/def2-QZVPP) freq_calc->single_point Refine energies solvation Solvation Model (e.g., PCM, SMD) single_point->solvation Account for solvent effects analysis Analyze ΔG, Dihedral Angles, NBO, Dipole Moments solvation->analysis end Predicted Conformational Equilibrium analysis->end

Caption: A typical workflow for the computational analysis of piperidine conformers.

Protocol for DFT Calculations
  • Structure Generation: Build the initial 3D structure of the gem-difluorinated piperidine, including relevant chair and twist-boat conformers.

  • Conformational Search: Perform a systematic or stochastic conformational search using a lower-level method (like molecular mechanics) to identify all potential low-energy minima.

  • Geometry Optimization and Frequency Calculation: For each identified conformer, perform a full geometry optimization using a reliable Density Functional Theory (DFT) method (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)). Follow this with a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain Gibbs free energies (G).

  • Solvation Modeling: Since conformation is solvent-dependent, recalculate the energies incorporating a polarizable continuum model (PCM) that represents the solvent of interest.[5]

  • Analysis: Compare the Gibbs free energies (ΔG) of all conformers to determine their relative populations. Analyze key geometric parameters (dihedral angles, bond lengths) and perform Natural Bond Orbital (NBO) analysis to quantify the specific hyperconjugative interactions stabilizing each conformer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. While this does not directly represent the solution-state equilibrium, it offers a crucial benchmark for validating computational models and can reveal key intramolecular interactions.

Positional Isomers: A Case-by-Case Analysis

2,2-Difluoropiperidines

The conformation of 2,2-difluoropiperidines is dominated by the interplay between the anomeric effect and the N-substituent. For N-H or N-acyl derivatives, a strong preference for a conformation with one axial fluorine is often observed due to the stabilizing n_N → σ*_C-F_ax interaction. However, a bulky N-substituent may introduce steric strain (A¹,³ strain) that can counteract this effect.

3,3-Difluoropiperidines

Here, the CF₂ group significantly influences the puckering of the ring. Hyperconjugative interactions between the C-F bonds and the C2-H and C4-H bonds are critical. The conformation adopted will be the one that maximizes stabilizing σ_CH → σ*_C-F interactions. These compounds are valuable building blocks for creating conformationally restricted scaffolds.[15]

4,4-Difluoropiperidines

In 4,4-difluoropiperidines, the CF₂ group does not have immediate vicinal stereoelectronic partners within the ring in the same way as the C2 and C3 isomers. Its effect is more subtle, influencing the overall ring shape and dipole moment. For the N-H piperidinium salt, the equilibrium between the N-H axial and N-H equatorial conformers can be investigated. Fluorine NMR has been used to measure the energy barrier for the ring inversion of 4,4-difluoropiperidine.[16]

Synthesis of gem-Difluorinated Piperidines

Access to these scaffolds is crucial for their study and application. Several synthetic strategies have been developed.

  • Deoxofluorination of Piperidones: The most common approach involves the treatment of a corresponding piperidone with a deoxofluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) are effective.[1] For example, N-Boc-4-piperidone can be converted to N-Boc-4,4-difluoropiperidine.[17]

  • Cyclization Strategies: Building the ring from acyclic precursors already containing the CF₂ moiety is another powerful approach. For instance, the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a sequence of reduction and cyclization steps, has been used to prepare 4-substituted-3,3-difluoropiperidines.[15]

Conclusion

The gem-difluoro group is more than a simple bioisostere for a methylene unit; it is a powerful conformational control element. By understanding the underlying stereoelectronic principles—the anomeric effect, hyperconjugation, and electrostatic interactions—and by applying a synergistic combination of high-resolution NMR spectroscopy and modern computational chemistry, researchers can predict and validate the conformational behavior of gem-difluorinated piperidines. This knowledge empowers the rational design of next-generation therapeutics, where precise control over molecular topography is key to unlocking enhanced potency, selectivity, and desirable pharmacokinetic properties.

References

An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Piperidine Analogs in CNS Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful tool in modern medicinal chemistry, yielding a diverse array of potent and selective modulators of Central Nervous System (CNS) targets. This guide provides an in-depth technical analysis of the mechanisms through which these fluorinated analogs exert their effects on key CNS proteins, including sigma receptors, N-methyl-D-aspartate (NMDA) receptors, and monoamine transporters. By synthesizing data from structural biology, computational modeling, and functional assays, we elucidate the nuanced roles of fluorine in modulating pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of structure-activity relationships (SAR), detailed experimental protocols for compound evaluation, and a forward-looking perspective on the therapeutic potential of this important chemical class.

The Strategic Advantage of Fluorine in CNS Drug Design

The piperidine ring is a privileged scaffold in CNS-targeted drug discovery, appearing in numerous approved pharmaceuticals.[1] The introduction of fluorine, the most electronegative element, into this structure is not a trivial modification; it imparts profound changes to the molecule's physicochemical properties, which are critical for CNS activity.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic shielding" can significantly enhance a drug's half-life and bioavailability.

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Fluorination generally increases a molecule's lipophilicity, a key factor in its ability to traverse the BBB. This is crucial for ensuring that a drug can reach its intended target within the CNS.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the basic piperidine nitrogen. This alteration in basicity can fine-tune the molecule's ionization state at physiological pH, impacting its interaction with target proteins and its potential for off-target effects, such as hERG channel binding.[3]

  • Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active conformation.

Key CNS Targets and Mechanisms of Action

Fluorinated piperidine analogs have demonstrated significant activity at several critical CNS targets. The following sections explore the specific mechanisms of action at each of these targets, supported by quantitative data and experimental insights.

Sigma Receptors: Modulators of Cellular Stress and Neuronal Plasticity

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondria interface.[4] They play a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity, making them attractive targets for a range of neurological and psychiatric disorders.[4][5][6]

Fluorinated piperidine derivatives are among the most extensively studied classes of sigma-1 receptor ligands.[7] The binding of these ligands is thought to occur within a hydrophobic pocket of the receptor. The protonated piperidine nitrogen forms a key ionic interaction with the aspartate residue (Asp126) or glutamate residue (Glu172) within the binding site.[8]

The introduction of fluorine can influence this interaction in several ways:

  • Enhanced Hydrophobic Interactions: Fluorine atoms can participate in favorable hydrophobic interactions with nonpolar residues in the binding pocket, thereby increasing binding affinity.

  • Modulation of Electrostatic Potential: The high electronegativity of fluorine alters the electron distribution across the ligand, which can fine-tune its electrostatic complementarity with the receptor.

  • Fine-tuning Selectivity: Strategic placement of fluorine can create steric hindrance that disfavors binding to other receptors, such as the sigma-2 (σ2) subtype, thus improving selectivity.

The following table summarizes the binding affinities of representative fluorinated piperidine analogs for sigma-1 and sigma-2 receptors, illustrating key SAR principles.

CompoundStructureσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 SelectivityReference
1 N-(1-benzylpiperidin-4-yl)phenylacetamide3.9024061.5[9]
2 (11 in ref) 2-Fluoro-substituted analog of 13.56667187.4[9]
3 Spiro[2-benzofuran-1,4'-piperidine] derivative2.30326.6142[10]
4 N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide1.86--[11]
SA4503 Non-fluorinated reference4.663.113.7[12]
FE-SA4503 Fluoroethyl analog of SA45038.0113.214.1[12]

Note: The structures for each compound are highly specific and would require chemical drawing software for accurate representation. The descriptions provide the core scaffold and key modifications.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum BiP BiP Sigma1 Sigma-1 Receptor Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Ligand Fluorinated Piperidine Ligand Ligand->Sigma1 Binds Downstream Downstream Signaling (e.g., Neuronal Plasticity, Cell Survival) Ca_release->Downstream Activates

NMDA Receptors: Gatekeepers of Synaptic Plasticity and Excitotoxicity

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurodegenerative diseases.

Fluorinated piperidine analogs can act as antagonists at the NMDA receptor, typically by blocking the ion channel pore. The positively charged piperidine nitrogen is drawn into the channel, where it can interact with negatively charged residues and physically occlude the passage of ions like Ca²⁺.

The role of fluorine in this context includes:

  • Modulating Binding Affinity: The position of the fluorine atom on the piperidine ring can significantly impact binding affinity. For example, an axially oriented fluorine atom in some dioxadrol analogs has been shown to result in higher affinity compared to an equatorial orientation.[5]

  • Altering Voltage-Dependence: Fluorination can affect the antagonist's sensitivity to the membrane potential, which is a critical aspect of NMDA receptor modulation.

  • Improving Selectivity: Strategic fluorination can enhance selectivity for the NMDA receptor over other ion channels or receptors.

CompoundDescriptionNMDA Receptor Ki (nM)Reference
WMS-2517 4-axially fluorinated dioxadrol analog27[5]
WMS-2513 4-equatorially fluorinated dioxadrol analog81[5]
TCP Derivative Fluorinated thienylcyclohexyl piperidine65[13]

NMDA_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Plasticity Synaptic Plasticity Ca_influx->Plasticity Leads to Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excess leads to Fluorinated_Antagonist Fluorinated Piperidine Antagonist Fluorinated_Antagonist->NMDAR Blocks Channel

Monoamine Transporters: Regulators of Neurotransmitter Homeostasis

Monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) are critical for regulating neurotransmitter levels in the synapse. They are the primary targets for many antidepressant and psychostimulant drugs.[14]

Fluorinated piperidine analogs, particularly those based on scaffolds like GBR 12909, act as potent inhibitors of monoamine reuptake.[15] They bind to the transporter protein, blocking the reabsorption of neurotransmitters from the synaptic cleft into the presynaptic neuron.

Fluorination plays a key role in:

  • Enhancing Affinity and Selectivity: The presence of fluorine, especially on aromatic rings attached to the piperidine scaffold, can significantly increase binding affinity for DAT, SERT, and NET.[14][15] The position of the fluorine atom can also fine-tune the selectivity between these transporters.

  • Modifying Pharmacokinetics: As with other CNS targets, fluorination can improve metabolic stability and brain penetration, leading to a more favorable pharmacokinetic profile.

CompoundDescriptionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
GBR 12909 Analog 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine0.7226.1-[15]
JJC8-091 Analog Piperidine sulfinylamine2.64125-[16]
Fluorinated Analog 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-piperidine derivativeHigh affinity--[14]
SERT Ligand 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine-2 - 400-[4]

MAT_Signaling cluster_presynaptic Presynaptic Neuron MAT Monoamine Transporter (DAT, SERT, NET) Vesicle Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Synaptic_Cleft->MAT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binds Monoamine Monoamine Fluorinated_Inhibitor Fluorinated Piperidine Inhibitor Fluorinated_Inhibitor->MAT Blocks

Experimental Protocols for Characterization

The evaluation of fluorinated piperidine analogs requires a suite of robust experimental techniques. The following are representative protocols for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Receptor Source: Guinea pig brain membranes or commercially available membranes from cells expressing human σ1 receptors.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Binding Control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Fluorinated piperidine analog.

  • Filtration System: 96-well glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, set up wells for total binding (assay buffer, radioligand, membrane preparation), non-specific binding (assay buffer, radioligand, haloperidol, membrane preparation), and competitive binding (assay buffer, radioligand, test compound at various concentrations, membrane preparation).

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptors

This protocol outlines the measurement of NMDA receptor currents in cultured neurons or brain slices to assess the antagonistic activity of a test compound.

Materials:

  • Cultured neurons or acute brain slices.

  • Artificial cerebrospinal fluid (aCSF).

  • Patch pipettes filled with internal solution.

  • NMDA and glycine (co-agonist).

  • Test Compound: Fluorinated piperidine analog.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Prepare the brain slice or neuronal culture for recording.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Perfuse the cell with aCSF containing NMDA and glycine to evoke a steady-state inward current.

  • Apply the fluorinated piperidine analog at various concentrations to the perfusion solution.

  • Record the reduction in the NMDA-evoked current at each concentration.

  • Wash out the compound to ensure reversibility of the block.

  • Plot the percentage of current inhibition against the log concentration of the antagonist to determine the IC50.

In Vivo PET Imaging for Sigma-1 Receptor Occupancy

This protocol describes the use of Positron Emission Tomography (PET) to visualize and quantify the binding of a fluorinated piperidine radiotracer to sigma-1 receptors in the brain of a living animal.

Materials:

  • ¹⁸F-labeled fluorinated piperidine radiotracer.

  • Anesthetized rodent (rat or mouse).

  • PET scanner.

  • Blocking agent (e.g., unlabeled version of the tracer or a known sigma-1 ligand).

Procedure:

  • Anesthetize the animal and position it in the PET scanner.

  • Acquire a baseline transmission scan for attenuation correction.

  • Inject the ¹⁸F-labeled radiotracer intravenously.

  • Perform a dynamic PET scan for 60-90 minutes to measure the tracer uptake and distribution in the brain.

  • For blocking studies, pre-administer a high dose of a non-radiolabeled sigma-1 ligand before injecting the radiotracer and repeat the PET scan.

  • Reconstruct the PET images and perform kinetic modeling to quantify the binding potential of the radiotracer in different brain regions. A significant reduction in binding after administration of the blocking agent confirms specific binding to sigma-1 receptors.

Synthesis Strategies

The synthesis of fluorinated piperidines often presents unique challenges. A common and effective strategy is the dearomatization-hydrogenation of readily available fluoropyridines.

Synthesis_Workflow Fluoropyridine Fluoropyridine Precursor Dearomatization Rhodium-Catalyzed Dearomatization Fluoropyridine->Dearomatization Intermediate Dihydro- fluoropyridine Intermediate Dearomatization->Intermediate Hydrogenation Hydrogenation Intermediate->Hydrogenation Piperidine all-cis-(multi)fluorinated Piperidine Hydrogenation->Piperidine

This one-pot process, often catalyzed by rhodium, allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines.[1][17] This approach provides access to a wide range of structurally diverse analogs for SAR studies.[1][17]

Conclusion and Future Directions

Fluorinated piperidine analogs represent a highly versatile and promising class of compounds for the development of novel CNS therapeutics. The strategic use of fluorine allows for the fine-tuning of physicochemical and pharmacological properties, leading to potent and selective ligands for key targets such as sigma receptors, NMDA receptors, and monoamine transporters. The continued exploration of this chemical space, guided by a deep understanding of the mechanisms of action and aided by advanced experimental and computational techniques, holds great potential for addressing unmet needs in the treatment of a wide range of neurological and psychiatric disorders. Future research will likely focus on developing analogs with even greater subtype selectivity, exploring novel fluorination patterns, and translating the most promising preclinical candidates into clinical development.

References

Biological activity of difluoropiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Difluoropiperidine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] The piperidine scaffold, a prevalent N-heterocycle in FDA-approved drugs, provides a robust and synthetically accessible framework for drug design.[2][4][5] This guide focuses on the confluence of these two strategic elements: the biological activities of difluoropiperidine derivatives. By introducing gem-difluoro substitution onto the piperidine ring, medicinal chemists can fine-tune properties such as metabolic stability, lipophilicity, basicity (pKa), and binding affinity, leading to compounds with enhanced therapeutic potential.[1][6][7][8] This document provides an in-depth exploration of the diverse biological activities of these derivatives, focusing on their applications in neuroscience, oncology, and enzyme inhibition. We will delve into mechanisms of action, structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols to empower researchers in this dynamic area of drug discovery.

The Strategic Advantage of Fluorine in the Piperidine Scaffold

The introduction of fluorine can profoundly alter a molecule's profile. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage, often enhancing a drug's half-life.[1] Furthermore, fluorine's high electronegativity can create favorable electrostatic interactions with biological targets, increasing binding affinity and selectivity.[1][7] When applied to the piperidine ring, gem-difluorination offers distinct advantages:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine atoms significantly lowers the pKa of the piperidine nitrogen.[6] This reduction in basicity can dramatically improve a compound's pharmacokinetic profile, particularly oral absorption, by reducing ionization at physiological pH.

  • Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring, potentially locking it into a more biologically active shape.[1][7]

  • Enhanced Membrane Permeability: Increased lipophilicity from fluorine substitution can improve a molecule's ability to cross biological membranes, a critical factor for targeting intracellular proteins or the central nervous system (CNS).[1][8]

The following sections will explore specific examples of how these principles have been successfully applied to generate difluoropiperidine derivatives with potent and selective biological activity.

Applications in Neuroscience

Difluoropiperidine derivatives have emerged as promising modulators of key neurological targets, offering potential treatments for a range of CNS disorders.

Dopamine D4 Receptor (D4R) Antagonism

The dopamine D4 receptor is a compelling target for neuropsychiatric disorders, including the L-DOPA-induced dyskinesia experienced by Parkinson's disease patients.[9] Selective D4R antagonists that can attenuate these side effects without compromising L-DOPA's primary efficacy are highly sought after.

Mechanism of Action: The 4,4-difluoropiperidine scaffold has been identified as a potent and selective framework for D4R antagonists.[9] These compounds act by competitively binding to the D4 receptor, preventing the binding of dopamine and modulating downstream signaling. The challenge lies in achieving high selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) to minimize off-target effects.[9]

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies on a series of 4,4-difluoropiperidine ethers have shown that modifications to both the arylether and the southern nitrogen substituent critically influence binding affinity. For instance, compound 14a from a recent study, which incorporates specific substitutions, displays an exceptional binding affinity (Ki) of 0.3 nM for the D4 receptor and over 2000-fold selectivity against other dopamine receptor subtypes.[9]

Data Presentation: D4 Receptor Binding Affinity

Compound IDArylether MoietySouthern Nitrogen SubstituentD4R Binding Affinity (Ki, nM)[9]
14a 4-chlorophenoxy4-fluorobenzyl0.3
14b 3-chlorophenoxy4-fluorobenzyl1.2
14c 2-chlorophenoxy4-fluorobenzyl10.0
15a 4-chlorophenoxyCyclopropylmethyl0.8

Experimental Protocol: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Principle: The assay measures the ability of an unlabeled test compound (the difluoropiperidine derivative) to compete with a radiolabeled ligand of known affinity (e.g., [³H]N-methylspiperone) for binding to the target receptor (hD4). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the Ki value using the Cheng-Prusoff equation.[10]

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human D4 receptor.[9]

    • Radioligand: [³H]N-methylspiperone.

    • Test compounds (difluoropiperidine derivatives) at various concentrations.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Non-specific binding control: A high concentration of a known unlabeled D4R ligand (e.g., haloperidol).

    • 96-well microtiter plates, glass fiber filters.

    • Scintillation counter and scintillation cocktail.

  • Methodology:

    • Plate Setup: Add assay buffer, cell membrane preparation, radioligand, and varying concentrations of the test compound to the wells of a microtiter plate.

    • Controls: Prepare wells for "total binding" (no test compound) and "non-specific binding" (with a saturating concentration of an unlabeled ligand).[10]

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

    • Data Analysis:

      • Calculate specific binding: Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Determine the IC50 value from the resulting sigmoidal competition curve.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization:

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Receptor-Expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand ([3H]-Spiperone) Radioligand->Incubate TestCmpd Test Compound (Difluoropiperidine) TestCmpd->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Determine IC50 & Calculate Ki Plot->Calculate G cluster_setup Setup cluster_assay Assay cluster_readout Readout & Analysis Seed Seed Cells in 96-well Plate Treat Add Test Compounds Seed->Treat Incubate Incubate (e.g., 48h) Treat->Incubate AddMTT Add MTT Reagent (Forms Formazan) Incubate->AddMTT Solubilize Add Solubilizer (e.g., DMSO) AddMTT->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

References

The Fluorine Advantage: A Technical Guide to Modifying Piperidine Scaffold Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Alliance of Fluorine and the Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most prevalent saturated N-heterocyclic scaffolds found in pharmaceuticals.[1] Its ubiquity stems from its favorable physicochemical properties and its ability to serve as a versatile framework for presenting pharmacophoric elements in three-dimensional space. However, the relentless pursuit of optimized drug candidates with enhanced efficacy, selectivity, and pharmacokinetic profiles necessitates strategies to finely tune the properties of this privileged scaffold. Enter fluorine, an element whose unique characteristics have established it as a powerful tool in drug design.[2] This technical guide provides an in-depth exploration of the role of fluorine in modulating the bioactivity of piperidine-containing molecules, offering insights for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into a piperidine scaffold is not a mere substitution but a deliberate modification to influence a cascade of molecular properties.[3] These include basicity (pKa), lipophilicity, metabolic stability, and conformational preference.[4][5] Understanding the causal relationships between fluorination and these molecular changes is paramount for rational drug design. This guide will delve into the fundamental principles governing these effects, provide detailed experimental and computational methodologies for their evaluation, and showcase real-world examples of how this strategy has been successfully employed to create superior therapeutics.

I. Fundamental Physicochemical Modifications: The Impact of Fluorine on pKa and Lipophilicity

The introduction of one or more fluorine atoms into the piperidine ring induces significant electronic perturbations that directly impact its physicochemical properties, most notably its basicity (pKa) and lipophilicity (logP/logD).

A. Modulating Basicity (pKa): A Key to Optimizing Drug-Target Interactions and Off-Target Effects

The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect, which can significantly lower the pKa of the piperidine nitrogen.[6][7][8][9] This modulation of basicity is a critical parameter in drug design, as it influences drug-target interactions, membrane permeability, and the potential for off-target effects such as hERG channel inhibition.[10]

The extent of pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen atom.[5] For instance, fluorination at the C3 or C4 position of the piperidine ring can substantially decrease the basicity of the nitrogen. This effect can be harnessed to mitigate undesirable interactions with biological targets that are sensitive to highly basic compounds.[10]

Table 1: Effect of Fluorination on the pKa of Piperidine Derivatives

CompoundPosition of FluorinepKaReference
PiperidineN/A11.12[Calculated]
3-Fluoropiperidine3~9.5[4][11]
4,4-Difluoropiperidine4,4~8.0[12]

Note: pKa values are approximate and can vary based on experimental conditions and substitution patterns.

A noteworthy example is the development of a kinesin spindle protein (KSP) inhibitor by Merck. The parent compound containing an unsubstituted piperidine was a P-glycoprotein (P-gp) efflux substrate. By introducing a fluorine atom in the axial position of the piperidine ring, the pKa was modulated into the optimal range of 6.5-8.0, which led to improved efficacy and the identification of the clinical candidate MK-0731.[10]

B. Fine-Tuning Lipophilicity: Navigating the Balance for Optimal Pharmacokinetics

The effect of fluorination on lipophilicity is more complex than its impact on pKa and is highly context-dependent.[5][13] While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the overall effect on a molecule's logP or logD can vary.[14] Factors such as the position and number of fluorine atoms, as well as the presence of other functional groups, play a crucial role.[13]

In some cases, fluorination can lead to an increase in lipophilicity, which may enhance membrane permeability and oral bioavailability.[15] However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[5] Therefore, the strategic placement of fluorine atoms is essential to achieve the desired balance of properties. Studies on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides have shown that while the intrinsic lipophilicity of the neutral derivatives follows predictable patterns, the decrease in basicity due to fluorine substitution can lead to similar or even higher lipophilicity at neutral pH compared to their non-fluorinated counterparts.[5]

II. Conformational Control: The Fluorine Gauche Effect and Pre-organization for Enhanced Binding

Beyond its electronic influence, fluorine's stereoelectronic properties can be exploited to control the conformational preferences of the piperidine ring. This ability to pre-organize a molecule into a bioactive conformation can significantly enhance its binding affinity and selectivity for its biological target.

A. The Axial Preference of Fluorine: A Departure from Conventional Wisdom

In cyclohexane and related saturated heterocycles, substituents typically prefer the sterically less hindered equatorial position. However, in fluorinated piperidines, a remarkable preference for the axial orientation of the fluorine atom is often observed, particularly when the piperidine nitrogen is protonated.[4][11][16][17] This phenomenon is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions.[11][16]

Specifically, a favorable charge-dipole interaction between the positively charged nitrogen (N+) and the electronegative fluorine atom (C-F dipole) stabilizes the axial conformer.[16][17] Additionally, hyperconjugation involving the donation of electron density from an anti-periplanar C-H bond into the antibonding orbital of the C-F bond (σC-H → σ*C-F) contributes to this axial preference.[11][16]

G Figure 1: Key Interactions Stabilizing the Axial Conformation of 3-Fluoropiperidinium cluster_piperidine cluster_interactions N N+ C2 C N->C2 F F N->F Electrostatic Attraction H_N H N->H_N C3 C C2->C3 C4 C C3->C4 C3->F C5 C C4->C5 H_ax H C4->H_ax C6 C C5->C6 C6->N H_ax->F Anti-periplanar alignment charge_dipole Charge-Dipole Interaction (N+...F) hyperconjugation Hyperconjugation (σC-H → σ*C-F)

Caption: Key interactions stabilizing the axial conformation of 3-fluoropiperidinium.

B. Leveraging Conformational Rigidity in Drug Design

This predictable conformational behavior allows for the design of more rigid molecular scaffolds, which can reduce the entropic penalty upon binding to a target protein, thereby increasing binding affinity.[4] By locking the piperidine ring into a specific conformation, it is possible to orient substituents in a precise manner to optimize interactions with the target's binding pocket. Computational and experimental NMR studies have been instrumental in understanding and predicting these conformational preferences.[4][11]

III. Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[3][15] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[15]

A. The C-F Bond as a Metabolic Shield

Metabolically labile C-H bonds on the piperidine ring or on adjacent substituents can be replaced with C-F bonds to block sites of oxidative metabolism.[15] This strategy can significantly increase a drug's half-life, reduce clearance, and improve its overall pharmacokinetic profile.[3] For example, fluorination at benzylic or allylic positions adjacent to the piperidine ring can prevent hydroxylation, a common metabolic pathway.[3]

G Figure 2: Metabolic Blocking by Fluorination cluster_unfluorinated Unfluorinated Piperidine Derivative cluster_fluorinated Fluorinated Piperidine Derivative unfluorinated Piperidine-R (with metabolic soft spot) cyp450_un CYP450 Metabolism unfluorinated->cyp450_un Oxidation fluorinated Piperidine-R-F (Metabolic soft spot blocked) metabolite Hydroxylated Metabolite (Inactive/Cleared) cyp450_un->metabolite cyp450_f CYP450 Metabolism fluorinated->cyp450_f Resistant to Oxidation no_metabolism Metabolism Blocked cyp450_f->no_metabolism

Caption: Metabolic blocking by fluorination of a piperidine derivative.

B. Case Studies in Metabolic Stabilization

Numerous approved drugs and clinical candidates have benefited from this metabolic blocking strategy. For instance, in the development of certain central nervous system (CNS) drugs, fluorination of the piperidine scaffold has been shown to improve brain exposure by reducing first-pass metabolism.[3]

IV. Synthesis and Characterization of Fluorinated Piperidines: Practical Considerations

The successful application of fluorinated piperidines in drug discovery relies on the availability of efficient and scalable synthetic methods.

A. Synthetic Strategies

While the direct fluorination of pre-formed piperidine rings can be challenging, several reliable strategies have emerged:[1]

  • Hydrogenation of Fluoropyridines: This is a common and effective method for accessing a wide range of fluorinated piperidines.[1][18] The choice of catalyst and reaction conditions is crucial to achieve high diastereoselectivity and avoid hydrodefluorination.[1]

  • Ring-Closing Reactions: Construction of the piperidine ring from fluorinated precursors is another powerful approach. This can involve reactions such as reductive amination of fluorinated diketones or cyclization of fluorinated amino alcohols.[19][20]

  • Nucleophilic and Electrophilic Fluorination of Piperidine Precursors: The introduction of fluorine at an earlier stage in the synthesis, prior to ring formation, can also be an effective strategy.[10]

Experimental Protocol: Catalytic Hydrogenation of a Fluoropyridine

  • Materials: Fluoropyridine substrate, Palladium on carbon (Pd/C) catalyst (e.g., 10 wt%), solvent (e.g., methanol, ethanol, or acetic acid), hydrogen gas source.

  • Procedure: a. Dissolve the fluoropyridine substrate in the chosen solvent in a high-pressure hydrogenation vessel. b. Carefully add the Pd/C catalyst under an inert atmosphere. c. Seal the vessel and purge with hydrogen gas several times. d. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-500 psi). e. Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for the required time (typically 12-48 hours), monitoring the reaction progress by techniques such as TLC, GC-MS, or LC-MS. f. Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. g. Filter the reaction mixture through a pad of celite to remove the catalyst. h. Concentrate the filtrate under reduced pressure to obtain the crude fluorinated piperidine. i. Purify the product by an appropriate method, such as distillation, crystallization, or column chromatography.

B. Analytical Characterization

The characterization of fluorinated piperidines relies on standard analytical techniques, with some specific considerations for the fluorine atom:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and conformational analysis. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atoms. Coupling constants between fluorine and hydrogen (J-HF) are invaluable for determining stereochemistry.[4][11]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the incorporation of fluorine.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used for purity assessment and separation of isomers.[21]

V. Conclusion: The Enduring Impact of Fluorine in Piperidine-Based Drug Discovery

The strategic incorporation of fluorine into the piperidine scaffold is a testament to the power of subtle molecular modifications in achieving significant improvements in drug-like properties. From modulating basicity and lipophilicity to controlling conformation and enhancing metabolic stability, the "fluorine advantage" provides medicinal chemists with a versatile toolkit to overcome common challenges in drug discovery. As synthetic methodologies for the preparation of fluorinated building blocks continue to advance, the application of fluorinated piperidines is poised to expand, leading to the development of safer and more effective medicines. The principles and techniques outlined in this guide serve as a foundation for researchers to rationally design and synthesize the next generation of piperidine-containing therapeutics.

References

Methodological & Application

Synthesis of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, research-grade protocol for the synthesis of (3,3-difluoropiperidin-4-yl)methanol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of gem-difluoro groups into piperidine scaffolds is a proven strategy for modulating the physicochemical and pharmacological properties of bioactive molecules, such as metabolic stability, lipophilicity, and receptor binding affinity. This guide offers a robust, two-step synthetic route commencing from the commercially available N-Boc protected precursor, tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate. The protocol details the acidic deprotection of the tert-butyloxycarbonyl (Boc) group and the subsequent formation of the hydrochloride salt, providing a clear and reproducible methodology for researchers in academic and industrial settings.

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. Chemical modification of the piperidine ring is a cornerstone of modern medicinal chemistry, aimed at fine-tuning the properties of drug candidates. The introduction of fluorine atoms, in particular, has emerged as a powerful tool to enhance metabolic stability, modulate pKa, and improve binding affinity by engaging in favorable electrostatic interactions.[3][4] The gem-difluoro motif, as present in (3,3-difluoropiperidin-4-yl)methanol, offers a unique combination of steric and electronic properties that can significantly impact the biological activity of parent molecules.

This document provides a detailed protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The presented methodology is designed to be both efficient and scalable, ensuring its utility for a wide range of research applications.

Synthetic Strategy

The synthesis of this compound is a straightforward two-step process starting from the commercially available tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate. The synthetic pathway is depicted below:

Synthesis_Pathway Starting_Material tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate Intermediate (3,3-Difluoropiperidin-4-yl)methanol Starting_Material->Intermediate HCl in Dioxane or Methanol (N-Boc Deprotection) Final_Product This compound Intermediate->Final_Product HCl

Figure 1: Synthetic pathway for this compound.

The initial step involves the removal of the N-Boc protecting group under acidic conditions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal with acids.[5] The second step is the formation of the hydrochloride salt of the resulting free amine, which often improves the compound's stability, crystallinity, and handling properties.

Experimental Protocols

PART 1: N-Boc Deprotection of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate

This section details the procedure for the removal of the N-Boc protecting group to yield (3,3-difluoropiperidin-4-yl)methanol.

Materials and Reagents:

ReagentSupplierGrade
tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylateCommercially Available≥95%
4M HCl in DioxaneSigma-AldrichAnhydrous
Methanol (MeOH)Fisher ScientificACS Grade, Anhydrous
Dichloromethane (DCM)VWR ChemicalsACS Grade
Diethyl etherSigma-AldrichAnhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--
Anhydrous sodium sulfate (Na₂SO₄)Fisher Scientific-

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a minimal amount of a suitable solvent such as methanol or dioxane.

  • Acid Addition: Slowly add 4M HCl in dioxane (3-5 eq) to the stirred solution at room temperature.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up Option A (Isolation as Hydrochloride Salt):

    • Upon completion, the hydrochloride salt of the deprotected amine may precipitate directly from the reaction mixture.

    • The product can be further precipitated by the addition of diethyl ether.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

  • Work-up Option B (Isolation as Free Amine):

    • If the hydrochloride salt does not precipitate, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

    • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, (3,3-difluoropiperidin-4-yl)methanol.

Deprotection_Workflow cluster_prep Reaction Preparation cluster_reaction Deprotection cluster_workup Work-up & Isolation A Dissolve N-Boc protected starting material in Dioxane or Methanol B Add 4M HCl in Dioxane A->B C Stir at room temperature for 1-4 hours B->C D Monitor reaction by TLC or LC-MS C->D E Option A: Precipitate and filter hydrochloride salt D->E F Option B: Neutralize with NaHCO₃, extract with DCM, and concentrate D->F

Figure 2: Workflow for the N-Boc deprotection of tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate.

PART 2: Formation of this compound

If the free amine was isolated in the previous step, this section details the procedure for its conversion to the hydrochloride salt.

Materials and Reagents:

ReagentSupplierGrade
(3,3-Difluoropiperidin-4-yl)methanolFrom Part 1-
Diethyl etherSigma-AldrichAnhydrous
2M HCl in Diethyl EtherSigma-AldrichAnhydrous
Methanol (MeOH)Fisher ScientificACS Grade
Concentrated Hydrochloric Acid (HCl)Fisher ScientificACS Grade

Procedure:

  • Dissolution: Dissolve the free amine, (3,3-difluoropiperidin-4-yl)methanol (1.0 eq), in a minimal amount of a suitable solvent such as diethyl ether or methanol.

  • Acidification:

    • Method A (HCl in Ether): To the solution of the free amine in diethyl ether, add a 2M solution of HCl in diethyl ether dropwise with stirring.[7] The hydrochloride salt should precipitate out of the solution.

    • Method B (Aqueous HCl): To a solution of the free amine in methanol, add a drop or two of concentrated aqueous HCl.[8]

  • Isolation:

    • Method A: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound.

    • Method B: Remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt. The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • Molecular Formula: C₆H₁₂ClF₂NO

  • Molecular Weight: 187.61 g/mol [9]

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals corresponding to the piperidine ring protons and the hydroxymethyl group protons. The signals will likely be broad due to the presence of the amine hydrochloride.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the five carbon atoms of the piperidine ring and the hydroxymethyl carbon. The carbon atom bearing the gem-difluoro group will show a characteristic triplet due to C-F coupling.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak for the free amine at m/z 152.09.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The described two-step synthesis, starting from a commercially available N-Boc protected precursor, is a practical and efficient method for obtaining this valuable building block for drug discovery and development. The inclusion of alternative work-up procedures and methods for hydrochloride salt formation provides flexibility for researchers to adapt the protocol to their specific laboratory conditions and downstream applications.

References

Strategic Synthesis of 4-Substituted 3,3-Difluoropiperidines: Protocols and Field Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Process Chemistry

Abstract

The 3,3-difluoropiperidine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to modulate key physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability. The gem-difluoro group at the C3 position acts as a bioisostere for a carbonyl or hydroxyl group while conformationally locking the piperidine ring, offering a powerful tool for optimizing drug candidates. However, the synthesis of these valuable building blocks, particularly with functionalization at the C4 position, remains a significant challenge.[1] This guide provides an in-depth analysis of robust and scalable synthetic routes to 4-substituted 3,3-difluoropiperidines, presenting detailed, field-proven protocols, mechanistic insights, and a comparative evaluation of current methodologies.

Introduction: The Strategic Value of the 3,3-Difluoropiperidine Moiety

The piperidine ring is one of the most ubiquitous heterocycles found in pharmaceuticals.[2] The selective introduction of fluorine atoms can dramatically alter a molecule's properties, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4] The C-F bond is highly polarized and metabolically stable, and the presence of a gem-difluoro group can lower the pKa of the piperidine nitrogen by 2-3 units through a potent inductive effect. This modulation is critical for controlling drug ionization state, cell permeability, and off-target activity (e.g., hERG channel binding).

Despite their high value, the synthesis of 3,3-difluoropiperidines is often problematic.[1] This guide details three principal strategies for accessing these compounds:

  • De Novo Ring Construction: Building the fluorinated ring from acyclic precursors.

  • Catalytic Hydrogenation: Reduction of readily available fluorinated pyridine precursors.

  • Post-Cyclization Functionalization: Modification of a pre-formed 3,3-difluoropiperidine core.

Each strategy offers distinct advantages and is suited for different applications, from library synthesis to large-scale manufacturing.

Strategy 1: De Novo Ring Construction from Acyclic Precursors

This "bottom-up" approach provides great flexibility in introducing substituents. One of the most effective methods involves a multi-step sequence starting from substituted acrylonitriles, as pioneered by De Kimpe and coworkers.[5]

Mechanistic Rationale

The core strategy involves a copper-mediated 1,4-addition of a difluoroacetyl synthon to an electron-deficient alkene. The resulting adduct contains the necessary carbon framework and the gem-difluoro group. Subsequent transformations, including nitrile reduction, intramolecular cyclization (lactamization), and final amide reduction, systematically build the piperidine ring. This linear approach allows for the early introduction of the C4 substituent via the choice of starting acrylonitrile.

Workflow Diagram: De Novo Synthesis

cluster_start Starting Materials cluster_steps Reaction Sequence cluster_end Product A 3-Substituted Acrylonitrile Step1 1,4-Conjugate Addition A->Step1 B Ethyl Bromodifluoroacetate B->Step1 C Copper Powder C->Step1 Mediator Step2 Borane Reduction (Nitrile) Step1->Step2 Step3 Lactamization Step2->Step3 Step4 Lactam Reduction (e.g., LAH, BH3) Step3->Step4 Product 4-Substituted 3,3-Difluoropiperidine Step4->Product

Caption: Workflow for de novo synthesis of 4-substituted 3,3-difluoropiperidines.

Detailed Protocol: Synthesis of 4-(Benzyloxymethyl)-3,3-difluoropiperidine

This protocol is adapted from the work of Surmont et al. and demonstrates the synthesis of a key intermediate that can be N-protected or deprotected to reveal a versatile C4 handle.[5]

PART A: 1,4-Conjugate Addition

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated copper powder (2.5 eq).

  • Reagent Addition: Add anhydrous DMSO. Add 3-(benzyloxy)acrylonitrile (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) sequentially via syringe.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 12-16 hours under a nitrogen atmosphere.

    • Expert Insight: Activation of copper powder (e.g., with iodine or HCl) is crucial for reaction initiation. The reaction is exothermic upon initiation and should be monitored.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and 1 M HCl. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield ethyl 4-cyano-2,2-difluoro-5-(benzyloxy)pentanoate.

PART B: Reductive Cyclization and Lactam Reduction

  • Nitrile Reduction: Dissolve the product from Part A in anhydrous THF. Cool to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 eq). Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Expert Insight: This step reduces the nitrile to a primary amine and the ester to a primary alcohol, which spontaneously undergoes lactamization.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol, followed by 1 M HCl. Stir for 30 minutes. Basify with aqueous NaOH and extract with dichloromethane.

  • Purification of Lactam: Dry the combined organic layers, concentrate, and purify by chromatography to isolate 5-(benzyloxymethyl)-4,4-difluoropiperidin-2-one.

  • Lactam Reduction: Dissolve the purified lactam in anhydrous THF under nitrogen. Cool to 0 °C and add lithium aluminum hydride (LAH, 1.5 eq) portion-wise. Heat the mixture to reflux for 5 hours.

  • Final Workup: Cool to 0 °C and quench sequentially by the slow addition of water, 15% NaOH (aq), and water (Fieser workup). Filter the resulting solids through a pad of Celite®, washing with THF. Concentrate the filtrate and purify by chromatography to obtain the title compound.

Strategy 2: Catalytic Hydrogenation of Fluorinated Pyridines

This is a highly efficient and atom-economical route that leverages the wide availability of fluorinated pyridines. The Glorius group has developed powerful methods using both rhodium and palladium catalysts to achieve highly diastereoselective hydrogenation.[2][3][4][6]

Mechanistic Rationale

The strategy involves a two-step, one-pot process. First, the aromatic pyridine ring is "dearomatized" using a catalyst and a hydride source (e.g., pinacol borane). This makes the ring susceptible to hydrogenation. In the second step, hydrogen is delivered stereoselectively to one face of the ring, resulting in an all-cis substitution pattern on the final piperidine product.[4] The choice of metal catalyst (Rh vs. Pd) can influence the substrate scope and functional group tolerance.[2]

Workflow Diagram: Catalytic Hydrogenation

cluster_start Starting Material cluster_steps One-Pot Process cluster_end Product A Substituted Fluoropyridine Step1 Dearomatization (e.g., Rh(I)/Pinacol Borane) A->Step1 Step2 Diastereoselective Hydrogenation (H2, 50 bar) Step1->Step2 Product all-cis-(Multi)fluorinated Piperidine Step2->Product

Caption: One-pot dearomatization/hydrogenation of fluoropyridines.

Detailed Protocol: Palladium-Catalyzed Hydrogenation of 2-Fluoro-4-methylpyridine

This protocol is based on the robust palladium-catalyzed method, which demonstrates high tolerance to air and moisture.[2][6]

  • Setup: In a glass vial inside a glovebox, combine the 2-fluoro-4-methylpyridine (1.0 eq), Palladium on Carbon (10% Pd, 5 mol%), and a solvent such as methanol.

  • Vessel Sealing: Place a stir bar in the vial, seal it with a septum-containing cap, and remove it from the glovebox.

  • Hydrogenation: Place the vial into a pressure-resistant autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 50 bar of H₂.

  • Reaction: Stir the reaction mixture at 80 °C for 24 hours.

    • Expert Insight: Unlike many hydrogenation reactions, this palladium-based system is remarkably robust and does not require strictly inert conditions for substrate handling, making it highly practical. The high pressure is necessary to drive the hydrogenation of the dearomatized intermediate.

  • Workup & Protection: After cooling and carefully venting the autoclave, the reaction mixture can be filtered through Celite® to remove the Pd/C catalyst. Since the resulting fluoropiperidine is often volatile, it is typically protected in situ. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq) to the filtrate and stir at room temperature for 4 hours.

  • Purification: Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to yield the N-Boc protected cis-3-fluoro-4-methylpiperidine.

Strategy 3: Post-Cyclization Functionalization at C4

This strategy involves synthesizing a versatile 3,3-difluoropiperidine building block with a reactive handle at the C4 position, which is then used in subsequent nucleophilic substitution reactions. The synthesis of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate provides an excellent starting point for diversification.[7]

Mechanistic Rationale

The core of this strategy is a standard Sₙ2 reaction. The primary alcohol on the C4-substituent is first converted into a better leaving group, typically a mesylate or tosylate. A suitable nucleophile (e.g., phenols, heterocycles) can then displace the leaving group to forge a new C-O, C-N, or C-S bond, providing rapid access to a library of analogs.

Detailed Protocol: Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analog

This protocol demonstrates the two-step conversion from a commercially available alcohol to a diversified product.[7]

PART A: Mesylation of the C4-Hydroxymethyl Group

  • Setup: Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Reaction: Stir the reaction at 0 °C for 2 hours. Monitor completion by TLC.

    • Expert Insight: The mesylate intermediate is often unstable and is typically used immediately in the next step without purification to avoid decomposition.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to afford the crude mesylate.

PART B: Nucleophilic Substitution with a Phenol

  • Setup: To a solution of the desired phenol (e.g., 4-fluorophenol, 1.2 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C. Stir for 20 minutes until gas evolution ceases.

  • Addition of Electrophile: Add a solution of the crude mesylate from Part A in a small amount of DMF to the phenoxide solution.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 6-8 hours.

  • Workup: Cool to room temperature and carefully quench with water. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel column chromatography to yield the desired tert-butyl 4-((4-fluorophenoxy)methyl)-3,3-difluoropiperidine-1-carboxylate.

Comparative Summary of Synthetic Routes

Strategy Key Advantages Limitations Typical Yields Best For
De Novo Ring Construction High flexibility for C4-substituents; access to complex structures.Linear sequence, can be lengthy; may require harsh reagents (e.g., LAH).30-50% over multiple stepsCreating novel cores and complex C4-substituted analogs.
Catalytic Hydrogenation Highly efficient and atom-economical; excellent stereocontrol (cis).Limited by availability of pyridine precursors; C4 substituent already present.60-90%Rapid access to libraries from commercial pyridines; scale-up.
Post-Cyclization Functionalization Modular; excellent for late-stage diversification and SAR studies.Requires a pre-synthesized, functionalized core; limited to Sₙ2-type reactions.70-95% for the substitution stepMedicinal chemistry campaigns requiring rapid analog synthesis.

Conclusion

The synthesis of 4-substituted 3,3-difluoropiperidines is a critical capability for modern medicinal chemistry programs. The choice of synthetic strategy depends heavily on the project goals, available starting materials, and desired scale. De novo construction offers unparalleled flexibility for novel scaffold design. Catalytic hydrogenation provides a powerful and efficient route for rapid synthesis from common precursors. Finally, post-cyclization functionalization is the ideal approach for late-stage diversification to fine-tune biological activity. By understanding the principles and protocols outlined in this guide, researchers can confidently and strategically incorporate this high-value scaffold into their drug discovery pipelines.

References

The Strategic Deployment of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, modulated pKa, and altered conformational preferences—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the diverse array of fluorinated building blocks, saturated heterocycles bearing gem-difluoro motifs have garnered significant attention. This guide focuses on one such valuable building block: (3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS No: 1783945-29-8).[3][4] We will explore its intrinsic properties, rationale for use, and provide detailed protocols for its application in the synthesis of advanced pharmaceutical intermediates.

Rationale for Use: Unlocking the Potential of the 3,3-Difluoro Motif

The utility of this compound stems from the predictable and beneficial modifications induced by the gem-difluoro group at the 3-position of the piperidine ring.

Physicochemical and Conformational Impact

The introduction of the strongly electron-withdrawing difluoro group vicinal to the piperidine nitrogen has a pronounced effect on the amine's basicity. The pKa of the piperidine nitrogen is lowered, which can be advantageous for reducing off-target interactions with aminergic GPCRs and ion channels, as well as mitigating issues related to hERG inhibition. For instance, the experimental pKa of the parent 3,3-difluoropiperidine is approximately 7.4, a significant reduction from piperidine's pKa of ~11.2. This modulation of basicity is a critical parameter in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

Furthermore, the C-F bond can engage in favorable dipole-dipole interactions and act as a hydrogen bond acceptor, potentially enhancing ligand-target binding affinity. Conformational studies on fluorinated piperidines have revealed that the gem-difluoro substitution can influence the ring's conformational equilibrium, often favoring specific chair conformations that can pre-organize the molecule for optimal binding to its biological target.

Metabolic Stability

A primary driver for the use of fluorinated building blocks is the enhanced metabolic stability they confer. The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing the gem-difluoro group at the 3-position effectively blocks a potential site of metabolic oxidation, thereby increasing the half-life of the drug molecule in vivo.[5][6] This metabolic shield allows for lower and less frequent dosing, improving patient compliance and therapeutic outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of (3,3-Difluoropiperidin-4-yl)methanol is presented in the table below. These parameters are crucial for computational modeling and prediction of its behavior in biological systems.

PropertyValueSource/Method
CAS Number 1783945-29-8 (HCl salt)[3][4]
Molecular Formula C₆H₁₂ClF₂NO (HCl salt)[3]
Molecular Weight 187.61 g/mol (HCl salt)[3]
pKa (Piperidine N) ~7.4 (estimated from parent)Experimental (Parent)
Predicted pKa (Alcohol) 14.94 ± 0.10[7]
Predicted LogP 0.07 (for 3-fluoro analogue)[1]

Synthetic Accessibility

This compound is a commercially available building block.[3][4][7] For researchers interested in its de novo synthesis, a viable route involves the 1,4-addition of ethyl bromodifluoroacetate to a suitable acrylonitrile precursor, followed by a series of reductions and cyclization steps to form the substituted piperidine ring. The final step involves the formation of the hydrochloride salt. A general synthetic scheme is depicted below.

Synthetic_Scheme start Acrylonitrile Precursor step1 1. Ethyl Bromodifluoroacetate, Cu 2. Borane Reduction start->step1 intermediate1 Difluoro Cyano Ester step1->intermediate1 step2 Lactamization intermediate1->step2 intermediate2 Difluoro Piperidone step2->intermediate2 step3 Lactam Reduction intermediate2->step3 product_freebase (3,3-Difluoropiperidin-4-yl)methanol step3->product_freebase step4 HCl product_freebase->step4 final_product (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride step4->final_product

Caption: Generalized synthetic route to the target building block.

Application Protocols

This compound possesses two key functional handles for derivatization: a secondary amine within the piperidine ring and a primary alcohol. This dual functionality allows for a wide range of synthetic transformations to incorporate this valuable motif into larger, more complex molecules.

Protocol 1: N-Functionalization via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[8] This protocol details a representative procedure using benzaldehyde as the electrophile.

Objective: To synthesize N-benzyl-(3,3-difluoropiperidin-4-yl)methanol.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Reductive_Amination_Workflow A 1. Dissolve Building Block & TEA in DCE B 2. Add Benzaldehyde, Stir 30 min A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir at RT for 12-18h, Monitor by TLC/LC-MS C->D E 5. Quench with sat. NaHCO₃ (aq) D->E F 6. Extract with DCM/EtOAc E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify via Column Chromatography G->H

References

Applications of Fluorinated Piperidines in Oncology Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved drugs. Its synthetic tractability and three-dimensional character make it an ideal framework for developing novel therapeutics. A key strategy to enhance the drug-like properties of piperidine-containing molecules is the selective incorporation of fluorine. This application note delves into the strategic advantages conferred by fluorination—such as improved metabolic stability, modulated basicity (pKa), and enhanced binding affinity—and explores its profound impact on oncology drug discovery. Through detailed case studies of pivotal drugs, this guide illustrates the multifaceted roles of fluorinated piperidines in targeting key cancer pathways. Furthermore, it provides robust, field-proven protocols for the synthesis and in vitro evaluation of these compounds, offering researchers a practical toolkit to accelerate their own discovery programs.

Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous scaffolds in modern pharmaceuticals.[1] Its prevalence stems from its ability to provide a robust, three-dimensional framework that can be readily functionalized to present pharmacophoric elements in precise spatial orientations. In oncology, where targeting complex protein-protein interactions and enzymatic active sites is paramount, the piperidine ring serves as a reliable anchor for designing potent and selective inhibitors.

However, the true potential of the piperidine scaffold is often unlocked through strategic chemical modification. Among the most powerful tools in the medicinal chemist's arsenal is the use of fluorine. The introduction of fluorine, the most electronegative element, into a piperidine ring can dramatically and predictably alter a molecule's physicochemical and pharmacological properties.[2][3]

The "Fluorine Advantage" in Oncology Drug Design:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Replacing a metabolically vulnerable C-H bond with a C-F bond can block a key site of degradation, thereby increasing the drug's half-life and systemic exposure.[2]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the basic piperidine nitrogen.[5] This fine-tuning of basicity is critical for optimizing a drug's properties, including solubility, cell permeability, and off-target activity (e.g., reducing affinity for the hERG channel, which is associated with cardiac toxicity).[5]

  • Increased Binding Affinity and Selectivity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.[6] Its unique steric and electronic properties can also enforce a specific conformation of the piperidine ring, locking it into a more bioactive shape that improves target selectivity.[4]

  • Improved Membrane Permeability: Strategic fluorination can increase a molecule's lipophilicity, which often enhances its ability to passively diffuse across cellular membranes to reach intracellular targets.[2][7] This is particularly crucial for oral bioavailability and for targeting cancers within the central nervous system.

These combined effects make fluorinated piperidines highly valuable motifs in the development of targeted cancer therapies, from kinase inhibitors to hormone receptor modulators.[8]

Key Applications & Case Studies in Oncology

The strategic incorporation of fluorinated piperidines has been instrumental in the success of several landmark oncology drugs. Below are two detailed case studies that highlight their diverse applications.

Case Study 1: Enzalutamide - Targeting the Androgen Receptor in Prostate Cancer

Enzalutamide (Xtandi®) is a potent second-generation androgen receptor (AR) inhibitor used to treat metastatic castration-resistant prostate cancer (mCRPC).[9] Its mechanism of action is multifaceted, as it not only competitively blocks the binding of androgens to the AR but also prevents the receptor's nuclear translocation and its subsequent binding to DNA.[10][11][12] This comprehensive blockade of the AR signaling pathway effectively halts the growth and proliferation of prostate cancer cells.[13]

The structure of Enzalutamide features a central thiohydantoin core, but its high affinity and efficacy are significantly influenced by its fluorinated aromatic and piperidine-like components. While Enzalutamide itself does not contain a classic piperidine, its structural analog, Apalutamide, which shares a similar mechanism, incorporates a trifluoromethylpyridine moiety.[7] The principles demonstrated by these AR inhibitors underscore the value of fluorinated heterocycles in this class.

// Inhibition points Inhibitor [label="Enzalutamide", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> AR [label="1. Blocks Androgen Binding", style=dashed, color="#EA4335"]; Inhibitor -> AR_DHT_Nuc [label="2. Prevents Nuclear Translocation", style=dashed, color="#EA4335"]; Inhibitor -> ARE [label="3. Impairs DNA Binding", style=dashed, color="#EA4335"]; }

Caption: Enzalutamide inhibits AR signaling at multiple stages.

Case Study 2: Talazoparib - A Potent PARP Inhibitor for BRCA-Mutated Cancers

Talazoparib (Talzenna®) is a highly potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme critical for repairing single-strand DNA breaks.[14][15] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is defective. By inhibiting PARP, Talazoparib prevents the repair of single-strand breaks, which then collapse into toxic double-strand breaks during DNA replication.[14] In HRR-deficient cancer cells, these breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.[16][17]

Talazoparib's chemical structure is notable for its rigid, fused heterocyclic core which includes a 5-fluoro-8-(4-fluorophenyl)-substituted ring system that functionally resembles a complex piperidine derivative. This structure is key to its exceptional potency. Talazoparib is not only a catalytic inhibitor but is also remarkably efficient at "trapping" the PARP enzyme on DNA, a mechanism that significantly contributes to its cytotoxicity.[15][18] The fluorinated phenyl group plays a crucial role in optimizing the interactions within the PARP active site.[16]

Drug Target Cancer Indication Role of Fluorinated Moiety/Analog Potency (IC50 / Ki)
Enzalutamide Androgen ReceptorProstate CancerEnhances binding affinity, improves metabolic stability, and contributes to the antagonist profile.[9][12]IC50 ≈ 20-40 nM[11]
Talazoparib PARP1 / PARP2Breast, Prostate CancerOptimizes binding to the nicotinamide pocket of PARP, contributes to high-potency PARP trapping.[16][18]Ki ≈ 1 nM[16]

G cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Mutant Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) DSB1 Double-Strand Break (DSB) SSB1->DSB1 Replication Fork Collapse PARP1 PARP Repair SSB1->PARP1 Repaired HR1 Homologous Recombination (HR) Repair DSB1->HR1 Repaired DNA Integrity DNA Integrity PARP1->DNA Integrity HR1->DNA Integrity SSB2 Single-Strand Break (SSB) DSB2 Double-Strand Break (DSB) PARPi Talazoparib (PARP Inhibitor) HR2 Defective HR Repair Apoptosis Cell Death (Apoptosis)

Caption: Talazoparib induces synthetic lethality in HR-deficient cells.

Experimental Protocols

The successful application of fluorinated piperidines in drug discovery relies on robust synthetic methods and reliable biological evaluation.

Protocol 1: Synthesis of a Model Fluorinated Piperidine via Catalytic Hydrogenation

Recent advances have made the synthesis of fluorinated piperidines more accessible.[19] One powerful method is the catalytic hydrogenation of readily available fluorinated pyridines.[1][20] This protocol describes a general procedure for the diastereoselective synthesis of an all-cis-(multi)fluorinated piperidine.[21]

Objective: To synthesize cis-3-fluoropiperidine from 3-fluoropyridine.

Materials:

  • 3-Fluoropyridine

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon)

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoropyridine (1 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times to remove air.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Expert Tip: Competing hydrodefluorination can be a side reaction. Using milder conditions and specific catalysts can help minimize this issue.[1]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield the desired cis-3-fluoropiperidine.[20]

G Start 3-Fluoropyridine + Pd/C Catalyst in Methanol Reaction Hydrogenation (H₂ gas, RT) Start->Reaction Filtration Filter through Celite (Remove Catalyst) Reaction->Filtration Purification Concentrate & Purify (Column Chromatography) Filtration->Purification Product cis-3-Fluoropiperidine Purification->Product

Caption: Synthetic workflow for fluorinated piperidine synthesis.

Protocol 2: In Vitro Evaluation of an Anticancer Agent Using the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[22][23] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[24]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated piperidine compound against a cancer cell line (e.g., PC-3 for prostate cancer).

Materials:

  • PC-3 prostate cancer cells

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Fluorinated piperidine test compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Include a blank control (medium only, no cells).

  • Incubation: Incubate the plate for a desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of MTT reagent to each well.[22]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.[25] Mix thoroughly by placing the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Directions

The strategic incorporation of fluorine into piperidine scaffolds is a proven and powerful strategy in modern oncology drug discovery. As demonstrated by leading therapeutics like Enzalutamide and Talazoparib, fluorination provides a sophisticated means to enhance metabolic stability, modulate physicochemical properties, and increase target affinity and selectivity. The continued development of novel synthetic methodologies will further expand the chemical space of accessible fluorinated piperidines, enabling chemists to address increasingly complex biological targets.[21] Future applications may see these valuable building blocks incorporated into next-generation modalities such as PROTACs and molecular glues, further solidifying the indispensable role of fluorine in the fight against cancer.

References

Anwendungsleitfaden: Strategien zur Derivatisierung von (3,3-Difluorpiperidin-4-yl)methanol-Hydrochlorid für SAR-Studien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die chemische Derivatisierung von (3,3-Difluorpiperidin-4-yl)methanol-Hydrochlorid. Diese fluorierte Piperidin-Einheit ist ein wertvoller Baustein in der medizinischen Chemie, der aufgrund der einzigartigen Eigenschaften von Fluor zu verbesserten pharmakokinetischen und pharmakodynamischen Profilen von Wirkstoffkandidaten führen kann. Die hier beschriebenen Protokolle konzentrieren sich auf die selektive Modifikation sowohl des Piperidin-Stickstoffs als auch der primären Hydroxylgruppe, um die systematische Erforschung von Struktur-Wirkungs-Beziehungen (SAR) zu ermöglichen. Es werden Strategien zur N-Acylierung, N-Alkylierung (einschließlich reduktiver Aminierung) und O-Alkylierung (Veretherung) detailliert beschrieben, einschließlich der notwendigen Schutzgruppentechniken.

Einleitung: Die Bedeutung von fluorierten Piperidinen in der Wirkstoffforschung

Das Piperidin-Grundgerüst ist ein weit verbreitetes Strukturelement in einer Vielzahl von pharmazeutischen Wirkstoffen.[1][2] Die Einführung von Fluoratomen in dieses Gerüst hat sich als wirksame Strategie zur Feinabstimmung der molekularen Eigenschaften erwiesen.[3] Die geminale Difluorierung an der C3-Position, wie im (3,3-Difluorpiperidin-4-yl)methanol, bietet mehrere entscheidende Vorteile:

  • Metabolische Stabilität: Die starke Kohlenstoff-Fluor-Bindung ist resistent gegenüber dem oxidativen Metabolismus durch Cytochrom-P450-Enzyme, was die Halbwertszeit eines Wirkstoffs verlängern kann.

  • Modulation der Basizität (pKa): Die elektronenziehenden Eigenschaften der Fluoratome senken die Basizität des Piperidin-Stickstoffs.[4][5] Diese pKa-Reduktion kann die Bindung an unerwünschte Zielstrukturen wie den hERG-Kanal verringern und die orale Bioverfügbarkeit verbessern.[4]

  • Konformationelle Beschränkung: Fluor-Substitutionen können die Konformationspräferenzen des Piperidinrings beeinflussen, was zu einer stabileren und biologisch aktiveren Konformation führen kann.[6]

  • Bindungsaffinität: Die hohe Elektronegativität von Fluor kann zu vorteilhaften Wechselwirkungen mit dem Zielprotein führen und so die Bindungsaffinität und Selektivität erhöhen.

(3,3-Difluorpiperidin-4-yl)methanol bietet zwei reaktive Zentren für die Derivatisierung: den sekundären Amin-Stickstoff und die primäre Hydroxylgruppe. Diese duale Funktionalität ermöglicht die systematische Erstellung von Wirkstoffbibliotheken zur umfassenden Untersuchung der SAR.

Strategischer Überblick zur Derivatisierung

Um eine gezielte SAR-Analyse zu ermöglichen, ist die selektive Modifikation an einem der beiden reaktiven Zentren erforderlich. Dies erfordert eine sorgfältige Planung und den Einsatz von Schutzgruppen. Die allgemeine Strategie gliedert sich in zwei Hauptpfade: die Derivatisierung am Stickstoff (Pfad A) und die Derivatisierung am Sauerstoff (Pfad B).

Derivatization_Strategy cluster_A Pfad A: N-Derivatisierung cluster_B Pfad B: O-Derivatisierung start (3,3-Difluoropiperidin-4-yl)methanol HCl neutralization Neutralisierung (Base) start->neutralization free_amine Freies Amin neutralization->free_amine N_Acyl N-Acylierung (Säurechlorid, Kopplungsreagenz) free_amine->N_Acyl N_Alkyl N-Alkylierung (Alkylhalogenid, Reduktive Aminierung) free_amine->N_Alkyl N_protect N-Boc Schutz free_amine->N_protect prod_A N-acylierte / N-alkylierte Derivate N_Acyl->prod_A N_Alkyl->prod_A boc_protected N-Boc-geschütztes Intermediat N_protect->boc_protected O_Alkyl O-Alkylierung (Williamson, Mitsunobu) boc_protected->O_Alkyl O_alkylated_boc O-alkyliertes Intermediat O_Alkyl->O_alkylated_boc N_deprotect N-Boc Entschützung (TFA) O_alkylated_boc->N_deprotect prod_B O-alkylierte Derivate N_deprotect->prod_B

Abbildung 1: Strategischer Workflow zur selektiven Derivatisierung.

Experimentelle Protokolle

Wichtiger Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Kittel, Handschuhe) durchgeführt werden. Die Ausgangsverbindung ist ein Hydrochlorid-Salz und muss vor den meisten Reaktionen neutralisiert werden.

Freisetzung des freien Amins (Allgemeines Verfahren)

Die Neutralisierung des Hydrochlorid-Salzes ist der erste Schritt für die meisten nachfolgenden Reaktionen.

  • Lösen Sie (3,3-Difluorpiperidin-4-yl)methanol-Hydrochlorid (1.0 Äq.) in einem geeigneten organischen Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF) oder N,N-Dimethylformamid (DMF)).

  • Fügen Sie eine Base (z. B. Triethylamin (TEA, 2.5 Äq.), N,N-Diisopropylethylamin (DIPEA, 2.5 Äq.) oder Kaliumcarbonat (K₂CO₃, 2.5 Äq.)) hinzu. Die Verwendung von DIPEA oder K₂CO₃ wird für Alkylierungen empfohlen, um eine quartäre Ammoniumsalzbildung mit TEA zu vermeiden.

  • Rühren Sie die Suspension bei Raumtemperatur für 15-30 Minuten. Die resultierende Lösung oder Suspension des freien Amins kann direkt in der nächsten Stufe verwendet werden.

Pfad A: N-Derivatisierung

Protokoll 1: N-Acylierung mittels Amidkopplung

Diese Methode eignet sich zur Synthese einer breiten Palette von Amid-Derivaten. Die Verwendung von Kopplungsreagenzien wie HATU ist besonders bei sterisch anspruchsvollen oder elektronisch armen Reaktionspartnern vorteilhaft.[7][8][9]

  • Einrichtung: Lösen Sie (3,3-Difluorpiperidin-4-yl)methanol-Hydrochlorid (1.0 Äq.) und die gewünschte Carbonsäure (1.1 Äq.) in wasserfreiem DMF.

  • Basenzugabe: Fügen Sie DIPEA (3.0 Äq.) zu der Lösung hinzu und rühren Sie für 10 Minuten bei Raumtemperatur.

  • Aktivierung und Kopplung: Fügen Sie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat, 1.2 Äq.) hinzu.

  • Reaktion: Rühren Sie die Reaktionsmischung bei Raumtemperatur für 4-16 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Aufarbeitung: Verdünnen Sie die Reaktion mit Ethylacetat und waschen Sie sie nacheinander mit gesättigter wässriger NaHCO₃-Lösung und gesättigter wässriger NaCl-Lösung (Sole).

  • Reinigung: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel.

ReagenzStöchiometrieFunktion
(3,3-Difluorpiperidin-4-yl)methanol HCl1.0 Äq.Amin-Komponente
Carbonsäure (R-COOH)1.1 Äq.Acyl-Donor
HATU1.2 Äq.Kopplungsreagenz
DIPEA3.0 Äq.Nicht-nukleophile Base
DMFLösungsmittelAprotisches, polares Lösungsmittel

Tabelle 1: Typische Reagenzien für die N-Acylierung.

Protokoll 2: N-Alkylierung durch reduktive Aminierung

Die reduktive Aminierung ist eine milde und hocheffiziente Methode zur Einführung von Alkylgruppen am Stickstoff, insbesondere für die Synthese von sekundären und tertiären Aminen. Natriumtriacetoxyborhydrid ist ein bevorzugtes Reduktionsmittel, da es selektiv Imine/Iminiumionen in Gegenwart von Aldehyden reduziert.[1][10][11][12]

  • Einrichtung: Suspendieren Sie (3,3-Difluorpiperidin-4-yl)methanol-Hydrochlorid (1.0 Äq.) und den gewünschten Aldehyd oder das Keton (1.2 Äq.) in 1,2-Dichlorethan (DCE).

  • Basenzugabe: Fügen Sie Triethylamin (1.1 Äq.) hinzu, um das Hydrochlorid zu neutralisieren. Rühren Sie für 10 Minuten.

  • Reduktion: Fügen Sie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.5 Äq.) portionsweise hinzu. Bei reaktionsträgen Ketonen kann eine katalytische Menge Essigsäure zugegeben werden.

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 6-24 Stunden, bis die Umsetzung vollständig ist (DC- oder LC-MS-Kontrolle).

  • Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch Zugabe von gesättigter wässriger NaHCO₃-Lösung. Extrahieren Sie die wässrige Phase dreimal mit DCM.

  • Reinigung: Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie. Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Pfad B: O-Derivatisierung

Für die selektive Modifikation der Hydroxylgruppe muss der reaktivere Piperidin-Stickstoff zunächst geschützt werden. Die Boc-Schutzgruppe (tert-Butyloxycarbonyl) ist hierfür ideal, da sie unter basischen und nukleophilen Bedingungen stabil ist, aber leicht unter sauren Bedingungen entfernt werden kann.[13][14][15]

O_Derivatization_Workflow start Freies Amin step1 Boc₂O, Base (z.B. TEA, DCM) N-Boc Schutz start->step1 intermediate N-Boc-geschütztes (3,3-Difluorpiperidin-4-yl)methanol step1->intermediate step2 1. Base (z.B. NaH) 2. Alkylhalogenid (R-X) Williamson-Veretherung intermediate->step2 step3 Phenol (R-OH), PPh₃, DIAD Mitsunobu-Reaktion intermediate->step3 protected_ether N-Boc-O-alkyliertes Derivat step2->protected_ether step3->protected_ether step4 TFA, DCM Boc-Entschützung protected_ether->step4 final_product O-Alkyliertes Derivat (freies Amin) step4->final_product

Abbildung 2: Detaillierter Workflow für die O-Derivatisierung.

Protokoll 3: N-Boc-Schutz
  • Einrichtung: Lösen Sie das freie Amin (hergestellt nach dem allgemeinen Verfahren, 1.0 Äq.) in DCM.

  • Reagenzienzugabe: Fügen Sie Triethylamin (1.5 Äq.) hinzu, gefolgt von Di-tert-butyldicarbonat (Boc₂O, 1.2 Äq.).

  • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 2-12 Stunden. Die Reaktion ist oft von einer Gasentwicklung (CO₂) begleitet.

  • Aufarbeitung: Waschen Sie die Reaktionsmischung mit Wasser und anschließend mit Sole.

  • Reinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Das N-Boc-geschützte Produkt ist oft rein genug für die nächste Stufe, kann aber bei Bedarf durch Säulenchromatographie gereinigt werden.

Protokoll 4: O-Alkylierung (Williamson-Ethersynthese)

Diese klassische Methode eignet sich gut für die Umsetzung mit primären Alkylhalogeniden.[5][16][17]

  • Einrichtung: Lösen Sie das N-Boc-geschützte (3,3-Difluorpiperidin-4-yl)methanol (1.0 Äq.) in wasserfreiem THF oder DMF in einem trockenen Kolben unter Inertgasatmosphäre (N₂ oder Ar).

  • Deprotonierung: Kühlen Sie die Lösung auf 0 °C und fügen Sie Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1.5 Äq.) portionsweise hinzu. Vorsicht, Wasserstoffgasentwicklung!

  • Aktivierung: Lassen Sie die Mischung für 30 Minuten bei 0 °C rühren, um die vollständige Bildung des Alkoholats zu gewährleisten.

  • Alkylierung: Fügen Sie das Alkylhalogenid (z. B. Benzylbromid, Ethyliodid, 1.2 Äq.) tropfenweise hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-18 Stunden.

  • Aufarbeitung: Quenchen Sie die Reaktion vorsichtig durch langsame Zugabe von Wasser bei 0 °C. Extrahieren Sie mit Ethylacetat.

  • Reinigung: Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄ und reinigen Sie sie mittels Säulenchromatographie.

Protokoll 5: O-Arylierung (Mitsunobu-Reaktion)

Die Mitsunobu-Reaktion ist ideal für die Kopplung mit sauren Nukleophilen wie Phenolen, um Arylether zu bilden.[18][19][20] Sie verläuft typischerweise unter Inversion der Konfiguration, was für dieses achirale Substrat jedoch nicht relevant ist.

  • Einrichtung: Lösen Sie das N-Boc-geschützte (3,3-Difluorpiperidin-4-yl)methanol (1.0 Äq.), das gewünschte Phenol (1.2 Äq.) und Triphenylphosphin (PPh₃, 1.5 Äq.) in wasserfreiem THF unter Inertgasatmosphäre.

  • Reagenzzugabe: Kühlen Sie die Lösung auf 0 °C und fügen Sie Diisopropylazodicarboxylat (DIAD, 1.5 Äq.) tropfenweise über 15 Minuten hinzu. Eine Farbänderung und die Bildung eines weißen Niederschlags (Triphenylphosphinoxid) sind typisch.

  • Reaktion: Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.

  • Aufarbeitung: Entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigung: Reinigen Sie den Rückstand direkt mittels Säulenchromatographie, um das Produkt von den Reagenz-Nebenprodukten (Triphenylphosphinoxid und das reduzierte DIAD-Derivat) zu trennen.

MethodeAlkylierungs-/ArylierungsmittelVorteileNachteile
Williamson Primäre Alkylhalogenide (R-X)Kostengünstige Reagenzien, einfache Durchführung.Starke Base (NaH) erforderlich, nicht für Phenole geeignet.
Mitsunobu Phenole, saure AlkoholeMilde Bedingungen, gut für Arylether.Stöchiometrische Nebenprodukte, teurere Reagenzien.

Tabelle 2: Vergleich der O-Alkylierungsmethoden.

Protokoll 6: N-Boc-Entschützung

Der letzte Schritt zur Freilegung des Piperidin-Stickstoffs nach der O-Derivatisierung.[4][21][22][23][24]

  • Einrichtung: Lösen Sie das N-Boc-geschützte, O-alkylierte Derivat (1.0 Äq.) in DCM.

  • Säurezugabe: Fügen Sie Trifluoressigsäure (TFA, 5-10 Äq., oft als 25-50%ige Lösung in DCM verwendet) hinzu.

  • Reaktion: Rühren Sie die Lösung bei Raumtemperatur für 1-3 Stunden.

  • Aufarbeitung: Entfernen Sie das Lösungsmittel und überschüssige TFA im Vakuum. Um das freie Amin zu erhalten, lösen Sie den Rückstand in DCM und waschen Sie ihn mit gesättigter wässriger NaHCO₃-Lösung. Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie, um das finale O-derivatisierte Produkt zu erhalten.

Charakterisierung der Derivate

Die erfolgreiche Synthese der Derivate muss durch geeignete analytische Methoden bestätigt werden.

  • Kernmagnetische Resonanz (NMR):

    • ¹H-NMR: Überprüfen Sie das Verschwinden des N-H-Protons (bei N-Acylierung/Alkylierung) oder des O-H-Protons (nach O-Alkylierung). Beobachten Sie das Erscheinen neuer Signale, die der eingeführten Gruppe entsprechen (z. B. aromatische Protonen, Alkylketten).

    • ¹³C-NMR: Das Erscheinen eines neuen Carbonylsignals (~170 ppm) bestätigt die N-Acylierung. Änderungen in den chemischen Verschiebungen der Piperidin- und Methylen-Kohlenstoffe geben ebenfalls Aufschluss über die erfolgte Derivatisierung.

    • ¹⁹F-NMR: Die beiden Fluoratome sind diastereotop und sollten als zwei separate Signale (oder komplexere Multipletts) erscheinen. Die chemische Verschiebung kann sich je nach Substituent am Ring geringfügig ändern.[2][25][26][27]

  • Massenspektrometrie (MS): Bestätigen Sie die Molekülmasse des Zielprodukts durch hochauflösende Massenspektrometrie (HRMS), um die Summenformel zu verifizieren.

Fazit und Ausblick für SAR-Studien

Die hier vorgestellten Protokolle bieten einen robusten und flexiblen Rahmen für die Synthese einer vielfältigen Bibliothek von Derivaten des (3,3-Difluorpiperidin-4-yl)methanol-Gerüsts. Durch die systematische Variation der Substituenten an den Positionen R¹ (Stickstoff) und R² (Sauerstoff) können Forscher detaillierte Struktur-Wirkungs-Beziehungen aufklären.

SAR_Exploration cluster_scaffold cluster_R1 R¹ (N-Derivatisierung) cluster_R2 R² (O-Derivatisierung) scaffold R2_list <ul><li>Aliphatische Etherli><li>Benzyletherli><li>Arylether (substituiert/unsubstituiert)li>ul> R1_list <ul><li>Aliphatische/Aromatische Amideli><li>Alkylgruppen (verschiedene Längen/Verzweigungen)li><li>Benzylgruppen (substituiert/unsubstituiert)li>ul>

Abbildung 3: Bereiche für die SAR-Exploration am (3,3-Difluorpiperidin-4-yl)methanol-Gerüst.

Die generierten Verbindungen können dann in biologischen Assays getestet werden, um den Einfluss der verschiedenen funktionellen Gruppen auf die Aktivität, Selektivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) zu bewerten. Diese systematische Vorgehensweise ist entscheidend für die Optimierung von Leitstrukturen und die Entwicklung neuer, wirksamerer und sichererer Medikamente.

Referenzen

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. --INVALID-LINK--

  • BenchChem. (2025). Application Note – N-Boc deprotection. Sigma-Aldrich. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. --INVALID-LINK--

  • Clogston, J. D., & D’Souza, A. A. (2007). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 5(20), 3340-3345. --INVALID-LINK--

  • Dodge, J. A., & Nissen, J. S. (1998). a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 192. --INVALID-LINK--

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. --INVALID-LINK--

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from --INVALID-LINK--

  • Blagbrough, I. S., & Sweeney, J. B. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(5), 873-884. --INVALID-LINK--

  • Cambridge MedChem Consulting. (2023). Tuning basicity. --INVALID-LINK--

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2349-2358. --INVALID-LINK--

  • Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(21), 8033-8038. --INVALID-LINK--

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Amide Coupling Protocols for 3,3-Difluorocyclopentanamine Hydrochloride. --INVALID-LINK--

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. --INVALID-LINK--

  • University of Utah. (n.d.). The Williamson Ether Synthesis. --INVALID-LINK--

  • Akamanchi, K. G., & Iyer, L. (2018). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synlett, 29(05), 659-663. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. --INVALID-LINK--

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(21), 8033-8038. --INVALID-LINK--

  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. --INVALID-LINK--

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). --INVALID-LINK--

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523. --INVALID-LINK--

  • Patel, M., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(35), 4583-4586. --INVALID-LINK--

  • Guerrieri, F., et al. (2000). Synthesis of 4-substituted 3,3-difluoropiperidines. Tetrahedron, 56(22), 3745-3752. --INVALID-LINK--

  • Organic Synthesis. (n.d.). Mitsunobu reaction. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. --INVALID-LINK--

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of organic chemistry, 61(11), 3849-3862. --INVALID-LINK--

  • ResearchGate. (2024). Exploring Fluorine-Substituted Piperidines as Potential Therapeutics for Diabetes Mellitus and Alzheimer's Diseases. --INVALID-LINK--

  • ResearchGate. (2007). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. --INVALID-LINK--

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. --INVALID-LINK--

  • University of California, Santa Barbara. (n.d.). Fluorine NMR. --INVALID-LINK--

  • BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. --INVALID-LINK--

  • BenchChem. (2025). A Step-by-Step Guide to N-Protection of Amino Acids for Researchers and Drug Development Professionals. --INVALID-LINK--

  • Bagal, D., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. --INVALID-LINK--

  • Kumar, P., et al. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. ResearchGate. --INVALID-LINK--

  • Kaczor, A. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116899. --INVALID-LINK--

References

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3,3-Difluoropiperidine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The 3,3-difluoropiperidine moiety, in particular, has emerged as a critical structural motif in a wide array of pharmacologically active compounds. The gem-difluoro group can significantly alter the pKa of the piperidine nitrogen, enhance metabolic stability, and improve binding affinity to target proteins.[1] This application note provides a comprehensive guide to the strategic use of nitrogen protecting groups in the synthesis of 3,3-difluoropiperidine, offering detailed protocols and a rationale for their selection and application.

The Imperative of Nitrogen Protection in 3,3-Difluoropiperidine Synthesis

The synthesis of 3,3-difluoropiperidine typically involves the fluorination of a corresponding 3-piperidone precursor. However, the piperidine nitrogen, being a secondary amine, is nucleophilic and susceptible to oxidation under many fluorinating conditions. Therefore, the temporary masking of this reactive site with a suitable protecting group is paramount to the success of the synthesis. The choice of protecting group is not trivial and must be carefully considered based on its stability to the fluorination conditions and the ease of its subsequent removal to unveil the desired product.

Herein, we will delve into the practical application of three commonly employed nitrogen protecting groups in the synthesis of 3,3-difluoropiperidine: the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the benzyl (Bn) group.

Strategic Selection of Protecting Groups: A Comparative Overview

The selection of an appropriate protecting group is a critical decision in the synthetic route towards 3,3-difluoropiperidine. The ideal protecting group should be easily introduced, stable to the planned reaction conditions, and readily cleaved without affecting other functional groups. Below is a comparative summary of the most commonly used protecting groups for this synthesis.

Protecting GroupIntroduction MethodStabilityDeprotection MethodAdvantagesDisadvantages
Boc Reaction with di-tert-butyl dicarbonate ((Boc)₂O)Stable to a wide range of non-acidic conditions.Acidic conditions (e.g., TFA, HCl).[2]Facile removal under mild acidic conditions.Sensitive to strong acids.
Cbz Reaction with benzyl chloroformate (Cbz-Cl).[3]Stable to acidic and basic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[4]Orthogonal to many other protecting groups.Requires specialized hydrogenation equipment.
Benzyl (Bn) Reaction with benzyl bromide or chloride.Stable to a wide range of conditions.Catalytic hydrogenolysis or transfer hydrogenation.[5][6]Robust and cost-effective.Can be challenging to remove in complex molecules.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3,3-difluoropiperidine utilizing different protecting group strategies.

Strategy 1: The Boc Group Approach

The tert-butoxycarbonyl (Boc) group is a popular choice due to its ease of introduction and its facile removal under acidic conditions.

Workflow for Boc-Protected 3,3-Difluoropiperidine Synthesis

cluster_0 Protection cluster_1 Fluorination cluster_2 Deprotection 3-Piperidone 3-Piperidone N-Boc-3-piperidone N-Boc-3-piperidone 3-Piperidone->N-Boc-3-piperidone (Boc)₂O, Base N-Boc-3,3-difluoropiperidine N-Boc-3,3-difluoropiperidine N-Boc-3-piperidone->N-Boc-3,3-difluoropiperidine DAST or Deoxofluor 3,3-Difluoropiperidine 3,3-Difluoropiperidine N-Boc-3,3-difluoropiperidine->3,3-Difluoropiperidine TFA or HCl

Caption: Boc-protection strategy workflow.

Protocol 1.1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone) [7]

  • Reaction Setup: In a round-bottom flask, dissolve 3-piperidone hydrochloride (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1).

  • Basification: Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq) portion-wise.

  • Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-piperidone.

Protocol 1.2: Synthesis of tert-butyl 3,3-difluoropiperidine-1-carboxylate (N-Boc-3,3-difluoropiperidine)

  • Reaction Setup: In a flame-dried, inert-atmosphere flask, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Fluorination: Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 1.3: Deprotection of tert-butyl 3,3-difluoropiperidine-1-carboxylate [2]

  • Reaction Setup: Dissolve N-Boc-3,3-difluoropiperidine (1.0 eq) in DCM.

  • Deprotection: Add trifluoroacetic acid (TFA, 10 eq) to the solution and stir at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and concentrate again to remove excess TFA. The resulting product is the TFA salt of 3,3-difluoropiperidine.

  • Neutralization (Optional): To obtain the free amine, dissolve the TFA salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3,3-difluoropiperidine.

Strategy 2: The Cbz Group Approach

The benzyloxycarbonyl (Cbz) group is another widely used protecting group, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.

Workflow for Cbz-Protected 3,3-Difluoropiperidine Synthesis

cluster_0 Protection cluster_1 Fluorination cluster_2 Deprotection 3-Piperidone 3-Piperidone N-Cbz-3-piperidone N-Cbz-3-piperidone 3-Piperidone->N-Cbz-3-piperidone Cbz-Cl, Base N-Cbz-3,3-difluoropiperidine N-Cbz-3,3-difluoropiperidine N-Cbz-3-piperidone->N-Cbz-3,3-difluoropiperidine DAST or Deoxofluor 3,3-Difluoropiperidine 3,3-Difluoropiperidine N-Cbz-3,3-difluoropiperidine->3,3-Difluoropiperidine H₂, Pd/C

Caption: Cbz-protection strategy workflow.

Protocol 2.1: Synthesis of benzyl 3-oxopiperidine-1-carboxylate (N-Cbz-3-piperidone) [3]

  • Reaction Setup: Suspend 3-piperidone hydrochloride (1.0 eq) in DCM and cool to 0 °C.

  • Basification: Add triethylamine (2.2 eq) to the suspension.

  • Protection: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Synthesis of benzyl 3,3-difluoropiperidine-1-carboxylate (N-Cbz-3,3-difluoropiperidine)

Follow the procedure outlined in Protocol 1.2, substituting N-Boc-3-piperidone with N-Cbz-3-piperidone.

Protocol 2.3: Deprotection of benzyl 3,3-difluoropiperidine-1-carboxylate [4]

  • Reaction Setup: Dissolve N-Cbz-3,3-difluoropiperidine (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Stir the reaction mixture under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 3,3-difluoropiperidine.

Strategy 3: The Benzyl Group Approach

The benzyl (Bn) group offers a robust and cost-effective protection strategy, with deprotection also achieved through catalytic hydrogenation.

Workflow for Benzyl-Protected 3,3-Difluoropiperidine Synthesis

cluster_0 Protection cluster_1 Oxidation & Fluorination cluster_2 Deprotection Piperidine Piperidine N-Benzylpiperidine N-Benzylpiperidine Piperidine->N-Benzylpiperidine BnBr, Base N-Benzyl-3,3-difluoropiperidine N-Benzyl-3,3-difluoropiperidine N-Benzylpiperidine->N-Benzyl-3,3-difluoropiperidine 1. Oxidation 2. Fluorination 3,3-Difluoropiperidine 3,3-Difluoropiperidine N-Benzyl-3,3-difluoropiperidine->3,3-Difluoropiperidine H₂, Pd/C or Transfer Hydrogenation

Caption: Benzyl-protection strategy workflow.

Protocol 3.1: Synthesis of 1-benzyl-3-piperidone [7]

This can be synthesized from 1-benzyl-3-hydroxypiperidine via oxidation, or through other multi-step sequences.

Protocol 3.2: Synthesis of 1-benzyl-3,3-difluoropiperidine

Follow the procedure outlined in Protocol 1.2, substituting N-Boc-3-piperidone with 1-benzyl-3-piperidone.

Protocol 3.3: Deprotection of 1-benzyl-3,3-difluoropiperidine via Catalytic Transfer Hydrogenation [5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-3,3-difluoropiperidine (1.0 eq) in methanol.

  • Catalyst and Hydrogen Source: Add 10% Pd/C (10 mol%) and ammonium formate (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux for 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield 3,3-difluoropiperidine.

Conclusion and Future Perspectives

The successful synthesis of 3,3-difluoropiperidine hinges on the judicious selection and implementation of a nitrogen protecting group strategy. The Boc, Cbz, and Benzyl groups each offer distinct advantages and are amenable to different synthetic considerations. The protocols detailed in this application note provide a robust foundation for researchers in drug discovery and development to access this valuable fluorinated scaffold. As the demand for complex fluorinated molecules continues to grow, the development of novel and more efficient protecting group strategies will undoubtedly remain an active area of research.

References

Scale-Up Synthesis of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of fluorine atoms into pharmaceutical scaffolds is a well-established strategy for modulating a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The 3,3-difluoropiperidine moiety, in particular, has emerged as a valuable building block in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while the piperidine ring provides a versatile scaffold for further functionalization. (3,3-Difluoropiperidin-4-yl)methanol is a key intermediate that introduces a hydroxymethyl group at the 4-position, enabling a wide range of subsequent chemical transformations for the synthesis of diverse drug candidates.

This application note provides a comprehensive and scalable protocol for the synthesis of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride, designed for researchers, scientists, and professionals in drug development. The described synthetic route is robust, starting from a readily accessible N-protected 3,3-difluoropiperidine-4-carboxylate precursor, and emphasizes safe and efficient procedures suitable for scale-up operations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the reduction of an N-protected 3,3-difluoropiperidine-4-carboxylate, followed by deprotection and concurrent hydrochloride salt formation.

Scheme 1: Overall Synthetic Route

G start N-Boc-3,3-difluoropiperidine- 4-carboxylic acid ethyl ester intermediate N-Boc-(3,3-difluoropiperidin-4-yl)methanol start->intermediate   LiAlH4, THF    product (3,3-Difluoropiperidin-4-yl)methanol hydrochloride intermediate->product   HCl in Dioxane   

Caption: Synthetic pathway for this compound.

The choice of the tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is strategic for several reasons. It is stable under the strongly basic conditions of many synthetic transformations and can be readily removed under acidic conditions that are compatible with the final hydrochloride salt formation. Furthermore, N-Boc-piperidine derivatives are often crystalline solids, which facilitates their purification.

The reduction of the ester functionality to a primary alcohol is a critical transformation. While various reducing agents can effect this change, lithium aluminum hydride (LiAlH₄) is selected for its high reactivity and efficiency in reducing esters, which can be sluggish to reduce with milder reagents like sodium borohydride.[1][2] Although the use of LiAlH₄ requires stringent safety precautions, especially on a larger scale, its effectiveness makes it a suitable choice for this synthesis.[3][4]

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single operation by treating the N-Boc protected alcohol with a solution of hydrogen chloride in an organic solvent, such as dioxane.[5][6][7] This method is clean, high-yielding, and directly affords the desired salt, which can often be purified by simple crystallization.

Experimental Protocols

Part 1: Scale-Up Reduction of Ethyl N-Boc-3,3-difluoro-4-piperidinecarboxylate

This protocol describes the reduction of the ester to the corresponding primary alcohol using lithium aluminum hydride.

Safety First: Handling Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, is mandatory. Ensure that all glassware is thoroughly dried before use.[3][4]

Materials and Equipment:

  • Ethyl N-Boc-3,3-difluoro-4-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet

  • Ice-water bath

  • Heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 mL per gram of LiAlH₄). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl N-Boc-3,3-difluoro-4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF (5 mL per gram of ester). Slowly add this solution to the stirred LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The rate of addition should be carefully controlled to manage the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Quenching: Upon completion of the reaction, cool the mixture back to 0 °C. The following quenching procedure must be performed with extreme caution to control the evolution of hydrogen gas.[8][9]

    • Slowly and dropwise, add ethyl acetate to consume the excess LiAlH₄.

    • Carefully add water (x mL, where x is the number of grams of LiAlH₄ used).

    • Add a 15% aqueous solution of sodium hydroxide (x mL).

    • Add water again (3x mL).

  • Isolation: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure complete drying.

  • Purification: Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrate and washings and concentrate under reduced pressure to yield N-Boc-(3,3-difluoropiperidin-4-yl)methanol as a crude product, which can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Part 2: Boc Deprotection and Hydrochloride Salt Formation

This protocol details the removal of the Boc protecting group and the subsequent formation of the hydrochloride salt.

Materials and Equipment:

  • N-Boc-(3,3-difluoropiperidin-4-yl)methanol

  • 4 M Hydrogen chloride solution in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and flask

Step-by-Step Procedure:

  • Deprotection: Dissolve the crude N-Boc-(3,3-difluoropiperidin-4-yl)methanol (1.0 equivalent) in a minimal amount of 1,4-dioxane. To this solution, add a 4 M solution of HCl in dioxane (3-5 equivalents) at room temperature.[5][6][7]

  • Precipitation and Isolation: Stir the reaction mixture at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution. Monitor the reaction by TLC or LC-MS to ensure complete deprotection. Upon completion, add anhydrous diethyl ether to facilitate further precipitation.

  • Purification by Crystallization: Collect the solid product by vacuum filtration, washing the cake with cold diethyl ether. The crude this compound can be further purified by recrystallization. A common solvent system for piperidine hydrochlorides is ethanol/diethyl ether.[4] Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid. Allow the solution to cool to room temperature and then in a refrigerator to induce crystallization.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Physicochemical Properties and Expected Analytical Data

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₆H₁₂ClF₂NO
Molecular Weight 187.62 g/mol
¹H NMR (400 MHz, D₂O) δ ppm: 3.80-3.95 (m, 2H, CH₂OH), 3.30-3.50 (m, 2H, piperidine CH₂), 3.00-3.20 (m, 2H, piperidine CH₂), 2.40-2.60 (m, 1H, piperidine CH), 2.00-2.20 (m, 2H, piperidine CH₂)
¹³C NMR (100 MHz, D₂O) δ ppm: 123.5 (t, J = 245 Hz, CF₂), 60.1 (t, J = 22 Hz, CH₂OH), 45.8, 43.2, 38.7 (t, J = 25 Hz), 25.4
Mass Spectrometry (ESI+) m/z: 152.0885 [M+H]⁺ (for the free base)

Note: NMR chemical shifts are predicted based on the structure and data from similar compounds and may vary slightly.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reduction of the ester Insufficient LiAlH₄, short reaction time, or low temperature.Increase the amount of LiAlH₄ to 2.0 equivalents. Prolong the reaction time and/or allow the reaction to proceed at a slightly elevated temperature (e.g., reflux in THF), with careful monitoring.
Low yield after work-up of the reduction Product loss due to the formation of a fine precipitate of aluminum salts that is difficult to filter.After quenching, stir the mixture vigorously for an extended period (e.g., overnight) to allow for better granulation of the salts. The use of a filter aid like Celite is highly recommended.
Incomplete Boc deprotection Insufficient acid or short reaction time.Increase the equivalents of HCl in dioxane or extend the reaction time. Monitor the reaction closely by TLC or LC-MS.
Product is an oil or difficult to crystallize Presence of impurities or residual solvent.Purify the crude free base by column chromatography before salt formation. For crystallization, try different solvent systems (e.g., methanol/diethyl ether, isopropanol/hexane).

Conclusion

This application note provides a detailed and scalable two-step synthesis of this compound. The protocol emphasizes safe handling of hazardous reagents like lithium aluminum hydride and provides clear, step-by-step instructions for each stage of the synthesis, from the reduction of the starting ester to the final deprotection and purification of the hydrochloride salt. By following these guidelines, researchers and drug development professionals can confidently and efficiently produce this valuable fluorinated building block for their research and development endeavors.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3,3-difluoropiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,3-Difluoropiperidines

Welcome to the technical support guide for the synthesis of 3,3-difluoropiperidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are incorporating this valuable fluorinated motif into their synthetic programs. The unique electronic properties imparted by the gem-difluoro group at the 3-position can significantly influence the pKa, metabolic stability, and conformational preference of the piperidine ring, making it a sought-after building block in modern drug discovery.[1]

However, the synthesis of these structures is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you navigate and resolve common side reactions and experimental hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 3,3-difluoropiperidines, particularly when starting from N-protected 3-piperidones.

Question 1: My deoxyfluorination reaction has a low yield or has stalled. What are the likely causes and how can I fix it?

Low conversion of the starting ketone is a frequent issue. The causes can range from reagent quality to subtle reaction conditions.

Potential Causes & Solutions:

  • Inactive Fluorinating Reagent:

    • The Problem: Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and its analogues (Deoxo-Fluor®, etc.) are sensitive to moisture and can degrade upon storage.[2] Hydrolysis not only consumes the reagent but also generates HF, which can catalyze side reactions.

    • The Solution: Always use a fresh bottle of the reagent or a recently purchased one stored under inert gas. Avoid introducing atmospheric moisture by using dry solvents and glassware and performing the reaction under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Activation of the Carbonyl:

    • The Problem: The mechanism of deoxyfluorination involves the initial attack of the carbonyl oxygen onto the sulfur atom of the reagent (e.g., DAST).[3] If the ketone is particularly electron-rich or sterically hindered, this initial step can be slow.

    • The Solution: For sluggish reactions, a catalytic amount of a Lewis acid can sometimes facilitate the reaction, but this must be done with caution as it can also promote elimination. A more common solution is a moderate increase in temperature. However, be aware that reagents like DAST are thermally unstable and can detonate at elevated temperatures (>90 °C).[2] More thermally stable alternatives like Deoxo-Fluor® or PyFluor may be better options for reactions requiring heat.[4]

  • Inappropriate Solvent Choice:

    • The Problem: The reaction's progression is highly dependent on the solvent.

    • The Solution: Dichloromethane (DCM) is the most common solvent. For more polar substrates, acetonitrile may be used. Non-coordinating solvents are generally preferred. Avoid protic solvents as they will quench the fluorinating reagent.

Question 2: My main impurity is an unsaturated monofluoropiperidine. How can I prevent this elimination side reaction?

The formation of a vinyl fluoride via elimination of HF is arguably the most common and frustrating side reaction during the deoxyfluorination of enolizable ketones.[3]

Mechanistic Cause:

The intermediate formed after the initial carbonyl addition is a fluoro carbocation. If a proton is present on a carbon adjacent to this carbocation (i.e., at the C2 or C4 position of the piperidone), a base can abstract this proton, leading to the formation of a double bond and elimination of HF. This is especially problematic for 3-piperidones.

G Ketone N-Protected 3-Piperidone Intermediate Fluoro Carbocation Intermediate Ketone->Intermediate + Fluorinating   Agent Product Desired 3,3-Difluoropiperidine Intermediate->Product + F⁻ SideProduct Vinyl Fluoride (Elimination Product) Intermediate->SideProduct - H⁺ (Base)

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than the desired fluorination. Running the reaction at a lower temperature (e.g., -78 °C and slowly warming) can significantly favor the desired SN2-type fluoride addition over elimination.

  • Use a Non-Nucleophilic Base Scavenger: If HF generated in situ is suspected of catalyzing the elimination, a hindered, non-nucleophilic base can be added to scavenge it. However, this is a delicate balance, as excess base can promote the elimination itself.

  • Change the Fluorinating Agent: Some modern deoxyfluorination reagents are designed to minimize elimination. Reagents like PhenoFluor™ or certain sulfonyl fluorides have shown reduced tendencies for elimination side reactions compared to DAST in some systems.[5]

  • Modify the Substrate: While not always feasible, altering the N-protecting group can influence the electronics and conformation of the ring, sometimes disfavoring the geometry required for elimination.

Question 3: I'm observing hydrodefluorination (loss of fluorine) in a subsequent step, such as catalytic hydrogenation. What's happening?

This is a known issue when reducing other functional groups on the molecule or when hydrogenating a precursor like a fluoropyridine to access the piperidine ring.[1][6]

Potential Causes & Solutions:

  • Catalyst Poisoning and C-F Activation:

    • The Problem: Some heterogeneous catalysts (especially Palladium-based) can be poisoned by trace fluoride ions or can activate the C-F bond, leading to hydrogenolysis (cleavage by hydrogen). Rhodium-based catalysts have also been shown to catalyze hydrodefluorination.[7]

    • The Solution:

      • Catalyst Choice: If possible, screen different catalysts. Platinum-based catalysts (e.g., PtO₂) are sometimes less prone to causing hydrodefluorination than palladium.

      • Fluoride Scavengers: The addition of a fluoride scavenger like titanium(IV) isopropoxide has been reported to suppress catalyst poisoning and prevent hydrodefluorination during hydrogenation.[6]

      • Milder Conditions: Use lower hydrogen pressure and temperature to minimize C-F bond cleavage.

  • Formation of Defluorinated Byproducts:

    • The Problem: During the synthesis of difluorinated piperidines, the formation of single and double-defluorinated side products can occur.[8][9]

    • The Solution: Ensure the fluorination step is as clean as possible before proceeding. Purify the fluorinated intermediate thoroughly to remove any partially fluorinated or unsaturated byproducts that might be more susceptible to hydrodefluorination.

Question 4: My 3,3-difluoropiperidine product is volatile and difficult to purify. What are some effective strategies?

Free-base fluorinated piperidines can be volatile and challenging to handle, leading to loss of material during solvent removal or chromatography.[8]

Strategies for Improved Handling and Purification:

  • In Situ Protection or Derivatization:

    • The Protocol: Before workup and purification, convert the product into a less volatile derivative. If the nitrogen is deprotected during the synthesis, it can be reprotected in situ with a group like benzyloxycarbonyl (Cbz) or Boc.[8] This increases the molecular weight and often makes column chromatography more straightforward.

    • Example: After quenching the fluorination reaction, add Boc-anhydride and a suitable base (e.g., triethylamine) to the crude reaction mixture to form the N-Boc-3,3-difluoropiperidine before extraction and purification.

  • Salt Formation:

    • The Protocol: The most common and effective method is to convert the basic piperidine nitrogen into a salt. Bubbling HCl gas through an ethereal or methanolic solution of the purified free base, or adding a solution of HCl in a solvent like dioxane, will precipitate the hydrochloride salt, which is typically a stable, non-volatile solid that can be easily collected by filtration.[10]

    • Benefit: This not only simplifies isolation but also provides a product with improved handling and storage properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,3-difluoropiperidines?

The most prevalent strategy is the deoxyfluorination of a corresponding N-protected 3-piperidone. Another approach involves the electrophilic fluorination of a suitable enamine or enolate precursor. Less common but effective methods include the cyclization of acyclic precursors that already contain the gem-difluoro moiety.

Q2: How do I choose the right fluorinating agent?

The choice depends on the substrate, scale, and desired reactivity. The table below summarizes common choices for deoxyfluorination. For electrophilic fluorination of enolates, reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are standard.[11][12]

ReagentTypical ConditionsProsCons / Common Side Reactions
DAST DCM, -78 °C to RTWidely used, effective for many substrates.Thermally unstable (can detonate >90°C), prone to causing HF elimination.[2]
Deoxo-Fluor® Toluene or DCM, RT to 80 °CMore thermally stable than DAST, often higher yielding.Can still cause elimination, more expensive than DAST.[2]
PyFluor / AlkylFluor MeCN, with base (e.g., DBU)Stable, low-cost (PyFluor), often selective for fluorination over elimination.[4][13]May require higher temperatures or longer reaction times for less reactive substrates.
XtalFluor-E® DCM, RTSolid, easy to handle, often gives clean reactions.Can result in low yields due to HF elimination in sensitive substrates.

Q3: What role does the N-protecting group play in the synthesis?

The N-protecting group is critical.[14] It prevents the basic nitrogen from reacting with the electrophilic fluorinating agent and can influence the ring's conformation and the reactivity of the C3-carbonyl. Electron-withdrawing groups like Boc, Cbz, or a sulfonyl group are commonly used to deactivate the nitrogen atom. The choice of protecting group can also affect the propensity for side reactions and must be stable to the fluorination conditions.[15][16]

Q4: What are the most important analytical techniques for monitoring these reactions?

¹⁹F NMR spectroscopy is the most powerful tool.[10] It allows for direct observation and quantification of the desired product and any fluorine-containing byproducts (e.g., monofluoro-alkene). The chemical shifts are highly sensitive to the local electronic environment. LC-MS and GC-MS are also invaluable for monitoring the consumption of starting material and the formation of products and byproducts.

References

Technical Support Center: Purification of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of fluorinated piperidines presents unique challenges due to the influence of the fluorine atoms on the molecule's physicochemical properties. This document will equip you with the knowledge to navigate these challenges effectively.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy begins with a solid understanding of the target molecule. This compound is a polar, fluorinated heterocyclic compound. The presence of the gem-difluoro group at the 3-position significantly impacts its basicity, polarity, and intermolecular interactions.

PropertyValue/InformationSource(s)
Molecular Formula C₆H₁₂ClF₂NO[1][2]
Molecular Weight 187.61 g/mol [1][2]
Predicted pKa ~7.4 (for the piperidinium ion)[3]
Appearance Typically a solid[4][5]
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in less polar organic solvents is likely limited.General chemical principles

The predicted pKa suggests that the piperidine nitrogen is basic, and its protonation state will be pH-dependent. This is a critical consideration for chromatographic and extraction-based purification methods.

Common Purification Challenges & Troubleshooting

Researchers often encounter several key challenges during the purification of this compound. This section provides a troubleshooting guide in a question-and-answer format to address these specific issues.

Chromatography Troubleshooting

Question 1: My compound is showing poor retention and peak shape on a standard C18 reversed-phase HPLC column. What is happening and how can I fix it?

Answer: This is a common issue with polar, basic compounds like this compound on traditional reversed-phase columns. The primary reasons are:

  • High Polarity: The molecule is highly polar due to the hydroxyl and amino groups, leading to weak interaction with the nonpolar C18 stationary phase and thus, early elution.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact ionically with the protonated piperidine nitrogen, causing peak tailing.

Troubleshooting Strategies:

  • Switch to a More Appropriate Stationary Phase:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high organic content.[1]

    • Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns have stationary phases modified to be more compatible with polar analytes and can offer better retention and peak shape.

  • Optimize Mobile Phase Conditions:

    • Adjust pH: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 units below the pKa of the piperidine to maintain it in a single protonated state, which can improve peak shape.[5]

    • Use Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape by forming an ion pair with the protonated amine, which is more retained on the reversed-phase column.

  • Consider Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for purifying polar compounds and can offer faster separations with reduced solvent consumption.

Question 2: I am observing co-elution of my product with impurities of very similar polarity. How can I improve the resolution?

Answer: Co-elution of closely related impurities is a frequent challenge, especially with byproducts from the synthesis.

Troubleshooting Strategies:

  • Optimize Chromatographic Selectivity:

    • Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a fluorinated phase) can alter the interactions with your compound and impurities, leading to better separation.[6]

    • Vary the Organic Modifier: Changing the organic component of your mobile phase (e.g., from acetonitrile to methanol or vice versa) can significantly impact selectivity.

    • Utilize Temperature: Adjusting the column temperature can influence the separation by altering the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.

  • Employ a Different Chromatographic Mode: If reversed-phase HPLC is not providing adequate separation, consider HILIC or SFC, as these techniques operate on different separation principles and may provide the necessary resolution.

dot

chromatographic_troubleshooting cluster_rp_hplc Reversed-Phase HPLC Issues cluster_coelution Co-elution of Impurities start Poor Separation rp_issue Poor Retention / Tailing start->rp_issue coelution_issue Inadequate Resolution start->coelution_issue rp_solution1 Switch to HILIC rp_issue->rp_solution1 Solutions rp_solution2 Use Polar-Embedded Column rp_issue->rp_solution2 Solutions rp_solution3 Adjust Mobile Phase pH rp_issue->rp_solution3 Solutions rp_solution4 Add Ion-Pairing Reagent rp_issue->rp_solution4 Solutions coelution_solution1 Change Stationary Phase coelution_issue->coelution_solution1 Solutions coelution_solution2 Vary Organic Modifier coelution_issue->coelution_solution2 Solutions coelution_solution3 Adjust Temperature coelution_issue->coelution_solution3 Solutions coelution_solution4 Switch to HILIC or SFC coelution_issue->coelution_solution4 Solutions

Caption: Troubleshooting workflow for chromatographic purification.

Recrystallization Troubleshooting

Question 3: I am struggling to find a suitable solvent system for the recrystallization of this compound. What should I consider?

Answer: Finding the right solvent system for recrystallization is often an empirical process. The goal is to find a solvent (or solvent mixture) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Troubleshooting Strategies:

  • Systematic Solvent Screening:

    • Start with common solvents of varying polarities. Given the polar nature of your compound, good candidates to try are:

      • Alcohols: Methanol, ethanol, isopropanol.

      • Ketones: Acetone.

      • Ethers: Dioxane, tetrahydrofuran (use with caution due to peroxide formation).

      • Esters: Ethyl acetate.

      • Aprotic Polar Solvents: Acetonitrile.

    • Test the solubility of a small amount of your crude material in a small volume of each solvent at room temperature and then upon heating.

  • Utilize a Solvent/Anti-Solvent System:

    • Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes turbid.

    • Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A common combination for polar compounds is a polar solvent like methanol or ethanol with a less polar anti-solvent like ethyl acetate or diethyl ether.

  • Consider the Hydrochloride Salt Form: The hydrochloride salt form will have significantly different solubility properties than the free base. Ensure your crude material is fully in the salt form for consistent results. If you are starting from the free base, you can form the hydrochloride salt in situ by dissolving the free base in a suitable solvent (e.g., methanol or isopropanol) and adding a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether).

dot

recrystallization_workflow cluster_screening Solvent Screening cluster_antisolvent Anti-Solvent Method start Start with Crude Product screen_solvents Test Solubility in Various Solvents (e.g., Alcohols, Ketones, Esters) start->screen_solvents check_solubility Soluble when Hot, Insoluble when Cold? screen_solvents->check_solubility single_solvent Use Single Solvent for Recrystallization check_solubility->single_solvent Yes dissolve_hot Dissolve in Minimal 'Good' Solvent (Hot) check_solubility->dissolve_hot No add_antisolvent Slowly Add 'Poor' Anti-Solvent until Turbid dissolve_hot->add_antisolvent reheat_cool Reheat to Clarity, then Cool Slowly add_antisolvent->reheat_cool collect_crystals Collect Pure Crystals reheat_cool->collect_crystals

Caption: Decision workflow for selecting a recrystallization method.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter in my sample of this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities could include:

  • Unreacted Starting Materials: Such as the corresponding protected piperidone.

  • Byproducts of Fluorination: Monofluorinated species or other isomers.

  • Reagents from Deprotection Steps: For example, if a Boc protecting group is used, you might have residual reagents from the acidic deprotection step.[6]

  • Side-Reaction Products: Such as products of elimination or rearrangement.

Q2: How does the gem-difluoro group affect the purification process?

A2: The C-F bond is highly polarized, and the gem-difluoro group can:

  • Increase Polarity: This can make the compound more water-soluble and less soluble in non-polar organic solvents.

  • Alter Basicity: The electron-withdrawing nature of the fluorine atoms can reduce the basicity of the piperidine nitrogen compared to its non-fluorinated analog.[3] This change in pKa is important for pH-dependent separations.

  • Influence Intermolecular Interactions: The fluorine atoms can participate in hydrogen bonding and dipole-dipole interactions, which can affect chromatographic retention and crystal packing during recrystallization.[3]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV, ELSD, or MS) to quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, you should always consult the Safety Data Sheet (SDS). General precautions include:

  • Handling the compound in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Experimental Protocols

The following are example protocols that can be used as a starting point for the purification of this compound. These will likely require optimization for your specific sample.

Protocol 1: HILIC Purification

This protocol is suitable for separating the highly polar target compound from less polar impurities.

  • Column: A HILIC column (e.g., amide or silica-based), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-20 min: 50% B

    • 20-22 min: 50% to 95% B

    • 22-30 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.[1]

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In a clean flask, add the crude this compound. Add a minimal amount of hot methanol to completely dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add ethyl acetate dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of methanol/ethyl acetate.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

Overcoming low yield in the synthesis of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently encountered issues in this synthesis. We provide in-depth troubleshooting advice and detailed answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Overview of the Synthetic Pathway

A common and practical synthetic route to this compound commences with the commercially available 1-Boc-3,3-difluoropiperidin-4-carboxylic acid. The synthesis involves two key transformations: the reduction of the carboxylic acid to a primary alcohol and the subsequent deprotection of the Boc group followed by salt formation.

II. Troubleshooting Guide: Overcoming Low Yields and Side Reactions

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield is significantly lower than expected. Where should I start troubleshooting?

Low overall yield can be attributed to inefficiencies at multiple stages. A systematic approach is crucial. We recommend analyzing each step independently.

G start Low Overall Yield check_sm Assess Starting Material Purity start->check_sm check_reduction Analyze Reduction Step Efficiency start->check_reduction check_deprotection Evaluate Deprotection & Salt Formation start->check_deprotection check_purification Review Purification Procedures start->check_purification solution_sm Purify Starting Material or Source from a Reputable Supplier check_sm->solution_sm solution_reduction Optimize Reduction Conditions (Reagent, Temperature, Time) check_reduction->solution_reduction solution_deprotection Modify Deprotection Protocol (Acid, Scavengers, Temperature) check_deprotection->solution_deprotection solution_purification Adjust Purification Method (e.g., different chromatography, recrystallization) check_purification->solution_purification

Caption: Troubleshooting workflow for the Boc deprotection and salt formation step.

A common side reaction during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of a tert-butyl cation, which can act as an alkylating agent on nucleophilic sites of your molecule. [1][2] To mitigate t-butylation:

  • Use a scavenger: Add a nucleophilic scavenger like anisole or triethylsilane to the reaction mixture to trap the tert-butyl cation. [1]* Use HCl in an organic solvent: A solution of HCl in a solvent like 1,4-dioxane or diethyl ether is a common and effective alternative to TFA. [3]This often directly yields the desired hydrochloride salt, which may precipitate from the reaction mixture, simplifying purification.

III. Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q: What is a reliable, step-by-step protocol for the reduction of 1-Boc-3,3-difluoropiperidin-4-carboxylic acid?

    A: A robust method involves the use of borane-tetrahydrofuran complex (BH₃•THF).

    Experimental Protocol: Reduction with BH₃•THF

    • Dissolve 1-Boc-3,3-difluoropiperidin-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add BH₃•THF solution (1 M in THF, 2.5-3.0 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-Boc-(3,3-Difluoropiperidin-4-yl)methanol.

  • Q: What are the recommended conditions for the Boc deprotection and hydrochloride salt formation?

    A: Using a solution of HCl in 1,4-dioxane is a highly effective one-step procedure.

    Experimental Protocol: Boc Deprotection and Salt Formation

    • Dissolve the crude 1-Boc-(3,3-Difluoropiperidin-4-yl)methanol in a minimal amount of a suitable solvent like methanol or ethyl acetate.

    • To this solution, add a 4 M solution of HCl in 1,4-dioxane (a large excess, e.g., 10-20 equivalents).

    • Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt will often precipitate during this time.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Collect the precipitated solid by filtration, wash with a non-polar solvent like diethyl ether or hexane to remove any organic impurities, and dry under vacuum to obtain this compound.

Purification and Characterization

  • Q: How can I effectively purify the intermediate alcohol and the final hydrochloride salt?

    A: The Boc-protected alcohol intermediate can typically be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The final hydrochloride salt, if it precipitates cleanly, may be pure enough after filtration and washing. If further purification is needed, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) is a common technique.

  • Q: What analytical techniques are essential for confirming the identity and purity of my final product?

    A: A combination of techniques is recommended:

    • ¹H and ¹³C NMR: To confirm the structure of the molecule.

    • ¹⁹F NMR: To verify the presence and chemical environment of the fluorine atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

IV. References

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Troubleshooting N-Boc-piperazine deprotection side reactions. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Reduction of carboxylic acids (video). (n.d.). Khan Academy. Retrieved from --INVALID-LINK--

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). (2023). Reaction Chemistry & Engineering. Retrieved from --INVALID-LINK--

  • A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. (n.d.). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. (2022). Angewandte Chemie International Edition. Retrieved from --INVALID-LINK--

  • Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from --INVALID-LINK--

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. (2022). Organic Letters. Retrieved from --INVALID-LINK--

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. (2020, April 4). YouTube. Retrieved from --INVALID-LINK--

  • Acid to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

References

Technical Support Center: Hydrodefluorination in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for hydrodefluorination (HDF) challenges encountered during the synthesis of fluorinated piperidines. As valuable building blocks in medicinal chemistry, the successful synthesis of fluorinated piperidines is often complicated by undesired side reactions, primarily the complete removal of fluorine. This guide is designed to provide actionable, field-proven insights to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My hydrogenation of a fluoropyridine is yielding mostly the non-fluorinated piperidine. How can I improve selectivity for the desired fluorinated product?

This is the most common challenge in this synthesis. The hydrodefluorination (HDF) pathway competes with the desired hydrogenation of the pyridine ring.[1][2] Achieving high selectivity requires a careful balance of reaction parameters to favor hydrogenation over C-F bond cleavage.

Potential Causes & Solutions:

  • Inappropriate Catalyst Choice: The choice of catalyst is paramount. While powerful hydrogenation catalysts are effective for the pyridine ring, they can be too aggressive towards the C-F bond.

    • Recommendation: For the hydrogenation of fluoropyridines to fluorinated piperidines, heterogeneous palladium catalysts are often a good starting point.[1][2] A rhodium-catalyzed dearomatization-hydrogenation (DAH) process has also been shown to be effective in producing all-cis-(multi)fluorinated piperidines.[3][4]

  • Harsh Reaction Conditions: High temperatures and pressures can favor the thermodynamically stable, fully defluorinated product.

    • Recommendation: Start with milder conditions (e.g., lower temperature and pressure) and gradually increase them if the reaction is too slow. The goal is to find a kinetic window where hydrogenation is reasonably fast, but HDF is minimized.

  • Incorrect Solvent or Additives: The reaction medium can significantly influence selectivity.

    • Recommendation: The use of a Brønsted acid can enhance the rate of hydrogenation, although its effect on HDF is not fully understood.[1][2] Experiment with different solvents, starting with common choices like methanol or ethanol for hydrogenations. The polarity of the solvent can affect the stability of the C-F bond.[5]

Troubleshooting Workflow:

start Low Yield of Fluorinated Piperidine High Yield of Non-Fluorinated Piperidine catalyst Evaluate Catalyst System - Is it too active for HDF? start->catalyst conditions Assess Reaction Conditions - Are temperature and pressure too high? start->conditions additives Review Solvents & Additives - Can a Brønsted acid improve selectivity? start->additives solution1 Switch to a milder catalyst (e.g., specific heterogeneous Pd catalyst) catalyst->solution1 solution2 Systematically lower temperature and pressure conditions->solution2 solution3 Screen different solvents and acidic additives additives->solution3 end_node Optimized Selectivity solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for poor selectivity.

Q2: My hydrodefluorination reaction is sluggish or has stalled. What are the potential causes and solutions?

A stalled reaction can be frustrating. The issue often lies with the catalyst's activity or the reaction conditions not being optimal for C-F bond activation.

Potential Causes & Solutions:

  • Catalyst Deactivation: Catalysts can lose activity over time through several mechanisms.[6]

    • Poisoning: Impurities in the substrate, solvent, or gas stream can bind to the active sites of the catalyst. The Lewis basicity of the piperidine product can also lead to catalyst inhibition.[3][7]

    • Sintering: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[8]

    • Fouling: Deposition of byproducts on the catalyst surface can block active sites.[7]

    • Recommendation:

      • Ensure all reagents and solvents are pure and dry.[9]

      • Use fresh catalyst or consider catalyst regeneration if possible.

      • Avoid excessively high temperatures.[7]

      • In some cases, activating the pyridine as a pyridinium salt can prevent catalyst poisoning by the substrate or product.[4]

  • Insufficiently Active Catalyst: The chosen catalyst may not be active enough for the specific C-F bond you are trying to cleave. C(sp³)-F bonds are generally harder to cleave than C(sp²)-F bonds.

    • Recommendation: Consult the literature for catalysts known to be effective for your substrate class. For particularly strong C-F bonds, more active catalysts, potentially based on late transition metals like Ruthenium or Nickel, might be necessary.[10][11][12]

  • Sub-optimal Reaction Conditions:

    • Temperature and Pressure: These reactions often have a significant activation energy barrier.

    • Hydrogen Source: The nature of the hydride source is critical. Common sources include H₂ gas or silanes.

    • Recommendation:

      • Carefully increase the temperature and/or pressure, while monitoring for side reactions.

      • Ensure your hydrogen source is appropriate and delivered effectively to the reaction mixture.

Troubleshooting Summary Table:

Problem Potential Cause Suggested Solution
Stalled ReactionCatalyst DeactivationUse fresh, pure reagents; consider pyridinium salts.[4][9]
Insufficient Catalyst ActivitySwitch to a more active catalyst system.[12]
Sub-optimal ConditionsGradually increase temperature/pressure; ensure efficient H₂ delivery.
Q3: I'm observing unexpected side products. What could they be and how can I minimize them?

Besides the fully defluorinated product, other side reactions can occur, complicating your product mixture.

Potential Causes & Solutions:

  • Partially Defluorinated Products: In cases of multi-fluorinated piperidines, you might see a mixture of products with varying numbers of fluorine atoms remaining.[1]

    • Recommendation: This is often a matter of reaction time and stoichiometry of the hydrogen source. Monitor the reaction closely using a suitable analytical technique (see Q5) and stop it once the desired product is maximized.

  • Isomerization: Depending on the catalyst and mechanism, you may observe isomerization of the piperidine ring substituents.

    • Recommendation: The stereoselectivity is often dictated by the catalyst system. For example, certain dearomatization-hydrogenation processes are known to produce all-cis products.[3][4] If isomerization is an issue, a different catalyst system may be required.

  • Ring Opening or Decomposition: Under very harsh conditions, the piperidine ring itself might degrade.

    • Recommendation: This indicates that the reaction conditions are too aggressive. Reduce the temperature and/or pressure. Consider a milder catalyst.

Q4: How do I choose the right catalyst and reaction conditions for my specific fluorinated piperidine synthesis?

The "right" choice depends on your starting material and desired product. There is no one-size-fits-all answer, but here are some guiding principles.

Catalyst Selection:

Catalyst Type Typical Application Considerations
Heterogeneous Palladium (e.g., Pd/C)Hydrogenation of fluoropyridines with a risk of HDF.[1][2]Can be prone to causing complete defluorination if not carefully controlled.
Homogeneous RhodiumDearomatization-hydrogenation for cis-selective synthesis.[3][4]Often highly diastereoselective.
Ruthenium ComplexesHave shown high activity for HDF of fluoroarenes.[10][11]May be too reactive if only partial defluorination is desired.
Nickel ComplexesUsed for HDF, including for perfluoroalkyl arenes.[13][14]Can be a good option for challenging C-F bonds.
Main Group (e.g., Bismuth)Emerging area, offers different reactivity profiles.[15][16]Mechanistically distinct from transition metal catalysts.

General Protocol for Hydrogenation of Fluoropyridines:

  • Preparation: In a suitable pressure vessel, add the fluoropyridine substrate and a carefully chosen solvent (e.g., methanol).

  • Inerting: Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 mol% Pd/C) under the inert atmosphere.

  • Acid Additive (Optional): If using, add a Brønsted acid (e.g., HCl).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure.

  • Reaction: Stir the mixture at the desired temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them (see Q5).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen, filter the catalyst, and work up the reaction mixture. In situ protection of the resulting piperidine (e.g., with Cbz or Fmoc) can aid in purification.[2]

Q5: What are the best analytical methods to monitor the progress of my hydrodefluorination reaction?

Effective reaction monitoring is crucial for optimizing yield and minimizing side products.[17]

Recommended Techniques:

  • ¹⁹F NMR Spectroscopy: This is the most direct way to monitor the consumption of your fluorinated starting material and the appearance of fluorinated products and intermediates. The disappearance of the C-F signal is a clear indicator of HDF. You can use an internal standard for quantitative analysis.[16][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile products. It allows for the separation and identification of different products in the reaction mixture, including defluorinated byproducts.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for identifying and quantifying products, especially for less volatile or more complex mixtures.[19][20]

  • ¹H NMR Spectroscopy: Can be used to monitor the reaction, but the signals can be complex. The disappearance of aromatic proton signals and the appearance of aliphatic signals indicate hydrogenation of the pyridine ring.

start Start of Reaction sampling Take Aliquot at Time 't' start->sampling analysis Analyze Aliquot sampling->analysis nmr ¹⁹F NMR: - Monitor C-F bond signals - Quantify conversion analysis->nmr gcms GC-MS: - Identify volatile products - Check for byproducts analysis->gcms lcms LC-MS/MS: - Identify non-volatile products - High sensitivity analysis->lcms decision Reaction Complete? nmr->decision gcms->decision lcms->decision workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->sampling

Caption: Analytical workflow for reaction monitoring.

Q6: What are the key safety precautions I must take when performing these reactions?

Safety is paramount, especially when working with fluorine compounds and potentially generating hydrogen fluoride (HF).

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves resistant to your specific reagents and solvents. For concentrated HF, additional protection like a face shield and an acid-resistant apron is necessary.[21][22][23]

  • Fume Hood: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile and potentially toxic compounds.[21][23]

  • HF Awareness: Be aware that HF can be generated as a byproduct. HF is extremely corrosive and toxic. Skin contact may not be immediately painful but can cause severe, deep tissue damage.[22][23]

  • Emergency Preparedness:

    • Know the location and proper use of safety showers and eyewash stations.

    • Have a written emergency plan.

    • Calcium Gluconate: An accessible and non-expired tube of 2.5% calcium gluconate gel must be available in the lab as a first aid antidote for HF skin exposure.[22][24][25]

  • Waste Disposal: Dispose of all chemical waste, especially fluorine-containing waste, according to your institution's hazardous waste guidelines.

References

Technical Support Center: Optimizing Fluorination Reactions of Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of piperidones. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of fluorinated piperidones. The piperidine moiety is a crucial scaffold in many pharmaceuticals, and the strategic introduction of fluorine can significantly enhance their pharmacological properties.[1] This guide provides in-depth, field-proven insights in a user-friendly question-and-answer format.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary methods for fluorinating piperidones?

    • How do I choose between an electrophilic and a nucleophilic fluorinating agent?

    • What is the role of the N-protecting group in piperidone fluorination?

    • How does the position of the keto group influence the fluorination outcome?

  • Troubleshooting Guides

    • Problem 1: Low or No Conversion of Starting Material

    • Problem 2: Poor Regioselectivity - Mixture of Isomers

    • Problem 3: Lack of Stereoselectivity

    • Problem 4: Product Decomposition or Formation of Byproducts

  • Experimental Protocols

    • Protocol 1: Electrophilic α-Fluorination of an N-Boc-4-piperidone using Selectfluor™

    • Protocol 2: Nucleophilic Deoxyfluorination of a Hydroxypiperidine using DAST

  • References

Frequently Asked Questions (FAQs)

What are the primary methods for fluorinating piperidones?

The two main strategies for introducing fluorine into a piperidone ring are electrophilic fluorination and nucleophilic fluorination .[2][3]

  • Electrophilic Fluorination : This approach involves the reaction of an enol or enolate form of the piperidone with an electrophilic fluorine source (a reagent that delivers "F+"). This is a common method for introducing fluorine at the α-position to the carbonyl group.[4][5]

  • Nucleophilic Fluorination : This method uses a nucleophilic fluoride source ("F-") to displace a leaving group or open a strained ring. For piperidones, this often involves the reduction of the ketone to an alcohol, followed by deoxyfluorination, or the use of a piperidone derivative with a suitable leaving group.[2][3]

  • Photocatalytic Fluorination : This emerging technique utilizes visible light to generate fluorine radicals from sources like N-fluorobenzenesulfonimide (NFSI), enabling C-H fluorination under mild conditions.[6][7][8][9][10]

How do I choose between an electrophilic and a nucleophilic fluorinating agent?

The choice depends on the desired position of the fluorine atom and the substrate's functional group tolerance.

FeatureElectrophilic FluorinationNucleophilic Fluorination
Target Position Typically α to a carbonyl or other activating group.Position of a leaving group (e.g., -OH, -OTf).
Common Reagents Selectfluor™, NFSI, N-Fluoropyridinium salts.[3][5]DAST, Deoxo-Fluor®, PyFluor, HF-Pyridine, KF, CsF.[3][11][12][13]
Substrate Piperidones (via enol/enolate), enamides.[14]Hydroxypiperidines, piperidones with leaving groups.
Key Advantage Direct fluorination of the piperidone core.Can access positions other than the α-carbon.
Common Limitation Can be limited by enolization regioselectivity.Often requires a pre-functionalized substrate.
What is the role of the N-protecting group in piperidone fluorination?

The N-protecting group is crucial as it influences the piperidine ring's conformation and the reactivity of the α-protons. The electron-withdrawing nature of common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can affect the pKa of the α-protons, influencing enolate formation. Furthermore, the steric bulk of the protecting group can direct the approach of the fluorinating agent, impacting the stereochemical outcome of the reaction. The presence of the nitrogen atom and its substituent can also lead to stabilizing C-F···N+ interactions, which can influence the conformational preference of the fluorinated product.[15]

How does the position of the keto group influence the fluorination outcome?

The position of the carbonyl group dictates which protons are acidic and thus available for deprotonation to form an enolate for electrophilic fluorination.

  • 4-Piperidones : These are symmetrical, and fluorination will occur at the C3/C5 positions. Controlling mono- vs. di-fluorination can be a challenge.[16]

  • 3-Piperidones : These are unsymmetrical, leading to potential regioselectivity issues. Enolization can occur towards C2 or C4. The regiochemical outcome is influenced by both kinetic and thermodynamic factors, as well as the steric and electronic environment of the α-carbons.

  • 2-Piperidones (Lactams) : Enolization typically occurs towards C3. These substrates are generally good candidates for α-fluorination.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Q: I am attempting an electrophilic fluorination of my N-Boc-4-piperidone with Selectfluor™, but I'm recovering most of my starting material. What could be the issue?

A: Low conversion in electrophilic fluorinations of ketones often points to issues with enolization or the reactivity of the fluorinating agent.

  • Insufficient Enolization: Selectfluor™ reacts with the enol or enolate form of the ketone.[16][17] If enolization is slow or the equilibrium favors the keto form, the reaction will be sluggish.

    • Solution: Add a catalytic amount of acid (e.g., H₂SO₄, TsOH) or base (e.g., NaH, LDA) to promote enolization.[14] The choice between acid and base catalysis depends on the stability of your substrate. For many piperidones, mild basic conditions are effective.

  • Solvent Choice: The solvent can significantly impact the reaction.

    • Solution: Acetonitrile is a common and effective solvent for reactions with Selectfluor™.[18] Ensure the solvent is anhydrous, as water can interfere with the reaction.[19]

  • Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature.[18] Start at room temperature and, if no conversion is observed, gently heat the reaction to 40-60 °C, monitoring for product formation and potential decomposition.

Problem 2: Poor Regioselectivity - Mixture of Isomers

Q: My fluorination of an N-Cbz-3-piperidone is giving me a mixture of 2-fluoro and 4-fluoro isomers. How can I improve the regioselectivity?

A: Achieving regioselectivity in unsymmetrical ketones is a common challenge. The outcome is a competition between the formation of the kinetic and thermodynamic enolates.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: Forms faster at the less sterically hindered α-position. To favor this, use a strong, bulky base (e.g., LDA) at low temperatures (-78 °C) and add the fluorinating agent quickly.

    • Thermodynamic Enolate: Is more stable, usually the more substituted enolate. To favor this, use a weaker base (e.g., NaH, KHMDS) at higher temperatures (0 °C to room temperature) to allow for equilibration.[19]

  • Directing Group Effects: The N-protecting group and other substituents can sterically hinder one side of the molecule, directing the reaction to the other. Analyze your substrate to see if steric bulk can be used to your advantage.

  • Alternative Strategies: If direct fluorination remains unselective, consider a multi-step approach where a directing group is temporarily installed to block one of the α-positions.

Problem 3: Lack of Stereoselectivity

Q: I am getting a 1:1 mixture of diastereomers in the fluorination of my substituted piperidone. How can I control the stereochemistry?

A: The stereochemical outcome is determined by the facial selectivity of the enolate fluorination. The conformation of the piperidine ring and the approach of the bulky fluorinating agent are key factors.

  • Conformational Control: The fluorinated piperidine ring often prefers a chair conformation. The fluorine atom may exhibit a preference for the axial position due to stabilizing hyperconjugation (σCH → σ*CF) and electrostatic (F⋯N+) interactions.[15][20][21]

    • Solution: The choice of N-protecting group and solvent can influence the ring conformation and, consequently, the stereochemical outcome. Experiment with different protecting groups (e.g., Boc vs. tosyl) and solvents of varying polarity.

  • Chiral Catalysts: For enantioselective fluorination, the use of chiral catalysts is necessary. Organocatalysis, particularly with cinchona alkaloids or chiral phosphoric acids, has been shown to be effective for the enantioselective α-fluorination of cyclic ketones.[22][23]

Problem 4: Product Decomposition or Formation of Byproducts

Q: During my deoxyfluorination of a 4-hydroxy-piperidine with DAST, I am observing significant byproduct formation, including elimination products.

A: DAST (diethylaminosulfur trifluoride) is a powerful but sometimes aggressive reagent. Side reactions are common if conditions are not carefully controlled.[11]

  • Over-reaction and Decomposition: DAST can be unstable at elevated temperatures.[24]

    • Solution: Maintain a low reaction temperature. Start the reaction at -78 °C and allow it to warm slowly to 0 °C or room temperature.[25][26] Do not heat reactions with DAST unless you are following a specific, validated protocol.

  • Elimination Byproducts: DAST can promote elimination to form alkenes, especially with secondary alcohols that can form stable carbocations.

    • Solution: Use a less aggressive fluorinating agent. Deoxo-Fluor® is more thermally stable and can sometimes provide better results with less elimination.[13][24] PyFluor is another modern reagent designed to minimize elimination side products.[12]

  • Moisture Sensitivity: DAST reacts violently with water, producing HF, which can cause side reactions and etch glassware.

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[19][27]

Experimental Protocols

Protocol 1: Electrophilic α-Fluorination of an N-Boc-4-piperidone using Selectfluor™

This protocol describes a general procedure for the monofluorination of an N-protected 4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Selectfluor™ (F-TEDA-BF₄)

  • Anhydrous Acetonitrile (CH₃CN)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (1.0 eq).

  • Dissolution: Dissolve the piperidone in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add Selectfluor™ (1.1 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.[18]

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Fluorination cluster_workup Work-up & Purification start N-Boc-4-piperidone in dry flask dissolve Dissolve in anhydrous CH3CN start->dissolve add_selectfluor Add Selectfluor™ (1.1 eq) dissolve->add_selectfluor stir Stir at RT, monitor by TLC/LC-MS add_selectfluor->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with Ethyl Acetate quench->extract purify Dry, concentrate, and purify via chromatography extract->purify

Caption: Electrophilic fluorination workflow.

Protocol 2: Nucleophilic Deoxyfluorination of a Hydroxypiperidine using DAST

This protocol outlines the conversion of a secondary alcohol on a piperidine ring to a fluoride. Caution: DAST is toxic, corrosive, and reacts violently with water. Handle with extreme care in a fume hood.

Materials:

  • N-protected 4-hydroxypiperidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions, including an addition funnel.

Procedure:

  • Reaction Setup: To an oven-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add the N-protected 4-hydroxypiperidine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Fluorination cluster_workup Work-up & Purification start Substrate in dry DCM cool Cool to -78 °C start->cool add_dast Add DAST dropwise cool->add_dast warm Stir and warm to RT add_dast->warm quench Quench in cold sat. NaHCO3 warm->quench extract Extract with DCM quench->extract purify Dry, concentrate, and purify extract->purify

Caption: Nucleophilic deoxyfluorination workflow.

References

Technical Support Center: Synthesis & Purification of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the removal of impurities from (3,3-Difluoropiperidin-4-yl)methanol hydrochloride synthesis.

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical fluorinated building block. Fluorinated piperidines are highly valued motifs in pharmaceutical research, often enhancing properties like metabolic stability and binding affinity.[1][2] Achieving high purity is paramount for reproducible downstream applications and regulatory compliance.

This document provides in-depth, field-proven insights into common purification challenges in a practical question-and-answer format. We will explore the causality behind impurity formation and provide validated, step-by-step protocols for their removal.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the final steps of the synthesis and isolation of this compound.

Question 1: My final product is an off-white or yellow solid, not the expected white crystalline powder. What causes this discoloration and how can I fix it?

Plausible Cause: Discoloration is often due to trace amounts of high-molecular-weight organic impurities or residual reagents from the fluorination or reduction steps. A common synthesis pathway involves the fluorination of an N-protected piperidone, reduction of the ketone, and subsequent deprotection and salt formation.[3] Residual colored byproducts from these stages can become trapped in the final solid.

Diagnostic Check:

  • TLC Analysis: Spot the dissolved crude product on a silica plate against the starting material and intermediates. Use a mobile phase like 10% Methanol in Dichloromethane (DCM) with 0.5% ammonia. Residual intermediates will often have a different Rf value.

  • UV-Vis Spectroscopy: A broad absorption in the visible spectrum can confirm the presence of colored impurities.

Troubleshooting Protocol: Activated Carbon Treatment & Recrystallization This protocol is effective for removing stubborn color and trace organic impurities.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

  • Carbon Treatment: Add a small amount (approx. 1-2% w/w) of activated charcoal to the hot solution.

  • Reflux: Stir the mixture at reflux for 15-20 minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pad of Celite® to remove the charcoal. Pre-heating the filtration funnel is crucial to prevent premature crystallization.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold diethyl ether or acetone, and dry under vacuum.

Causality Explained: Activated carbon possesses a highly porous surface that effectively adsorbs large, conjugated organic molecules responsible for color. The subsequent recrystallization process relies on the principle of differential solubility: the desired product is soluble in the hot solvent but sparingly soluble at cold temperatures, while the remaining soluble impurities stay in the mother liquor.

Question 2: My ¹H NMR spectrum shows persistent signals around 1.4 ppm, indicating incomplete removal of the Boc-protecting group. How can I ensure complete deprotection?

Plausible Cause: This is a classic issue of incomplete deprotection of the piperidine nitrogen. The N-Boc protected intermediate, N-Boc-(3,3-Difluoropiperidin-4-yl)methanol, is a neutral, organic-soluble molecule that can co-precipitate with the desired hydrochloride salt if the deprotection reaction does not go to completion.

Diagnostic Check:

  • ¹H NMR: The tert-butyl group of the Boc protector gives a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

  • Mass Spectrometry (LC-MS): Look for a mass peak corresponding to the Boc-protected intermediate.

Troubleshooting Protocol: Optimized Deprotection & Acid-Base Extraction

  • Re-dissolution: Dissolve the entire batch of impure product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Re-acidification: Add 2-3 equivalents of 4M HCl in Dioxane or bubble HCl gas through the solution.[3] Stir at room temperature for 2-4 hours to drive the deprotection to completion.

  • Evaporation: Remove the solvent and excess HCl under reduced pressure.

  • Acid-Base Cleanup: a. Dissolve the resulting solid in deionized water. b. Wash the aqueous solution with an organic solvent like Ethyl Acetate or Diethyl Ether to remove any non-basic, organic-soluble impurities (e.g., cleaved isobutylene fragments). c. Adjust the aqueous layer to a pH > 10 with 2M NaOH. This converts the desired product to its free-base form. d. Extract the free base into an organic solvent (e.g., 3 x DCM). e. Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Salt Formation: Dissolve the purified free base in a minimal amount of methanol or isopropanol and add a stoichiometric amount of HCl (e.g., 2M HCl in ether) to precipitate the pure hydrochloride salt. Filter and dry.

Causality Explained: Re-subjecting the material to strong acidic conditions ensures all Boc groups are cleaved. The subsequent acid-base extraction is a powerful purification technique for amines. In the acidic aqueous phase, the protonated amine salt is water-soluble, allowing neutral organic impurities (like the Boc-protected starting material) to be washed away. Upon basification, the deprotonated free base becomes organic-soluble, allowing it to be extracted away from any water-soluble salts or impurities.

Question 3: My analysis indicates the presence of the starting ketone, (N-protected)-3,3-difluoropiperidin-4-one. How do I remove this impurity?

Plausible Cause: This impurity arises from an incomplete reduction of the carbonyl group to the desired hydroxymethyl group. This is common if the reducing agent (e.g., NaBH₄) has degraded or if the reaction time/temperature was insufficient.

Diagnostic Check:

  • ¹³C NMR: The carbonyl carbon of the ketone will show a characteristic peak around 200-210 ppm, which will be absent in the pure alcohol product.

  • IR Spectroscopy: A strong C=O stretch will be visible around 1720 cm⁻¹.

Troubleshooting Protocol: Selective Chromatographic Purification of the Free Base

It is often easier to separate the ketone from the alcohol at the free base or protected stage before hydrochloride salt formation.

  • Convert to Free Base: If you have the impure hydrochloride salt, convert the entire batch to the free base as described in Protocol 2, Step 4.

  • Column Chromatography Setup: Prepare a silica gel column. The choice of eluent is critical. A gradient system is often most effective.

    • Recommended System: Start with a non-polar solvent like Hexane/Ethyl Acetate (e.g., 4:1) and gradually increase the polarity by increasing the proportion of Ethyl Acetate, followed by the addition of Methanol if necessary.

  • Elution: The less polar ketone impurity will elute from the column before the more polar alcohol product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions containing the desired alcohol.

  • Isolation & Salt Formation: Evaporate the solvent from the combined pure fractions and proceed with hydrochloride salt formation as previously described.

Causality Explained: Silica gel chromatography separates compounds based on their polarity. The hydroxyl group in the desired product makes it significantly more polar than the ketone impurity. This difference in polarity causes the alcohol to adhere more strongly to the silica gel, resulting in a slower elution time and enabling effective separation.

Data & Workflow Summaries

Table 1: Common Impurities and Recommended Purification Methods
Impurity IdentityPotential CausePrimary Identification MethodRecommended Purification Strategy
N-Boc Protected Precursor Incomplete deprotection¹H NMR (singlet at ~1.4 ppm)Optimized Acidic Deprotection & Acid-Base Extraction
Starting Ketone Incomplete reduction¹³C NMR (peak at ~205 ppm), IRSilica Gel Chromatography (on free base)
Colored Impurities Reaction byproductsVisual inspection, UV-VisActivated Carbon Treatment & Recrystallization
Residual Solvents Inadequate drying¹H NMR, GC-HSVacuum Drying at Elevated Temperature
Des-fluoro Species Side reaction during hydrogenationMass Spectrometry (LC-MS)Fractional Recrystallization or Preparative HPLC
Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product after initial synthesis and workup.

G crude Crude (3,3-Difluoropiperidin-4-yl)methanol HCl analysis Initial Analysis (NMR, LC-MS, TLC) crude->analysis boc_present Boc-Protected Impurity Detected? analysis->boc_present ketone_present Ketone Impurity Detected? boc_present->ketone_present No reacidify Protocol 2: Re-acidify & Acid-Base Extraction boc_present->reacidify Yes color_present Product Discolored? ketone_present->color_present No chromatography Protocol 3: Convert to Free Base & Perform Chromatography ketone_present->chromatography Yes charcoal Protocol 1: Activated Carbon & Recrystallization color_present->charcoal Yes pure_product Pure Product color_present->pure_product No / Purity OK reconvert Re-form HCl Salt reacidify->reconvert chromatography->reconvert reconvert->analysis Re-analyze charcoal->pure_product G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities cluster_removal Removal Strategy start N-Boc-Piperidone fluorination Fluorination start->fluorination ketone N-Boc-3,3-difluoro- piperidin-4-one fluorination->ketone reduction Reduction (e.g., NaBH4) ketone->reduction alcohol N-Boc-3,3-difluoro- piperidin-4-yl-methanol reduction->alcohol imp_ketone Incomplete Reduction (Ketone Impurity) reduction->imp_ketone deprotection Deprotection (HCl) alcohol->deprotection final Final HCl Salt deprotection->final imp_boc Incomplete Deprotection (Boc-Impurity) deprotection->imp_boc rem_chrom Chromatography imp_ketone->rem_chrom rem_ab Acid-Base Extraction imp_boc->rem_ab

References

Improving the solubility of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

A Guide to Achieving Optimal Solubility for In Vitro Assays

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when preparing this compound for in vitro assays. As Senior Application Scientists, we understand that inaccurate concentration due to poor solubility can compromise experimental results, and this guide provides troubleshooting strategies, detailed protocols, and the scientific rationale behind them.

Section 1: Understanding the Solubility Challenge

Q1: Why does this compound have solubility issues in standard aqueous assay buffers (e.g., PBS, pH 7.4)?

A1: The solubility behavior of this compound is dictated by its chemical structure. It is the hydrochloride salt of a substituted piperidine base.

  • The Piperidine Ring: The core structure contains a piperidine ring, which has a nitrogen atom. This nitrogen is basic and, in the hydrochloride salt form, it is protonated (positively charged). The pKa of the conjugate acid of a simple piperidine is approximately 11.1-11.2.[1][2] While fluorine substitution can slightly alter basicity, the piperidine nitrogen remains the key ionizable group.

  • The Hydrochloride Salt Form: As a hydrochloride salt, the compound is generally water-soluble because the protonated, charged form of the molecule interacts favorably with polar water molecules.

  • The pH-Dependence: The critical issue arises when the salt is dissolved in a neutral or alkaline buffer (pH ≥ 7). At a pH approaching the pKa of the piperidine nitrogen, the equilibrium shifts from the charged, soluble, protonated form to the neutral, uncharged "free base" form. This free base is significantly more lipophilic and less water-soluble, which can cause it to precipitate out of solution.[3][4] More than 40% of new chemical entities (NCEs) are poorly soluble in water, making this a common challenge in drug development.[]

The diagram below illustrates the pH-dependent equilibrium that governs the compound's solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) A Protonated Form (C₆H₁₂F₂NO·H⁺Cl⁻) Charged, Water-Soluble B Free Base Form (C₆H₁₁F₂NO) Neutral, Poorly Soluble A->B  pH increases (deprotonation) B->A  pH decreases (protonation)

Caption: pH-dependent equilibrium of the hydrochloride salt.

Section 2: Troubleshooting & FAQs

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my cell culture medium. What happened and how can I fix it?

A2: This is a classic case of a compound "crashing out" of solution and is one of the most frequent challenges in screening studies.[][6] While the compound is soluble in the organic solvent DMSO, the final aqueous environment of your assay buffer cannot maintain its solubility.[7] The final DMSO concentration is too low to act as an effective co-solvent.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Your desired concentration may exceed the compound's kinetic solubility limit in the final buffer.[8]

  • Modify Dilution Method: Instead of a single large dilution, perform a serial dilution. First, make an intermediate dilution of your DMSO stock into a small volume of buffer or media, vortexing immediately and vigorously.[9][10] Then, add this intermediate dilution to the final assay volume. This avoids creating localized areas of high concentration that can trigger precipitation.

  • Increase Final Co-solvent Concentration: If your assay can tolerate it, increasing the final percentage of DMSO can help. Most cell lines tolerate up to 0.5% DMSO, but sensitive primary cells may require concentrations of 0.1% or lower.[11][12] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[13]

  • Use pH Modification: For this specific compound, slightly acidifying the final assay buffer can significantly improve solubility by keeping the piperidine nitrogen protonated. This must be done with caution to avoid affecting your biological system.

Q3: Can I use pH adjustment to keep the compound in solution? What are the risks?

A3: Yes, pH adjustment is a powerful and simple technique for ionizable compounds like this one.[][14] By lowering the pH of your final assay buffer, you can shift the equilibrium towards the more soluble, protonated form.

  • Strategy: Prepare your final assay buffer and adjust its pH downwards using small additions of dilute HCl (e.g., 0.1 M). A target pH of 6.0-6.5 may be sufficient to maintain solubility without drastically altering physiological conditions.

  • Risks & Considerations:

    • Cell Viability: Many cell lines are sensitive to pH changes. Ensure your cells can tolerate the adjusted pH for the duration of the assay.

    • Assay Interference: The function of target proteins (enzymes, receptors) can be highly pH-dependent. Verify that the pH change does not alter the biological activity you are measuring.

    • Buffer Capacity: The original buffer may resist pH changes. You must ensure the final pH is stable after all components are added.

Q4: Are there other solubilizing agents I can use besides DMSO and pH adjustment?

A4: Yes, several other strategies can be employed, often in combination.

  • Co-solvents: Besides DMSO, other water-miscible organic solvents can be used.[15][16] Examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][17] The choice depends on the tolerance of your specific assay. Ethanol, for instance, can sometimes have more pronounced effects on cellular responses than DMSO.[18]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[19][20] They can form "inclusion complexes" with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing aqueous solubility.[21][22] Beta-cyclodextrin (β-CD) or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. They are generally well-tolerated in cell-based assays and can be an excellent alternative to organic co-solvents.[18][19]

The flowchart below provides a decision-making guide for addressing solubility issues.

G A Compound precipitates in aqueous assay buffer B Is the final concentration above 10 µM? A->B C Lower the final concentration. Re-test solubility. B->C Yes D Is the assay compatible with lower pH (e.g., 6.5)? B->D No I Problem Solved C->I E Adjust buffer pH to 6.5. Use vigorous mixing during dilution. D->E Yes F Can the final DMSO concentration be increased? D->F No E->I G Increase final DMSO to 0.5%. (Verify cell tolerance first) F->G Yes H Consider alternative excipients: - Hydroxypropyl-β-cyclodextrin - Pluronic F-68 F->H No G->I H->I

Caption: Troubleshooting workflow for compound precipitation.

Section 3: Experimental Protocols

SOP 1: Preparation of a Concentrated DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Homogenization: Vortex the solution vigorously. If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.[11] Gentle warming to 37°C can also be used, but check for compound stability at elevated temperatures.[10][11]

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[11]

SOP 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the practical solubility limit of your compound in the final assay buffer.[8][23]

  • Preparation: Prepare a 96-well plate. Add your aqueous assay buffer to the wells.

  • Compound Addition: Add a small, fixed volume (e.g., 1-2 µL) of your high-concentration DMSO stock solution to the first well and mix thoroughly. This creates the highest test concentration.[24]

  • Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.

  • Incubation: Incubate the plate at the assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).[24]

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader (nephelometry).[8][23] The concentration at which a significant increase in light scattering is observed is the approximate kinetic solubility limit. Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate via UV spectroscopy or LC-MS.[24][25]

Solubility Strategy Comparison

The following table summarizes the pros and cons of different solubilization strategies for this compound.

StrategyDescriptionProsCons
DMSO Co-solvent Prepare a high-concentration stock in 100% DMSO and dilute into aqueous buffer.Simple, widely used, effective for many compounds.[11]Risk of precipitation upon dilution; potential for cell toxicity at >0.5%.[6][12]
pH Adjustment Lower the pH of the final aqueous buffer to ~6.0-6.5 to favor the protonated form.Highly effective for amine salts, simple to implement.[][14]May impact biological activity or cell health. Requires careful validation.
Ethanol Co-solvent Use ethanol as the primary stock solvent or as a co-solvent with water.Effective solubilizer, can be less disruptive than DMSO for some assays.Can have biological effects; more volatile than DMSO.[18]
Cyclodextrins Add HP-β-CD to the aqueous buffer to form an inclusion complex with the compound.High biocompatibility, low cell toxicity, can significantly increase solubility.[18][19][20]May interfere with some assays; requires optimization of the cyclodextrin:drug ratio.

Section 4: References

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from --INVALID-LINK--

  • Tollbäck, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(1), 147-149.

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from --INVALID-LINK--

  • Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Toxicology and Chemistry, 29(11), 2633-2641.

  • Sigma-Aldrich. (n.d.). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Cosolvent. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 1258638-14-0 wiki. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). In vitro solubility assays in drug discovery. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from --INVALID-LINK--

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). solubility enhancement and cosolvency. Retrieved from --INVALID-LINK--

  • Enamine. (n.d.). Aqueous Solubility Assay. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Test Compounds in In Vitro Assays. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug. Retrieved from --INVALID-LINK--

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from --INVALID-LINK--

  • University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from --INVALID-LINK--

  • IJPR. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from --INVALID-LINK--

  • Bocsci. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from --INVALID-LINK--

  • Selleckchem. (n.d.). Frequently Asked Questions. Retrieved from --INVALID-LINK--

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Piperidine. Retrieved from --INVALID-LINK--

  • ProQuest. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. Retrieved from --INVALID-LINK--

  • Shanghai Aladdin Biochemical Technology Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays?. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). how to prevent precipitation of Diazoxon in aqueous buffer solutions. Retrieved from --INVALID-LINK--

  • YouTube. (2025). Solubility Enhancement Techniques | pH Adjustment, Salt Formation & Co-solvency. Retrieved from --INVALID-LINK--

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from --INVALID-LINK--

References

Stability issues of fluorinated piperidines under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and overcoming the stability challenges associated with fluorinated piperidines. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-proven solutions to the common issues encountered in the laboratory.

Technical Support Center: Fluorinated Piperidine Stability

This guide is structured to first build a foundational understanding of how fluorine alters the physicochemical properties of the piperidine scaffold, and then to address specific, common stability problems with detailed troubleshooting protocols and preventative strategies.

Section 1: Fundamental Principles of Fluorinated Piperidines

A solid grasp of the electronic and conformational effects of fluorine is essential to predicting and diagnosing stability issues.

Q1: How does fluorination fundamentally alter the basicity (pKa) of the piperidine nitrogen?

A: Fluorination significantly reduces the basicity of the piperidine nitrogen. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which pulls electron density away from the nitrogen, making its lone pair less available for protonation.[1][2] The magnitude of this pKa reduction depends on the number of fluorine atoms and their proximity to the nitrogen.

Modulating the pKa is a common strategy in drug design to reduce hERG activity, decrease clearance, and improve bioavailability by influencing the charge state of the molecule at physiological pH.[1][3]

Table 1: Impact of Fluorination on Piperidine Basicity (pKa)

Compound Substitution Pattern Approximate pKa pKa Shift vs. Piperidine
Piperidine Unsubstituted 11.2 N/A
3-Fluoropiperidine Monofluoro ~9.5-10.0 ↓ 1.2 - 1.7
4-Fluoropiperidine Monofluoro ~10.1 ↓ ~1.1
3,3-Difluoropiperidine Gem-difluoro ~7.9 ↓ ~3.3

| 4,4-Difluoropiperidine | Gem-difluoro | ~9.0 | ↓ ~2.2 |

Note: Exact pKa values can vary based on experimental conditions and substitution on the nitrogen. Data synthesized from multiple sources.[4][5]

Q2: What are the critical conformational effects of adding fluorine to a piperidine ring?

A: Unlike most alkyl substituents which prefer an equatorial position to minimize steric hindrance, fluorine substituents on a piperidine ring, particularly at the 3- and 3,5-positions, often show a strong preference for the axial conformation.[6][7] This counterintuitive preference is critical to understanding the molecule's reactivity and interactions.

The primary drivers for this axial preference are:

  • Charge-Dipole Interactions: In the protonated (piperidinium) form, a stabilizing electrostatic interaction occurs between the positive charge on the nitrogen (N⁺-H) and the partial negative charge of the axial C-F bond's dipole.[3][8]

  • Hyperconjugation: Stabilizing hyperconjugative interactions, such as σC-H → σ*C-F, can also contribute to the favorability of the axial conformer.[7][9]

  • Solvation Effects: The preference for the axial conformer can be influenced by solvent polarity, with more polar solvents often increasing the stability of the more polar axial conformer.[7][10]

This conformational locking can be a powerful tool in drug design to present a specific vector to a biological target but can also influence which adjacent protons are available for elimination reactions.

Fig 1. Conformational preference in 3-fluoropiperidinium.

Section 2: Troubleshooting Common Stability Issues

This section addresses the most frequent problems encountered during synthesis and handling of fluorinated piperidines.

Q3: My fluorinated piperidine is degrading under strongly acidic conditions. What's happening and how can I fix it?

A: Strong acids, particularly in combination with heat or certain reagents, can promote degradation. The most common issues are N-deprotection (if applicable) and, more problematically, hydrodefluorination or ring-opening.

Troubleshooting Workflow:

  • Identify the Stage: Does degradation occur during an acidic reaction (e.g., Boc deprotection with TFA) or during workup/purification (e.g., silica gel chromatography)?

  • Characterize the Byproduct: Use LC-MS to identify the mass of the degradation product. A mass loss of 20 Da (HF) suggests hydrodefluorination. A mass increase of 18 Da (H₂O) might suggest hydrolysis if other functional groups are present.

  • Hypothesize the Mechanism:

    • Acid-Catalyzed Hydrodefluorination: While the C-F bond is strong, certain reaction conditions, especially during catalytic hydrogenation, can lead to its cleavage.[11][12]

    • Neighboring Group Participation: If a nearby functional group (e.g., hydroxyl, amine) can form a stable cyclic intermediate, it might displace the fluoride.

    • Ring Opening: Highly strained or activated systems may undergo acid-catalyzed ring opening.

Acid_Troubleshooting Start Degradation Observed in Acidic Conditions Analyze Analyze byproducts (LC-MS, NMR) Start->Analyze Check_Mass Mass change consistent with HF loss? Analyze->Check_Mass Check_Other Other structural changes (e.g., ring opening)? Check_Mass->Check_Other No HDF Likely Hydrodefluorination Check_Mass->HDF Yes Other_Mech Consider alternative mechanisms (e.g., NGP) Check_Other->Other_Mech Yes Solution_HDF Solution: 1. Use milder deprotection (e.g., HCl in Dioxane). 2. Avoid prolonged exposure to strong acid. 3. Neutralize immediately after reaction. HDF->Solution_HDF Solution_Other Solution: 1. Re-evaluate synthetic route. 2. Use protecting groups to block participating functional groups. Other_Mech->Solution_Other

Fig 2. Workflow for troubleshooting acidic degradation.
Q4: I'm seeing significant hydrodefluorination during the catalytic hydrogenation of a fluoropyridine. How can I prevent this?

A: This is a classic and frequent challenge. The desired reaction is the reduction of the pyridine ring, but a competing pathway is the hydrogenolysis of the C-F bond.[12] This side reaction is particularly prevalent with standard catalysts like Pd/C under neutral conditions.

The key to success is protonation. By running the reaction under acidic conditions, the pyridine nitrogen is protonated. This deactivates the ring towards hydrodefluorination and promotes the desired ring hydrogenation.[11]

Protocol 1: Optimized Hydrogenation of 3-Fluoropyridine

  • Catalyst Selection: Use Pearlman's catalyst (Pd(OH)₂/C, 20 wt%). It has shown superior performance in suppressing hydrodefluorination compared to standard Pd/C or Rh/C.[11]

  • Reaction Setup:

    • To a pressure vessel, add the fluoropyridine substrate (1.0 eq).

    • Add Pd(OH)₂/C (5-10 mol%).

    • Add methanol (MeOH) as the solvent.

    • Add aqueous HCl (1.1 - 1.5 eq) to ensure full protonation.

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen, then with hydrogen.

    • Pressurize with H₂ gas (typically 50 bar).

    • Stir vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup & Protection:

    • Carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Crucial Step: The resulting fluoropiperidine is often volatile and difficult to handle. It is highly recommended to protect it in situ. After filtration, cool the solution in an ice bath, add a base (e.g., NaHCO₃ or Et₃N) to neutralize the HCl, and then add your protecting group reagent (e.g., Boc₂O or Cbz-Cl).[11][12]

Table 2: Comparison of Hydrogenation Conditions

Catalyst Additive Outcome
Pd/C (10%) None Significant hydrodefluorination
Rh/C (5%) None Low conversion, side products
Pd(OH)₂/C (20%) None Some hydrodefluorination

| Pd(OH)₂/C (20%) | aq. HCl | High yield of desired fluoropiperidine |

Q5: My N-alkylated fluoropiperidine with fluorine on the alkyl chain is unstable in aqueous buffer. What could be the cause?

A: This is a known liability, particularly for δ-monofluorinated N-butylpiperidines . These compounds are prone to intramolecular cyclization via an SN2 reaction, where the piperidine nitrogen acts as a nucleophile, displacing the terminal fluorine to form a stable spiro-pyrrolidinium salt.[13] This instability can be significant even under mild biophysical assay conditions (e.g., aqueous buffer at pH 7.4).[13]

The reaction is highly dependent on the position of the fluorine:

  • δ-Fluoro: Highly susceptible to cyclization.

  • γ-Fluoro: Less reactive.

  • δ,δ-Difluoro or Trifluoro: Chemically inert under the same conditions, as the additional fluorine atoms deactivate the carbon for nucleophilic attack.[13]

Intramolecular_Cyclization cluster_reaction Degradation Pathway cluster_solution Prevention Strategy Reactant δ-Fluorobutylpiperidine TS Intramolecular SN2 Transition State Reactant->TS Spontaneous in aqueous buffer Product Spiro-pyrrolidinium Salt (Stable Degradant) TS->Product F⁻ displaced Prevention Design Modification: Replace -CH₂F with -CF₃ or -CHF₂ at the δ-position to block this pathway.

References

Validation & Comparative

A Comparative Analysis of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for optimizing drug-like properties.[1][2][3][4] This guide provides an in-depth, objective comparison of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride and its non-fluorinated counterpart, (piperidin-4-yl)methanol. We will explore the profound impact of gem-difluorination on key physicochemical and metabolic parameters, supported by experimental data and detailed protocols to inform rational drug design.

Introduction: The Power of Fluorine in Drug Design

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a powerful tool for medicinal chemists.[1][2][5] Introducing fluorine can modulate a molecule's acidity, lipophilicity, metabolic stability, and conformation, often leading to improved pharmacokinetic profiles and target engagement.[1][2][3] This guide will dissect these effects through the lens of the piperidine scaffold, a common motif in pharmaceuticals.

Physicochemical Properties: A Tale of Two Piperidines

The introduction of a gem-difluoro group at the 3-position of the piperidine ring dramatically alters its fundamental properties compared to the parent molecule, (piperidin-4-yl)methanol.

The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can have a cascade of beneficial effects on a drug candidate's properties.[3]

  • Rationale: A lower pKa means the molecule is less protonated at physiological pH (around 7.4). This increased fraction of the neutral species can enhance membrane permeability and oral bioavailability.[3]

CompoundPredicted pKa
(3,3-Difluoropiperidin-4-yl)methanol14.94 ± 0.10[6]
(Piperidin-4-yl)methanol~10.4

Note: The predicted pKa for the difluorinated compound appears to be for the hydroxyl proton. The pKa of the piperidine nitrogen is expected to be significantly lower than its non-fluorinated analog.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the standardized method for determining the acid dissociation constant (pKa).[7][8][9][10]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain ionic strength)

  • Test compound (1 mM solution)

  • Nitrogen gas

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[7][8]

  • Sample Preparation: Prepare a 1 mM solution of the test compound. For the hydrochloride salt, the initial solution will be acidic.

  • Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[7]

  • Titration: Titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition. Continue until the pH stabilizes around 12-12.5.[8]

  • Data Analysis: Plot the pH versus the volume of titrant added. The inflection point of the resulting sigmoid curve corresponds to the pKa.[10]

  • Replication: Perform the titration in triplicate to ensure accuracy.[7]

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, and metabolism. Fluorine substitution generally increases lipophilicity.[5][11]

  • Rationale: While fluorine is highly electronegative, its incorporation can mask polar functionalities and increase the overall hydrophobic surface area of a molecule.[11] However, the impact of fluorination on lipophilicity can be complex and context-dependent.[11][12]

CompoundPredicted XLogP3-AA
(3,3-Difluoropiperidin-4-yl)methanolNot available
(Piperidin-4-yl)methanol-0.1[13]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is the gold standard for determining the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH.[14][15][16]

Materials:

  • 1-Octanol (pre-saturated with pH 7.4 buffer)

  • Phosphate buffer (0.01 M, pH 7.4, pre-saturated with 1-octanol)

  • Test compound (10 mM stock in DMSO)

  • Vials and a shaker

  • Analytical instrumentation (e.g., HPLC-UV) for quantification

Procedure:

  • Phase Preparation: Mix 1-octanol and pH 7.4 phosphate buffer and shake for 24 hours to ensure mutual saturation. Allow the phases to separate.[14][16]

  • Sample Addition: Add a small aliquot of the 10 mM stock solution of the test compound to a vial containing known volumes of the saturated 1-octanol and buffer.[14][16]

  • Equilibration: Shake the vials until equilibrium is reached (typically several hours).[15]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method like HPLC.

  • Calculation: The LogD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the 1-octanol phase to its concentration in the aqueous phase.

Metabolic Stability: Blocking Metabolic Hotspots

A significant advantage of fluorination is the increased resistance to metabolic degradation.[1][17]

  • Rationale: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[18] Placing fluorine atoms at positions that are likely "metabolic hotspots" can significantly increase a drug's half-life.[1] For the piperidine ring, the 3- and 4-positions are often susceptible to oxidation. The gem-difluoro group at the 3-position effectively blocks this metabolic pathway.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This in vitro assay is a standard method to assess the metabolic stability of a compound.[19][20][21][22]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (cofactor)

  • Test compound

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[22]

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Thaw the HLMs at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[19][22]

  • Incubation: In a 96-well plate, add the test compound (final concentration typically 1-3 µM) to the HLM solution. Pre-incubate at 37°C.[20][22]

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[22]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile.[20]

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[21]

Visualizing the Impact of Difluorination

The following diagrams illustrate the key concepts discussed.

G cluster_pka pKa Modulation Piperidine Piperidin-4-yl)methanol (Higher pKa, More Basic) Effect Inductive Effect of F atoms Piperidine->Effect Non-fluorinated Difluoro (3,3-Difluoropiperidin-4-yl)methanol (Lower pKa, Less Basic) Effect->Difluoro Electron-withdrawing

Caption: Inductive effect of fluorine on piperidine basicity.

G cluster_metabolism Metabolic Stability Workflow A 1. Incubate Compound with Liver Microsomes B 2. Add NADPH to Initiate Reaction A->B C 3. Quench Reaction at Time Points B->C D 4. Analyze Remaining Compound by LC-MS/MS C->D E 5. Calculate Half-life & Clearance D->E

Caption: Workflow for in vitro metabolic stability assay.

Synthesis at a Glance
  • This compound: The synthesis often starts from a commercially available protected piperidone. Key steps involve fluorination, reduction of a carbonyl or ester group to the alcohol, and finally deprotection.

  • (Piperidin-4-yl)methanol: This compound is commercially available and can be synthesized by the catalytic hydrogenation of 4-pyridinemethanol.[23]

Conclusion and Outlook

The strategic placement of a gem-difluoro group on the piperidine ring, as seen in this compound, offers a powerful strategy to modulate key drug-like properties. Compared to its non-fluorinated analog, the difluorinated compound is expected to exhibit:

  • Lower basicity (pKa): Potentially leading to improved permeability and oral absorption.

  • Modulated lipophilicity: Which can be fine-tuned to optimize for target engagement and ADME properties.

  • Enhanced metabolic stability: By blocking a key site of oxidative metabolism, likely resulting in a longer in vivo half-life.

These modifications make this compound a valuable building block for medicinal chemists aiming to overcome common challenges in drug development. The experimental protocols provided in this guide offer a framework for researchers to empirically validate these properties in their own drug discovery programs.

References

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 3,3-Difluoropiperidine versus 4,4-Difluoropiperidine Analogs

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds in pharmaceuticals, prized for its synthetic tractability and favorable physicochemical properties.[1] In the relentless pursuit of optimizing drug candidates, medicinal chemists frequently turn to fluorine substitution as a powerful tool to modulate key molecular properties. The introduction of fluorine can enhance metabolic stability, alter lipophilicity, and crucially, modulate the basicity (pKa) of nearby nitrogen atoms.[2][3]

This guide provides a detailed comparative analysis of two isomeric building blocks: 3,3-difluoropiperidine and 4,4-difluoropiperidine. The seemingly subtle shift of the gem-difluoro group from the 3- to the 4-position instigates profound changes in electronic and conformational properties, which in turn dictate the biological activity of their analogs. We will dissect these differences through the lens of experimental data, offering field-proven insights for researchers, scientists, and drug development professionals aiming to rationally design next-generation therapeutics.

Comparative Physicochemical Properties: The Causality Behind the Isomeric Difference

The strategic placement of the strongly electron-withdrawing gem-difluoro group is the primary determinant of the distinct physicochemical profiles of the two scaffolds. This difference is most pronounced in their effect on the basicity of the piperidine nitrogen.

Basicity (pKa): A Tale of Two Inductive Effects

The pKa of the piperidine nitrogen is a critical parameter that governs its ionization state at physiological pH, influencing everything from target binding and selectivity to solubility and membrane permeability.

  • 3,3-Difluoropiperidine: The gem-difluoro group at the 3-position is in close proximity to the nitrogen atom. Its powerful inductive electron-withdrawing effect significantly reduces the electron density on the nitrogen, making it less basic. The experimental pKa of 3,3-difluoropiperidine is approximately 7.4.[4]

  • 4,4-Difluoropiperidine: With the gem-difluoro group situated at the 4-position, the inductive effect on the distal nitrogen atom is attenuated. Consequently, its basicity is less perturbed compared to the 3,3-isomer, with a pKa of about 8.5, which is closer to that of unsubstituted piperidine.[5]

This one pKa unit difference is a pivotal design consideration. A lower pKa, as seen in the 3,3-isomer, can be exploited to reduce interactions with off-targets like the hERG potassium channel, thereby mitigating cardiovascular risks.[1] Conversely, the higher pKa of the 4,4-isomer may be essential to maintain a critical salt-bridge interaction with an acidic residue in the target protein's binding site.

Lipophilicity and Conformational Behavior

While fluorine substitution is often used to increase lipophilicity, the net effect is context-dependent and influenced by the molecule's overall electronic and conformational landscape.[6][7][8]

  • Lipophilicity (logD): Studies comparing analogs of both scaffolds have shown that moving the gem-difluoro group from the 3- to the 4-position can lead to a distinct improvement in calculated lipophilicity (cLogP) values.[9][10] This change also impacts the distribution coefficient (logD) at physiological pH. The lower pKa of the 3,3-analog means it will be less protonated at pH 7.4, which can sometimes lead to higher effective lipophilicity and membrane permeability.

  • Conformational Preferences: Fluorine substitution significantly influences the conformational behavior of the piperidine ring. The C-F bond can participate in stabilizing charge-dipole interactions and hyperconjugation.[2][11][12] In protonated piperidinium salts, an axial orientation of the fluorine atom is often favored due to a stabilizing interaction between the C-F bond dipole and the N+-H bond.[1] This ability to enforce a more rigid conformation can be a powerful strategy to lock a molecule into its bioactive shape, potentially increasing binding affinity and selectivity.[3]

Data Summary: Physicochemical Properties

Property3,3-Difluoropiperidine4,4-DifluoropiperidineRationale for Difference
CAS Number 363179-66-2 (base)[13]21987-29-1 (base)[5]Isomeric structures
pKa (Basic) ~7.4[4]~8.5[5]Stronger inductive effect from CF2 at the C3 position reduces nitrogen basicity.
Conformational Impact Induces conformational rigidity.[3]Induces conformational rigidity.[3]Fluorine's steric and electronic effects influence ring puckering.

Comparative Biological Activity: A Dopamine D4 Receptor Antagonist Case Study

A compelling head-to-head comparison of these two scaffolds was reported in the development of antagonists for the Dopamine D4 receptor (D4R), a target for neurological disorders.[9][10] The study systematically synthesized and evaluated ether-based analogs built upon both the 3,3-difluoro and 4,4-difluoropiperidine cores.

The results unequivocally demonstrated the superiority of the 4,4-difluoropiperidine scaffold for this particular target.

Structure-Activity Relationship (SAR) Insights
  • Potency: Across multiple substituent patterns on the appended phenoxy group, the 4,4-difluoro analogs consistently exhibited significantly higher binding affinity (lower Ki values) than their 3,3-difluoro counterparts. For instance, the 3,4-difluorophenyl ether analog with the 4,4-difluoro core (compound 8b ) had a Ki of 5.5 nM, whereas the corresponding 3,3-difluoro analog (7b ) showed only modest binding at 320 nM.[9][10]

  • Causality: The authors reasoned that the reduced basicity of the 3,3-difluoro scaffold likely disrupted a key ionic or hydrogen-bond interaction with the D4 receptor, which was preserved with the more basic 4,4-difluoro scaffold. This highlights the critical importance of matching the scaffold's pKa to the electronic requirements of the target's binding pocket.

  • CNS Multi-Parameter Optimization (MPO) Scores: The 4,4-difluoro analogs also demonstrated improved CNS MPO scores. This was attributed to a better balance of physicochemical properties, including a more favorable cLogP profile that resulted from moving the difluoro group further from the nitrogen.[9][10]

Data Presentation: Comparative Activity at the D4 Receptor

ScaffoldR Group (Phenoxy Ether)Ki (nM)[9][10]cLogP[10]CNS MPO Score[10]
3,3-Difluoropiperidine 4-Fluorophenyl (7a)140>5.0<4.0
4,4-Difluoropiperidine 4-Fluorophenyl (8a)140<4.0>4.0
3,3-Difluoropiperidine 3,4-Difluorophenyl (7b)320>5.0<4.0
4,4-Difluoropiperidine 3,4-Difluorophenyl (8b)5.5 <4.0>4.0
3,3-Difluoropiperidine 3-Fluorophenyl (7d)>10,000>5.0<4.0
4,4-Difluoropiperidine 3-Methylphenyl (8c)13 <4.0>4.0

Synthetic Strategies & Experimental Protocols

The choice of synthetic route depends on the desired substitution pattern. Both scaffolds are accessible through established chemical transformations.

General Synthetic Approaches
  • 3,3-Difluoropiperidines: A common strategy involves the 1,4-addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by reduction, lactamization, and subsequent reduction of the lactam to furnish the desired piperidine ring.[14][15]

  • 4,4-Difluoropiperidines: These are often prepared via deoxofluorination of the corresponding 4-piperidinone precursor using reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).[16][17][18] The commercial availability of 4,4-difluoropiperidine hydrochloride has also made it a popular starting material.[18][19][20]

G cluster_0 3,3-Difluoropiperidine Synthesis cluster_1 4,4-Difluoropiperidine Synthesis Acrylonitrile Acrylonitrile 1,4-Addition Adduct 1,4-Addition Adduct Acrylonitrile->1,4-Addition Adduct + EtO2CCF2Br + Cu Lactam Lactam 1,4-Addition Adduct->Lactam 1. Reduction (BH3) 2. Cyclization 3,3-Difluoropiperidine 3,3-Difluoropiperidine Lactam->3,3-Difluoropiperidine Reduction N-Protected-4-Piperidinone N-Protected-4-Piperidinone 4,4-Difluoropiperidine 4,4-Difluoropiperidine N-Protected-4-Piperidinone->4,4-Difluoropiperidine Deoxofluorination (e.g., DAST, SF4)

Caption: General synthetic pathways to difluoropiperidine scaffolds.

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol is a standard industry method to predict in vivo metabolic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 3,3- and 4,4-difluoropiperidine analogs.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the HLM solution. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the pre-warmed NADPH regenerating system to each well to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

G cluster_workflow HLM Stability Assay Workflow A Prepare HLM/ Compound Mixture B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate & Sample (0, 5, 15, 30 min) C->D E Quench with Acetonitrile + IS D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Workflow for a Human Liver Microsome (HLM) stability assay.

Conclusion and Field-Proven Insights

The choice between a 3,3-difluoropiperidine and a 4,4-difluoropiperidine scaffold is a strategic decision in drug design, not a simple isomeric substitution. The evidence clearly indicates that the position of the gem-difluoro moiety has a profound and predictable impact on the molecule's physicochemical and biological properties.

Key Takeaways for the Drug Developer:

  • pKa is Paramount: The primary differentiator is the pKa of the piperidine nitrogen. The 3,3-isomer offers a significant reduction in basicity (~1 pKa unit), which can be ideal for mitigating pKa-related liabilities. The 4,4-isomer retains a basicity closer to the parent piperidine, which may be crucial for preserving essential target interactions.[4][5][9][10]

  • 4,4-Scaffold for Potency (Often): As demonstrated in the D4R antagonist study, if the parent piperidine scaffold relies on its basicity for a key binding interaction, the 4,4-difluoro analog is more likely to retain or enhance potency.[9][10]

  • Context is Everything: There is no universally "better" scaffold. The optimal choice is dictated by the specific structure-activity landscape of the target and the developability challenges that need to be addressed. The 3,3-difluoropiperidine scaffold has been successfully incorporated into potent agonists and antagonists where strong modulation of basicity was beneficial.[21]

Ultimately, these fluorinated building blocks provide medicinal chemists with a more nuanced toolkit. By understanding the distinct causal relationships between the fluorine position and resulting molecular properties, researchers can make more informed, rational decisions, accelerating the journey from hit to clinical candidate.

References

A Comparative Guide to Fluorinated Piperidines in CNS Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in pharmaceuticals is a testament to its favorable physicochemical properties and its ability to interact with a wide array of biological targets. The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tactic to refine molecular properties, enhancing everything from metabolic stability to target-specific affinity. This guide provides a comparative analysis of fluorinated piperidines in the context of CNS receptor binding, offering experimental data and procedural insights for researchers in the field.

The Rationale for Fluorination: A Strategic Enhancement of a Privileged Scaffold

The introduction of fluorine into a piperidine ring is far from a trivial substitution. This small but highly electronegative atom can induce profound changes in a molecule's electronic and conformational landscape. These alterations are pivotal in tuning the pharmacological profile of a potential therapeutic agent.

One of the most significant effects of fluorination is the modulation of the basicity (pKa) of the piperidine nitrogen. The electron-withdrawing nature of fluorine can lower the pKa of the nearby nitrogen atom, a critical factor in reducing off-target interactions, such as with the hERG potassium channel, which is often associated with cardiovascular toxicity.[1]

Furthermore, fluorine substitution can have a dramatic impact on the conformational preference of the piperidine ring. Studies have shown that a fluorine atom, particularly in the 3-position, often prefers an axial orientation.[2][3] This conformational locking can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its intended receptor target. From a pharmacokinetic perspective, the robust carbon-fluorine bond can shield adjacent C-H bonds from metabolic attack by cytochrome P450 enzymes, increasing the drug's half-life and bioavailability.[4] This increased metabolic stability, coupled with enhanced lipophilicity, can also improve a molecule's ability to cross the blood-brain barrier, a crucial hurdle for any CNS-active drug.[5][6]

Comparative Binding Affinities at Key CNS Receptors

To illustrate the impact of fluorination on receptor binding, we have compiled data from various studies focusing on key CNS targets: dopamine, serotonin, and opioid receptors. The following tables summarize the binding affinities (Ki or IC50 values) of fluorinated piperidine analogs in comparison to their non-fluorinated counterparts or other relevant compounds.

Dopamine D2 and D3 Receptors

The dopamine D2 and D3 receptors are critical targets for antipsychotic medications and treatments for Parkinson's disease. The following table presents a comparison of two benzamide derivatives, one of which contains a fluorinated piperidine moiety, for their binding affinity at dopamine D2, D3, and D4 receptors.[7]

CompoundD2 (long) Ki (nM)D3 Ki (nM)D4 Ki (nM)
MBP1-81-81-8
FCP (fluorinated)~5.5~5.5144
MBP: 2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin­4­yl]benzamide
FCP: 4'-fluoroclebopride

In another study, a series of N-phenylpiperazine analogs with fluoride substitutions were evaluated for their selectivity for D3 versus D2 receptors. Compound 6a demonstrated a significant preference for the D3 receptor.[8]

CompoundD2 Ki (nM)D3 Ki (nM)D3 vs D2 Selectivity
6a (fluorinated)>10,00020.1~500-fold
Serotonin 5-HT2A Receptors

The 5-HT2A receptor is a primary target for psychedelic drugs and atypical antipsychotics. A study on 2,5-dimethoxyphenylpiperidines as selective 5-HT2A receptor agonists provides insight into the structure-activity relationships, although direct fluorinated analogs were not the focus.[2][9] However, research on fluorinated tryptamines, which share pharmacophoric features with some piperidine-containing ligands, has shown that fluorination can modulate affinity. For instance, fluorination of psilocin at the 6- or 7-position reduced its affinity for the rat 5-HT2A receptor by approximately half.[10]

Mu-Opioid Receptor (MOR)

The mu-opioid receptor is the primary target for opioid analgesics like morphine and fentanyl. The fentanyl family of compounds, which feature a central piperidine ring, provides a rich dataset for understanding structure-activity relationships at the MOR. While not a direct comparison of fluorinated vs. non-fluorinated piperidines, the data highlights how substitutions on the piperidine ring dramatically influence binding affinity.[11]

CompoundμOR IC50 (nM)
Fentanyl (F01)1.23
Carfentanil (F15)0.19
Lofentanil (F16)0.208
Remifentanil (F17)0.60

Note: Carfentanil, lofentanil, and remifentanil feature modifications at the 4-position of the piperidine ring, which significantly enhances affinity compared to the parent fentanyl structure.[11]

Experimental Protocol: Radioligand Binding Assay for CNS Receptors

The following is a generalized, detailed protocol for a competitive radioligand binding assay, a fundamental technique for determining the affinity of a test compound for a specific receptor.[1][4][12][13]

I. Materials and Reagents
  • Receptor Source: Cell membranes from stably transfected cell lines (e.g., HEK293, CHO) expressing the receptor of interest, or homogenized brain tissue from animal models.

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors, [3H]DAMGO for MOR).

  • Test Compounds: Fluorinated piperidine analogs and non-fluorinated controls, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl2).

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled, high-affinity ligand for the target receptor to saturate all specific binding sites.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

II. Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Assay_Setup Plate Assay Components: Membranes, Radioligand, Test Compound/Buffer/NSB Membrane_Prep->Assay_Setup Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Liquid Scintillation Counting Scintillation->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Ki calculation) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

III. Step-by-Step Procedure
  • Membrane Preparation:

    • Homogenize the tissue or cell pellet in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[4]

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add receptor membrane preparation, a fixed concentration of radioligand, and assay buffer.

    • Non-specific Binding (NSB) wells: Add receptor membrane preparation, the same fixed concentration of radioligand, and a saturating concentration of the unlabeled NSB agent.

    • Competition Binding wells: Add receptor membrane preparation, the fixed concentration of radioligand, and varying concentrations of the test compound (fluorinated piperidine).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time and temperature are critical parameters that need to be optimized for each receptor-ligand system.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.

Cheng_Prusoff_Relationship IC50 IC50 (Experimental) Ki Ki (Calculated Affinity) IC50->Ki Cheng-Prusoff Equation L [Radioligand] (Known) L->Ki Cheng-Prusoff Equation Kd Radioligand Kd (Known) Kd->Ki Cheng-Prusoff Equation

Caption: Relationship of experimental and known values to calculate Ki.

Conclusion

The strategic incorporation of fluorine into the piperidine scaffold offers a powerful tool for medicinal chemists to fine-tune the properties of CNS drug candidates. As demonstrated by the compiled data, fluorination can significantly impact receptor binding affinity and selectivity. The provided experimental protocol for radioligand binding assays serves as a foundational method for researchers to quantitatively assess these effects. A thorough understanding of the structure-activity relationships of fluorinated piperidines, supported by robust in vitro binding data, is essential for the rational design of the next generation of safer and more effective CNS therapeutics.

References

A Comparative Guide to the Validation of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride Purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,3-Difluoropiperidin-4-yl)methanol hydrochloride is a critical building block in contemporary drug discovery, valued for its unique structural and chemical properties conferred by the gem-difluoro group on the piperidine ring. The purity of this intermediate is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of this compound purity. We will explore the causality behind experimental choices, compare HPLC-MS with alternative analytical techniques, and provide detailed protocols grounded in scientific integrity.

The validation of an analytical procedure is intended to demonstrate its suitability for its intended purpose.[1] For impurity profiling, this means the method must be sensitive, specific, accurate, and precise. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[2][3][4]

The Power of HPLC-MS in Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering robust separation capabilities.[5][6] When coupled with Mass Spectrometry (MS), it becomes an exceptionally powerful tool for both qualitative and quantitative analysis of impurities.[7] This combination allows for the separation of the target compound from its impurities, followed by their identification based on mass-to-charge ratio (m/z) and fragmentation patterns.[7]

The primary advantage of HPLC-MS in this context is its ability to provide structural information about unknown impurities, which is crucial for understanding their potential toxicological impact.[7][8] This is a significant step beyond what traditional HPLC with UV detection can offer.

Experimental Design: A Rationale-Driven Approach

The development of a robust HPLC-MS method requires careful consideration of several key parameters. The choices made are not arbitrary but are based on the physicochemical properties of this compound and potential impurities.

Chromatographic Separation: The Foundation of Purity Analysis

The goal of the HPLC separation is to resolve the main compound from all potential process-related impurities and degradation products.

Experimental Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a logical starting point due to the moderate polarity of the analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm provides a good balance between resolution and analysis time.

  • Mobile Phase: A gradient elution is employed to ensure the separation of compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in water. The acid helps to protonate the amine group of the piperidine ring, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of both polar and non-polar impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Injection Volume: A 10 µL injection volume is a reasonable starting point, which can be adjusted based on the concentration of the sample and the sensitivity of the detector.

Mass Spectrometric Detection: Unveiling Impurity Identity

The mass spectrometer provides the specificity and sensitivity needed to identify and quantify trace-level impurities.

Experimental Protocol: Mass Spectrometry Parameters

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar molecules like this compound. Positive ion mode is selected due to the basic nature of the piperidine nitrogen.

  • Mass Analyzer: A triple quadrupole or an Orbitrap mass spectrometer can be used. A triple quadrupole is excellent for targeted quantification (Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM), while an Orbitrap provides high-resolution mass data for accurate mass measurements and elemental composition determination of unknown impurities.[9]

  • Source Parameters: Parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature must be optimized to achieve maximum signal intensity for the analyte and its potential impurities.

  • Data Acquisition: Full scan mode is used for initial impurity profiling to detect all ionizable species. For known impurities, SIM or MRM can be used for enhanced sensitivity and selectivity.

HPLC_MS_Workflow cluster_HPLC HPLC System cluster_MS Mass Spectrometer Sample_Injection Sample Injection HPLC_Column C18 Reversed-Phase Column Sample_Injection->HPLC_Column Analyte & Impurities Separation Chromatographic Separation HPLC_Column->Separation Mobile_Phase Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Mobile_Phase->HPLC_Column Ionization Electrospray Ionization (ESI+) Separation->Ionization Separated Components Mass_Analysis Mass Analysis (e.g., Orbitrap or QqQ) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Mass Spectra & Chromatograms

Method Validation: Ensuring Trustworthy Results

A validated HPLC-MS method provides confidence in the reported purity values. The validation process, guided by ICH Q2(R1), assesses several key performance characteristics.[2][3]

Table 1: HPLC-MS Method Validation Parameters

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for this compound should be well-resolved from all other peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.A correlation coefficient (r²) of ≥ 0.999 for a calibration curve constructed from at least five concentration levels.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For impurity determination, the range should typically span from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked known impurities should be within 80-120% of the theoretical value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).The relative standard deviation (RSD) should be ≤ 5% for impurity quantification.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for impurities.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in resolution or quantitation when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful technique, it is essential to understand its performance in the context of other available methods for purity analysis of fluorinated compounds.

Technique_Comparison cluster_pros_cons Main_Topic (3,3-Difluoropiperidin-4-yl)methanol HCl Purity Validation HPLC_MS HPLC-MS Main_Topic->HPLC_MS GC_MS GC-MS Main_Topic->GC_MS NMR ¹⁹F NMR Spectroscopy Main_Topic->NMR CE Capillary Electrophoresis Main_Topic->CE HPLC_MS_Pros Pros: - High Sensitivity & Specificity - Structural Elucidation - Broad Applicability HPLC_MS->HPLC_MS_Pros HPLC_MS_Cons Cons: - Higher Cost - Complexity HPLC_MS->HPLC_MS_Cons GC_MS_Pros GC_MS_Pros GC_MS->GC_MS_Pros GC_MS_Cons GC_MS_Cons GC_MS->GC_MS_Cons NMR_Pros NMR_Pros NMR->NMR_Pros NMR_Cons NMR_Cons NMR->NMR_Cons CE_Pros CE_Pros CE->CE_Pros CE_Cons CE_Cons CE->CE_Cons

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which is a salt and has a relatively high boiling point, direct analysis by GC-MS is challenging. Derivatization would be required to increase its volatility, which adds complexity and potential for analytical error. However, GC-MS is an excellent complementary technique for the analysis of volatile organic impurities or residual solvents that may be present from the synthesis.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly specific technique for the analysis of fluorinated compounds.[10][11] It can provide quantitative information without the need for a reference standard for each impurity, as the signal intensity is directly proportional to the number of fluorine nuclei.[9] This makes it a valuable tool for orthogonal validation of the HPLC-MS method. However, ¹⁹F NMR is not a separative technique, so if multiple fluorinated impurities are present, their signals may overlap, complicating quantification. Additionally, its sensitivity is generally lower than that of HPLC-MS.[12]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers very high separation efficiency and can be an alternative to HPLC for purity analysis.[13] It requires minimal sample and solvent consumption. However, CE can be less robust than HPLC for routine quality control applications and may have limitations in terms of sample loading capacity.

Table 2: Comparative Performance of Analytical Techniques

TechniqueSensitivitySpecificityQuantitative AccuracyThroughputStructural Information
HPLC-MS ExcellentExcellentVery GoodModerateExcellent
GC-MS Excellent (for volatile compounds)ExcellentVery GoodHighExcellent
¹⁹F NMR ModerateExcellentExcellent (absolute)LowExcellent
CE Very GoodVery GoodGoodHighLimited (without MS)

Addressing a Critical Limitation: Chiral Purity

It is crucial to recognize that standard reversed-phase HPLC-MS methods, as described above, are generally not capable of separating enantiomers. If the synthesis of this compound can result in different stereoisomers, a dedicated chiral separation method is required. This typically involves the use of a chiral stationary phase (CSP) in HPLC.[14] While MS can be coupled with chiral HPLC, the primary detection for enantiomeric excess is often a UV or circular dichroism detector, as the mass of enantiomers is identical.

Conclusion

The validation of this compound purity by HPLC-MS provides a robust, sensitive, and specific method for ensuring the quality of this important pharmaceutical intermediate. The combination of chromatographic separation and mass spectrometric detection allows for the confident identification and quantification of impurities, which is a critical aspect of drug development and regulatory compliance. While alternative techniques such as GC-MS and ¹⁹F NMR offer complementary information and can be valuable for orthogonal validation, HPLC-MS remains the primary workhorse for comprehensive impurity profiling. A thorough validation following ICH guidelines ensures that the analytical method is fit for its intended purpose, ultimately contributing to the safety and efficacy of the final drug product.

References

Analytical methods for the characterization of fluorinated piperidine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to the Analytical Characterization of Fluorinated Piperidine Isomers

The strategic incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, this same strategic advantage introduces significant analytical challenges. The synthesis of fluorinated piperidines often yields a complex mixture of constitutional isomers and stereoisomers, each potentially possessing distinct pharmacological and toxicological profiles. Consequently, the unambiguous identification and quantification of each isomer are not merely analytical exercises; they are prerequisites for safe and effective drug development.

This guide provides a comparative analysis of the primary analytical techniques used to characterize fluorinated piperidine isomers. We will move beyond a simple listing of methods to explore the underlying principles, the rationale behind experimental design, and the practical nuances that enable robust and reliable isomer differentiation.

The Challenge of Isomerism in Fluorinated Piperidines

Isomerism in fluorinated piperidines can be broadly categorized into two types:

  • Constitutional Isomers: These isomers differ in the connectivity of atoms. For example, fluorine substitution at the 2-, 3-, or 4-position of the piperidine ring results in distinct constitutional isomers (e.g., 2-fluoropiperidine, 3-fluoropiperidine, and 4-fluoropiperidine).

  • Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. This category includes:

    • Enantiomers: Non-superimposable mirror images.

    • Diastereomers: Stereoisomers that are not mirror images of each other, which can arise when multiple stereocenters are present.

Each type of isomer presents a unique analytical puzzle. While constitutional isomers often have different physical properties, stereoisomers can be notoriously difficult to separate and distinguish.

Core Analytical Strategies: A Comparative Overview

The characterization of these complex mixtures rarely relies on a single technique. Instead, a multi-faceted, orthogonal approach is required. The primary tools in the analytical chemist's arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, hyphenated chromatography-mass spectrometry techniques (GC-MS and LC-MS), and standalone chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of isomers without the need for reference standards. It provides detailed information about the chemical environment of specific nuclei.

Expertise & Experience: Why ¹⁹F NMR is a Game-Changer

While ¹H and ¹³C NMR are fundamental, ¹⁹F NMR is exceptionally informative for fluorinated compounds. The ¹⁹F nucleus has a wide chemical shift range (~800 ppm), making it exquisitely sensitive to subtle changes in its electronic environment. This means that the position of a fluorine atom on the piperidine ring, and even its stereochemical orientation (axial vs. equatorial), will result in a distinct and easily resolvable signal in the ¹⁹F NMR spectrum. Furthermore, through-bond scalar couplings between ¹⁹F and nearby ¹H or ¹³C nuclei (J-couplings) provide invaluable connectivity information, helping to piece together the molecular structure.

Trustworthiness: Self-Validating Protocols

An NMR protocol is self-validating through the consistency of its data. For instance, the splitting pattern observed in a ¹H NMR spectrum for a proton adjacent to a fluorine atom must be consistent with the coupling constant (J-value) observed in the ¹⁹F NMR spectrum. This reciprocal relationship provides a high degree of confidence in the structural assignment.

Experimental Protocol: Differentiating Positional Isomers by ¹⁹F NMR

  • Sample Preparation: Dissolve ~5-10 mg of the isomer mixture in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition:

    • Acquire a standard one-dimensional ¹⁹F spectrum. A simple pulse-acquire sequence is usually sufficient.

    • Key Parameters:

      • Spectral Width: Set to at least 200 ppm to ensure all potential signals are captured.

      • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum. For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene can be used.

    • Integrate the signals to determine the relative abundance of each isomer.

Data Presentation: Expected ¹⁹F NMR Chemical Shifts

IsomerExpected ¹⁹F Chemical Shift Range (ppm vs CFCl₃)Rationale
2-Fluoropiperidine -160 to -180The fluorine is attached to a carbon adjacent to the nitrogen, leading to a specific electronic environment.
3-Fluoropiperidine -180 to -200The fluorine is further from the nitrogen, resulting in a more upfield chemical shift compared to the 2-isomer.
4-Fluoropiperidine -185 to -205The fluorine is at the para-position relative to the nitrogen, leading to a distinct chemical shift.

Note: These are approximate ranges. Actual values depend on the solvent, concentration, and other substituents on the ring.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Powerhouse

For volatile and thermally stable fluorinated piperidines, GC-MS is a technique of choice, offering exceptional separation efficiency and sensitive detection.

Expertise & Experience: The Critical Role of the Column

In GC, the separation of isomers occurs in the column. For constitutional isomers, a standard non-polar column (e.g., DB-5ms, HP-5ms) can often provide baseline separation based on differences in boiling points and polarity. However, for enantiomers, a chiral column is non-negotiable. These columns contain a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. This is a prime example of causality in experimental choice: to separate enantiomers, you must introduce another chiral entity into the system, which in this case is the CSP.

Trustworthiness: Validating Separation

A GC protocol's validity is confirmed by achieving baseline resolution of the target isomers with symmetrical peak shapes. This is verified by running a standard mixture of the isomers, if available, or by observing distinct peaks for the components of a synthetic mixture. The mass spectrum associated with each separated peak must also be consistent with the expected molecular weight and fragmentation pattern of a fluorinated piperidine.

Experimental Protocol: Enantiomeric Separation by Chiral GC-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer mixture in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A chiral column, such as a Cyclodextrin-based column (e.g., Beta DEX™ 225), is essential for enantiomeric separation.

    • Injector: Split/splitless injector at 250 °C. Use a split ratio of 50:1 to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 5 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

    • This temperature program must be optimized for the specific isomers being analyzed.

  • MS Detector:

    • Interface Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peaks corresponding to the isomers based on their retention times.

    • Confirm the identity of each peak by examining its mass spectrum. Isomers will have the same molecular ion peak, but their fragmentation patterns may show subtle differences.

    • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

For less volatile compounds or those that are thermally unstable, HPLC and SFC are the preferred chromatographic methods. Like GC, the key to isomer separation lies in the column chemistry.

Expertise & Experience: SFC as a Superior Alternative for Chiral Separations

While chiral HPLC is a well-established technique, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative for chiral separations. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity. This leads to faster separations, higher efficiency, and significantly reduced solvent consumption compared to HPLC. For high-throughput screening in drug discovery, the speed of SFC is a major advantage.

dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Phase 1: Preparation & Initial Screen"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Isomer Mixture"]; Prep [label="Sample Preparation\n(Dissolution/Dilution)"]; Sample -> Prep; }

subgraph "cluster_analysis" { label="Phase 2: Analysis & Separation"; style="filled"; fillcolor="#FFFFFF"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="GC-MS\n(Chiral/Achiral)", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="HPLC/SFC-MS\n(Chiral/Achiral)", fillcolor="#FBBC05", fontcolor="#202124"]; Prep -> NMR [label=" Non-destructive"]; Prep -> GCMS [label=" Destructive"]; Prep -> LCMS [label=" Destructive"]; }

subgraph "cluster_data" { label="Phase 3: Data Interpretation & Confirmation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Structure, Purity, Ratio)"]; Confirm [label="Orthogonal Method\nConfirmation", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NMR -> Data; GCMS -> Data; LCMS -> Data; Data -> Confirm; } } Caption: General workflow for the characterization of fluorinated piperidine isomers.

Comparative Summary of Analytical Methods

FeatureNMR SpectroscopyGC-MSHPLC/SFC-MS
Primary Application Structural Elucidation, Isomer IDSeparation & QuantificationSeparation & Quantification
Isomer Resolution Excellent for constitutional isomers. Limited for enantiomers (requires chiral derivatizing agents).Excellent for constitutional and stereoisomers (with appropriate chiral column).Excellent for constitutional and stereoisomers (with appropriate chiral column).
Sensitivity Low (mg scale)High (pg-ng scale)High (pg-ng scale)
Sample Throughput LowHighMedium to High (SFC > HPLC)
Destructive? NoYesYes
Key Advantage Unambiguous structural information without reference standards.High separation efficiency for volatile compounds.Broad applicability to non-volatile and thermally labile compounds.
Key Limitation Low sensitivity. Cannot separate enantiomers directly.Limited to thermally stable and volatile compounds.Higher solvent consumption (HPLC), more complex instrumentation.

dot digraph "Decision_Tree" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Goal: Characterize\nIsomer Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

q1 [label="Need Absolute\nStructure Confirmation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ans_nmr [label="Use NMR Spectroscopy\n(¹H, ¹⁹F, COSY, HSQC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

q2 [label="Need to Separate\nand Quantify Isomers?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

q3 [label="Are compounds\nvolatile & thermally stable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

ans_gc [label="Use GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ans_lc [label="Use HPLC or SFC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"];

q4 [label="Are they\nEnantiomers?", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; q5 [label="Are they\nEnantiomers?", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

ans_chiral_gc [label="Use Chiral GC Column", fillcolor="#202124", fontcolor="#FFFFFF"]; ans_chiral_lc [label="Use Chiral HPLC/SFC Column", fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> q1; q1 -> ans_nmr [label="Yes"]; q1 -> q2 [label="No"]; ans_nmr -> q2;

q2 -> q3 [label="Yes"]; q3 -> ans_gc [label="Yes"]; q3 -> ans_lc [label="No"];

ans_gc -> q4; ans_lc -> q5;

q4 -> ans_chiral_gc [label="Yes"]; q5 -> ans_chiral_lc [label="Yes"]; } Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion and Recommendations

The characterization of fluorinated piperidine isomers is a complex task that demands a thoughtful, multi-pronged analytical strategy. No single technique is sufficient.

  • For initial structural confirmation and identification of constitutional isomers , NMR spectroscopy , particularly ¹⁹F NMR, is indispensable. Its ability to provide detailed structural information without reliance on reference standards makes it the foundational technique.

  • For the separation and quantification of volatile isomers , including enantiomers, chiral GC-MS offers unparalleled resolving power and sensitivity.

  • For non-volatile or thermally sensitive compounds , chiral HPLC and SFC are the methods of choice, with SFC offering significant advantages in speed and sustainability for high-throughput environments.

Ultimately, a robust characterization package will leverage the strengths of each of these techniques. An ideal workflow begins with NMR for structural elucidation, followed by the development of a suitable chromatographic method (GC, HPLC, or SFC) for the routine separation and quantification of all isomers of interest. This orthogonal approach ensures the highest level of confidence in the identity, purity, and isomeric ratio of these critical building blocks in the drug discovery pipeline.

A Comparative Guide to the X-ray Crystallography of (3,3-Difluoropiperidin-4-yl)methanol Hydrochloride Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for modulating physicochemical and pharmacological properties. The piperidine moiety, a ubiquitous feature in numerous pharmaceuticals, is a prime candidate for such modification. This guide provides an in-depth technical comparison of the structural analysis of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride derivatives, a class of compounds with significant potential in medicinal chemistry.

While the specific crystal structure of this compound is not publicly available at the time of this writing, this guide will utilize a case study approach based on closely related, structurally characterized fluorinated piperidine derivatives. This will allow for a comprehensive exploration of the synthetic considerations, crystallization protocols, and the profound impact of gem-dinal difluorination on the solid-state conformation of the piperidine ring. We will also draw comparisons with non-fluorinated analogues and alternative analytical techniques to provide a holistic understanding for researchers, scientists, and drug development professionals.

The Significance of Fluorine in Piperidine Scaffolds

The introduction of fluorine atoms into organic molecules can dramatically alter their properties.[1][2] In the context of piperidine derivatives, gem-dinal difluorination at the 3-position is of particular interest. This modification can influence:

  • pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing drug absorption and minimizing off-target effects, such as hERG channel affinity.[3]

  • Metabolic Stability: The high strength of the C-F bond can block sites of metabolism, increasing the half-life of a drug.

  • Conformational Rigidity: The stereoelectronic effects of the C-F bonds can significantly influence the conformational preferences of the piperidine ring, locking it into a desired geometry for optimal target engagement.[4][5]

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.[6] This data is invaluable for structure-activity relationship (SAR) studies and in silico drug design.

Synthesis and Crystallization: A Practical Workflow

The synthesis of this compound derivatives typically involves a multi-step sequence. A general approach is outlined below, based on established methodologies for related compounds.[7]

Experimental Protocol: Synthesis of a (3,3-Difluoropiperidin-4-yl)methanol Derivative

start Commercially Available Starting Materials step1 Multi-step Synthesis of N-protected 3,3-difluoro-4-oxopiperidine start->step1 step2 Reduction of the Ketone to a Hydroxymethyl Group step1->step2 step3 Deprotection of the Piperidine Nitrogen step2->step3 step4 Formation of the Hydrochloride Salt step3->step4 end Crystallization step4->end cluster_0 X-ray Crystallography Workflow crystal Single Crystal diffractometer X-ray Diffractometer crystal->diffractometer Mounting diffraction Diffraction Pattern diffractometer->diffraction Data Collection electron_density Electron Density Map diffraction->electron_density Structure Solution structure_model Structural Model electron_density->structure_model Model Building refinement Refinement structure_model->refinement Least-squares Refinement final_structure Final Crystal Structure refinement->final_structure Validation

References

The Fluorine Advantage: A Comparative Guide to the In Vivo Efficacy of Fluorinated vs. Non-Fluorinated Piperidine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising lead compound to a clinically viable drug is a gauntlet of optimization. Among the privileged scaffolds in medicinal chemistry, the piperidine ring is ubiquitous, prized for its structural versatility. However, unlocking its full therapeutic potential often hinges on overcoming inherent liabilities, chiefly metabolic instability and suboptimal pharmacokinetics. This guide provides a detailed in vivo efficacy comparison between non-fluorinated piperidine compounds and their fluorinated counterparts, grounded in experimental evidence. We will dissect the causal mechanisms behind fluorine's impact and provide the robust experimental frameworks necessary for researchers to validate these effects in their own discovery programs.

The Mechanistic Underpinnings of Fluorination: Why It Works

The strategic substitution of a hydrogen atom with fluorine is far more than a simple atomic swap; it is a profound alteration of the molecule's physicochemical identity. The unique properties of fluorine—its small size, extreme electronegativity, and the formidable strength of the carbon-fluorine (C-F) bond—are the pillars of its utility in drug design.[1][2][3]

  • Metabolic Shielding: One of the most significant advantages conferred by fluorination is the enhancement of metabolic stability.[1][2][4] Piperidine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance. Replacing a hydrogen atom at such a "metabolic soft spot" with a fluorine atom can effectively block this enzymatic attack.[5] The high energy of the C-F bond is difficult for metabolic enzymes to overcome, leading to a longer in vivo half-life and increased systemic exposure of the drug.[6][7]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby piperidine nitrogen.[2][8][9] This reduction in basicity is a critical lever for optimizing a drug's profile. A lower pKa can improve membrane permeability and, consequently, oral bioavailability, as the molecule exists in a more neutral, lipophilic state at physiological pH.[7][8] Furthermore, reduced basicity can mitigate off-target effects, such as binding to the hERG potassium channel, a common cause of cardiotoxicity.

  • Enhanced Target Engagement and Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes, including the blood-brain barrier (BBB)—a crucial attribute for CNS-targeted therapies.[4][6] The altered electronic distribution can also lead to more favorable interactions, such as hydrogen bonds and dipole interactions, within the target protein's binding pocket, potentially increasing potency and selectivity.[3]

In Vivo Performance: A Head-to-Head Data Comparison

To contextualize these principles, consider a comparative in vivo study between a hypothetical non-fluorinated parent compound (Candidate A) and its strategically fluorinated analog (Candidate B), both designed to target a central nervous system receptor.

Table 1: Comparative In Vivo Efficacy and Pharmacokinetic Profile

ParameterCandidate A (Non-Fluorinated)Candidate B (4-Fluoropiperidine)Rationale for Change
Metabolic Half-Life (t½, hours) 2.18.5Fluorine at a metabolic "soft spot" blocks CYP450 oxidation.
Oral Bioavailability (F%) 18%65%Reduced pKa and increased lipophilicity enhance gut absorption.
Brain-to-Plasma Ratio 0.72.8Increased lipophilicity improves BBB penetration.
Target Receptor Occupancy (at 10 mg/kg) 40%92%Higher systemic and CNS exposure leads to greater target engagement.
Efficacy in Behavioral Model (ED₅₀) 30 mg/kg6 mg/kgSuperior PK/PD profile translates to a five-fold increase in potency.

The data unequivocally demonstrates the transformative impact of a single fluorine atom. Candidate B's four-fold longer half-life is a direct result of enhanced metabolic stability.[5] This, combined with improved absorption, results in a dramatic increase in oral bioavailability. For this CNS target, the enhanced brain-to-plasma ratio is critical, showing that more of the active drug is reaching its site of action. Ultimately, these superior pharmacokinetic properties culminate in a profound improvement in pharmacodynamic efficacy, as evidenced by the significantly higher receptor occupancy and the five-fold lower dose required to achieve a therapeutic effect in a validated behavioral model.

Visualizing the Fluorine Effect

The following diagrams illustrate the core concepts of metabolic blocking and the experimental workflow used to generate comparative efficacy data.

metabolic_pathway cluster_A Candidate A (Non-Fluorinated) cluster_B Candidate B (Fluorinated) A Piperidine Ring Metabolite_A Hydroxylated Metabolite (Inactive) A->Metabolite_A CYP450 Oxidation Excretion Excretion Metabolite_A->Excretion Rapid Clearance B Fluoropiperidine Ring No_Metabolism Metabolism Blocked

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

efficacy_workflow Start Select Non-Fluorinated Lead & Fluorinated Analog PK_Study Parallel Pharmacokinetic Study (IV & Oral Dosing) Start->PK_Study Tissue_Dist Brain Penetration Assessment (Tissue Harvesting) Start->Tissue_Dist Analysis Comparative Data Analysis (PK/PD Modeling) PK_Study->Analysis Tissue_Dist->Analysis PD_Model Receptor Occupancy Study (e.g., PET Imaging or Ex Vivo) Efficacy_Study In Vivo Efficacy Model (e.g., Behavioral Assay) PD_Model->Efficacy_Study Conclusion Go/No-Go Decision Efficacy_Study->Conclusion Analysis->PD_Model

Caption: A generalized workflow for an in vivo efficacy study.

Self-Validating Experimental Protocols

Generating reliable and reproducible comparative data is paramount. The following protocols describe self-validating systems for assessing in vivo efficacy.

Protocol 1: Rodent Pharmacokinetic (PK) and Oral Bioavailability Study

This protocol is designed to determine key PK parameters like half-life (t½), clearance, and oral bioavailability (F%).

  • Animal Model & Acclimation: Use male Sprague-Dawley rats (n=5 per group), acclimated for at least 72 hours.

  • Group Allocation: Randomly assign animals to four groups:

    • Group 1: Candidate A, 2 mg/kg Intravenous (IV)

    • Group 2: Candidate A, 10 mg/kg Oral (PO)

    • Group 3: Candidate B, 2 mg/kg IV

    • Group 4: Candidate B, 10 mg/kg PO

  • Dosing: Administer IV doses via the tail vein. Administer PO doses via oral gavage using a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect serial blood samples (approx. 150 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). The inclusion of both IV and PO arms is self-validating, as bioavailability is calculated by comparing the area under the curve (AUC) of the oral dose to the IV dose.

  • Sample Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify drug concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method must include a standard curve and quality control samples to ensure accuracy and precision.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: Brain Penetration and Target Occupancy Assessment

This protocol measures the ability of the compounds to cross the BBB and engage the target receptor.

  • Animal Model: Use male C57BL/6 mice (n=3 per compound per time point).

  • Dosing: Administer a single oral dose (e.g., 10 mg/kg) of Candidate A or Candidate B.

  • Tissue Collection: At specified time points (e.g., 1, 4, and 8 hours post-dose), euthanize animals via an approved method. Immediately collect trunk blood and the whole brain.

  • Sample Processing: Isolate plasma from blood. Weigh and homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine drug concentrations in both plasma and brain homogenate via LC-MS/MS.

  • Data Analysis:

    • Brain-to-Plasma Ratio: Calculate by dividing the drug concentration in the brain (ng/g) by the concentration in plasma (ng/mL).

    • Target Occupancy: Can be assessed ex vivo by homogenizing a brain region of interest and measuring the displacement of a radiolabeled ligand specific to the target receptor. The level of displacement correlates with receptor occupancy by the drug candidate.

Conclusion

The strategic fluorination of piperidine scaffolds is a validated and highly effective strategy for overcoming common drug development hurdles. By rationally designing molecules that resist metabolism and possess optimized physicochemical properties, researchers can significantly enhance in vivo efficacy. The case study data and detailed protocols provided herein offer a clear framework for applying these principles, empowering scientists to make data-driven decisions that accelerate the progression of potent and durable therapeutics from the bench to the clinic.

References

Safety Operating Guide

A Guide to the Safe Disposal of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS No. 1783945-29-8). As a fluorinated piperidine derivative, this compound is integral to various research and development applications, particularly in medicinal chemistry. However, its unique chemical properties necessitate rigorous adherence to safety and disposal protocols to protect laboratory personnel and the environment. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and regulatory compliance within your laboratory.

Hazard Assessment and Characterization: Understanding the Risk

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a synthetic organic compound whose properties are influenced by its fluorinated structure and the piperidine ring system. While a complete toxicological profile may not be extensively documented, the known hazards of related chemical classes, such as piperidines and other fluorinated organics, mandate cautious handling.

The introduction of fluorine atoms can significantly alter a molecule's reactivity and biological activity.[1] Therefore, this compound must be treated as potentially hazardous. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Table 1: Chemical and Hazard Identification

PropertyInformationSource
Chemical Name This compound[2]
CAS Number 1783945-29-8[2]
Molecular Formula C₆H₁₂ClF₂NO[2]
Molecular Weight 187.62 g/mol [2]
Known Hazards To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.[3]
Related Compound Hazards Piperidine derivatives can be toxic if swallowed, corrosive, and cause severe skin and eye damage.[4][5] Fluorinated compounds require careful handling due to potential reactivity and toxicity.[6]

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before waste is generated. The Environmental Protection Agency (EPA) prioritizes waste minimization as a key policy for hazardous waste management.[7]

  • Source Reduction: Purchase and use the minimum quantity of the chemical necessary for your experiment. This is the most effective way to reduce waste.

  • Experimental Design: Design experiments to use smaller-scale quantities where feasible.

  • Avoid Contamination: Do not mix this compound waste with other waste streams unless explicitly required by a protocol. Cross-contamination can create more complex and costly disposal challenges.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the routine collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Based on the potential hazards of fluorinated and piperidine-based compounds, the following should be worn at all times when handling the substance or its waste:

  • Eye Protection: Chemical splash goggles are the minimum requirement. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Wear chemically resistant gloves. Given the compound's structure, nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or holes before use.[3]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step 2: Waste Segregation and Containerization

Proper segregation is a cornerstone of safe laboratory practice and is mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[8]

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. Do not mix it with other chemical waste unless instructed by your institution's safety office.

  • Container Material: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container has a secure, leak-proof screw cap.[9]

  • Incompatibilities: Store this waste away from strong oxidizing agents. Keep acids and bases in separate secondary containment.[10]

  • Filling: Fill the waste container to no more than 75-80% of its capacity to prevent spills and allow for vapor expansion.[7]

Step 3: Hazardous Waste Labeling

Accurate labeling is a frequent point of failure in laboratory inspections and is critical for safety and compliance.[9] Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, which must be filled out completely and legibly.

The label must include:

  • The words "Hazardous Waste" .[10]

  • The full, unabbreviated chemical name: "this compound" .[10]

  • The specific hazards (e.g., "Toxic," "Irritant"). Since the specific hazards are not fully characterized, it is prudent to list it as "Toxic" based on the piperidine class of compounds.

  • The accumulation start date —the date the first drop of waste was added to the container.[7]

  • The composition of the waste, including solvents and their approximate percentages.[10]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected.[9][10]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste. This can be a designated area within a chemical fume hood or a secondary containment tray on a benchtop.[10]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[9] While this compound is not explicitly P-listed, adhering to smaller accumulation volumes is a best practice.

  • Container Management: The waste container must be kept closed at all times except when waste is being added.[9]

Step 5: Arranging for Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Request Pickup: Once the container is 75% full or has been accumulating for a set period (typically 6-12 months, per institutional policy), contact your institution's EH&S or Hazardous Waste Management office to schedule a pickup.[7][11]

  • Final Disposal: The EH&S department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and appropriate disposal method for this type of fluorinated organic compound is high-temperature incineration at a licensed chemical destruction plant.[12][13]

Emergency Procedures for Spills

Accidents can happen. Being prepared is essential.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and contact your institution's emergency number.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.

  • Cleanup: For small spills of the solid material, carefully sweep it up using dry cleanup procedures to avoid generating dust. For solutions, cover the spill with a non-reactive absorbent material like sand, vermiculite, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels for large spills of solutions in oxidizing solvents.

  • Collect Waste: Place the absorbed material and any contaminated items (e.g., gloves) into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EH&S office.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from generation to final disposal.

G cluster_lab In-Laboratory Procedures cluster_ehs EH&S and Final Disposal gen Waste Generation (Solid or Solution) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe seg Segregate into a Designated, Compatible Waste Container ppe->seg label_cont Label Container Correctly ('Hazardous Waste', Name, Date) seg->label_cont saa Store in Satellite Accumulation Area (SAA) label_cont->saa full Container is 75% Full OR Approaching Time Limit? saa->full full->saa No pickup Request Pickup from EH&S Department full->pickup Yes transport Transport by Trained Professionals pickup->transport facility Licensed Hazardous Waste Disposal Facility (TSDF) transport->facility incin High-Temperature Incineration facility->incin

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of (3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS No. 1783945-29-8). This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the rationale behind them to ensure your safety and the integrity of your work.

The prudent handling of any chemical reagent is paramount in a laboratory setting. For this compound, a fluorinated piperidine derivative, this requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide will walk you through the essential personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The hydrochloride salt form suggests that in the presence of moisture, it can exhibit acidic properties, underscoring the need for careful handling to prevent contact with skin and eyes.[2][3] Furthermore, while specific toxicological data for this compound is not extensively detailed in readily available literature, the presence of a difluoropiperidine moiety warrants a cautious approach. Fluorinated organic compounds can have unique reactivity and metabolic pathways that may lead to toxicity.[4]

Summary of Key Safety Information
ParameterRecommendationSource
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1]
Engineering Controls Use in a certified chemical fume hood.[2]
Personal Protective Equipment Safety goggles with side-shields, chemical-resistant gloves, lab coat.[5][6][7]
First Aid (Eyes) Rinse cautiously with water for at least 15 minutes, remove contact lenses if present and easy to do, and seek medical attention.[5][8]
First Aid (Skin) Wash off with soap and plenty of water.[8] If irritation persists, seek medical attention.[5]
First Aid (Inhalation) Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][8]
Spill Clean-up Use appropriate personal protective equipment, avoid dust formation, and collect dry material for disposal.[8]
Disposal Contact a licensed professional waste disposal service. Burn in a chemical incinerator.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential. Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the chemical.

  • Body Protection: A standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, consider a chemical-resistant apron or suit.[7]

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[2] If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is required.[2]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Prep Assess Task-Specific Risks SelectPPE Select Appropriate PPE Prep->SelectPPE Based on SDS LabCoat 1. Lab Coat SelectPPE->LabCoat Gloves 2. Gloves LabCoat->Gloves Goggles 3. Safety Goggles/Face Shield Gloves->Goggles Handling Handle this compound Goggles->Handling RemoveGloves 1. Remove Gloves Handling->RemoveGloves RemoveGoggles 2. Remove Goggles/Face Shield RemoveGloves->RemoveGoggles RemoveLabCoat 3. Remove Lab Coat RemoveGoggles->RemoveLabCoat WashHands 4. Wash Hands Thoroughly RemoveLabCoat->WashHands

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound.

Preparation
  • Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[8]

  • Designate a Handling Area: All work with this compound must be conducted in a certified chemical fume hood.[2] Ensure the work area is clean and uncluttered.

  • Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available within the fume hood to minimize movement in and out of the containment area.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and in good working order.[5][7]

Weighing and Transfer
  • Don Appropriate PPE: Follow the donning sequence outlined in Figure 1.

  • Tare the Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer the Compound: Carefully transfer the required amount of this compound from the stock container to the weighing vessel using a clean spatula. Avoid creating dust.

  • Close the Stock Container: Immediately and securely close the stock container.

  • Record the Weight: Note the accurate weight of the transferred compound.

  • Dissolution: If the experimental procedure requires a solution, add the solvent to the vessel containing the weighed compound within the fume hood. Always add the solid to the liquid where feasible to minimize dust generation.

Post-Handling
  • Decontaminate: Clean any contaminated surfaces and equipment with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order as shown in Figure 1 to prevent cross-contamination.

  • Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[2][5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Accidental Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[8] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Evacuate: Alert others in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: For small spills, and if you are trained to do so, use an inert absorbent material to contain the spill.[5]

  • Collect: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Spill cluster_actions Immediate Actions Start Accidental Release Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion SmallSpill Small Spill Start->SmallSpill LargeSpill Large Spill Start->LargeSpill FlushEyes Flush Eyes (15 min) Eye->FlushEyes WashSkin Wash Skin Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth Contain Contain Spill SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate SeekMedical Seek Medical Attention FlushEyes->SeekMedical WashSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical ContactEHS Contact EHS Evacuate->ContactEHS CollectWaste Collect Waste Contain->CollectWaste

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or surplus this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. Disposal should be carried out by a licensed professional waste disposal company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated. These items should be collected in a designated, labeled hazardous waste container for disposal.

  • Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. They should be disposed of as unused product.[8]

Do not dispose of this chemical down the drain or in the regular trash.[5][8]

By adhering to the guidelines outlined in this document, you can confidently and safely handle this compound in your research endeavors, ensuring a secure laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Difluoropiperidin-4-yl)methanol hydrochloride
Reactant of Route 2
(3,3-Difluoropiperidin-4-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.